molecular formula C10H9FO2 B1351642 1-(2-fluorophenyl)cyclopropanecarboxylic acid CAS No. 306298-00-0

1-(2-fluorophenyl)cyclopropanecarboxylic acid

Numéro de catalogue: B1351642
Numéro CAS: 306298-00-0
Poids moléculaire: 180.17 g/mol
Clé InChI: MVQOOJNHXHBCGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Fluorophenyl)cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopropane ring, a highly strained three-membered carbon structure, fused directly to a carboxylic acid functional group and a 2-fluorophenyl ring. The unique steric and electronic properties of the cyclopropane ring, combined with the strategic fluorine substitution on the aromatic ring, make this molecule a valuable building block for the design and synthesis of novel bioactive molecules . The primary research applications of this compound leverage its bifunctional nature. The carboxylic acid group serves as a versatile handle for further synthetic modification, readily undergoing reactions to form amides, esters, and other derivatives crucial for constructing complex molecular architectures . Its primary value lies in its role as a key synthetic intermediate, or synthon, in the exploration of new pharmacologically active compounds. The rigid, three-dimensional structure of the cyclopropane ring is often used to lock the conformation of a molecule, which can enhance binding affinity and selectivity for biological targets, potentially leading to increased potency and reduced off-target effects in drug candidates . Furthermore, the incorporation of a fluorine atom is a common strategy in modern drug design to modulate key properties such as metabolic stability, membrane permeability, and overall lipophilicity . Researchers utilize this acid in various coupling reactions, most notably in amide bond formation with diverse amine compounds to generate libraries of candidates for biological screening . These structural features make this compound a critical reagent in discovery programs aimed at developing new therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Propriétés

IUPAC Name

1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQOOJNHXHBCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390232
Record name 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306298-00-0
Record name 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-fluorophenyl)cyclopropanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Core Chemical Properties and Identifiers

This compound is a substituted aromatic carboxylic acid featuring a cyclopropane ring. The presence of the fluorine atom on the phenyl ring and the strained cyclopropyl group imparts unique chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 306298-00-0[1]
Molecular Formula C₁₀H₉FO₂[1]
Molecular Weight 180.18 g/mol [1]
Appearance White to light yellow solid[1]
Boiling Point 311.4 ± 35.0 °C (Predicted)[1]
Density 1.361 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.97 ± 0.20 (Predicted)[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Spectroscopic Profile

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the fluorophenyl group would appear in the downfield region (approx. 7.0-7.6 ppm), exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling. The four protons on the cyclopropane ring are diastereotopic and would present as complex multiplets in the aliphatic region (approx. 1.0-2.0 ppm). The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm.[3][4]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the 175-185 ppm range. Aromatic carbons would resonate between 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The quaternary and methylene carbons of the cyclopropane ring would appear in the upfield region, typically between 10-30 ppm.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹.[2] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.[2] Additional peaks corresponding to aromatic C-H and C=C bonds, as well as the C-F bond, would also be present.

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 180.18. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and other characteristic cleavages of the phenyl and cyclopropane rings.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the cyclopropanation of an arylacetonitrile followed by hydrolysis. This general approach can be adapted for the synthesis of the target compound.[6]

Plausible Synthesis of this compound

Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile This step involves the α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

  • Reactants :

    • 2-(2-fluorophenyl)acetonitrile

    • 1,2-dibromoethane

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended

    • Solvent (e.g., water or a biphasic system)

  • Procedure :

    • To a solution of 2-(2-fluorophenyl)acetonitrile in the chosen solvent, add the base and phase-transfer catalyst.

    • Heat the mixture to approximately 60 °C with vigorous stirring.

    • Slowly add 1,2-dibromoethane to the reaction mixture.

    • Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or GC).

    • After cooling, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis of 1-(2-fluorophenyl)cyclopropanecarbonitrile The nitrile group is converted to a carboxylic acid through acidic or basic hydrolysis.

  • Reactants :

    • 1-(2-fluorophenyl)cyclopropanecarbonitrile

    • Concentrated hydrochloric acid (HCl) or a strong base like NaOH

  • Procedure (Acid Hydrolysis) :

    • Add the crude nitrile from Step 1 to an excess of concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.

    • Cool the reaction mixture in an ice bath, which should cause the carboxylic acid product to precipitate.

    • Collect the solid product by filtration.

    • Wash the solid with cold water to remove residual acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Drug Development Relevance

While specific biological data for this compound is not extensively documented, the 1-phenylcyclopropane carboxamide scaffold is of significant interest in drug discovery.[6] Derivatives of this class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-tumor, and antimicrobial effects.[6]

The unique conformational rigidity of the cyclopropane ring can help lock a molecule into a bioactive conformation, potentially increasing binding affinity and potency at a biological target.[6] Furthermore, the fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding interactions.[7]

Therefore, this compound serves as a key intermediate for the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity relationships in various drug development programs.[6]

Visualizations

Logical Data Flow

A Compound Identification (CAS: 306298-00-0) B Physicochemical Properties (Table 1) A->B D Experimental Protocols (Synthesis) A->D C Spectroscopic Profile (NMR, IR, MS) B->C E Biological Relevance (Drug Discovery Scaffold) D->E

Caption: Logical overview of the technical data presented in this guide.

General Synthesis Workflow

cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product A 2-(2-fluorophenyl)acetonitrile C Step 1: Cyclopropanation (Base, Heat) A->C B 1,2-dibromoethane B->C E Intermediate: 1-(2-fluorophenyl)cyclopropanecarbonitrile C->E D Step 2: Hydrolysis (Acid, Reflux) F This compound D->F E->D

Caption: Plausible two-step synthesis route for the target compound.

References

In-Depth Technical Guide: 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 306298-00-0

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a consolidated overview of the available scientific and safety information for 1-(2-fluorophenyl)cyclopropanecarboxylic acid. The data presented is based on publicly accessible resources. It is important to note that this compound is primarily available as a research chemical for early-stage discovery, and as such, comprehensive biological and experimental data is limited.

Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of a cyclopropane ring and a fluorophenyl group, moieties that are of significant interest in medicinal chemistry. The cyclopropane ring introduces conformational rigidity, while the fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₉FO₂[3]
Molecular Weight 180.18 g/mol
CAS Number 306298-00-0[3]
Physical Form Solid[4]
Boiling Point 311.4 °C at 760 mmHg[4]
Flash Point 142.1 °C[4]
InChI Key MVQOOJNHXHBCGK-UHFFFAOYSA-N[4]
SMILES String O=C(O)C1(c2ccccc2F)CC1
Purity Typically ≥95% - 98% (Varies by supplier)[4][5]

Biological and Pharmacological Context

While specific biological activity data for this compound is not available in the public domain, the broader class of cyclopropanecarboxylic acid derivatives has been investigated for various therapeutic applications.

Derivatives of cyclopropane carboxylic acids are recognized as valuable building blocks in drug discovery.[6] They have been explored as:

  • Antidepressants: A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have shown potential antidepressant activity.[7]

  • Enzyme Inhibitors: Cyclopropane-1,2-dicarboxylic acids have been used to investigate the binding modes of small molecules to enzymes like O-acetylserine sulfhydrylase, which is crucial for cysteine biosynthesis in bacteria.[8]

  • Metabolic Modulators: Cyclopropane carboxylate has been shown to affect hepatic pyruvate metabolism by inhibiting the mitochondrial monocarboxylate transporter.[9] It can also inhibit fatty acid oxidation.[9] The metabolic fate of some drugs can lead to cyclopropane carboxylic acid metabolites, which have been implicated in idiosyncratic hepatic toxicity by interfering with mitochondrial function.[10]

  • Prodrugs: Esters of cyclopropanecarboxylic acid have been investigated as potential prodrugs due to their enhanced hydrolytic stability.[11]

It is important to emphasize that these activities are associated with related compounds and not directly with this compound itself. Further research would be required to determine its specific biological profile.

Experimental Protocols

A general approach to the synthesis of similar chiral small rings bearing fluoroalkyl substituents involves the enantioselective C-H arylation of α-fluoroalkyl cyclopropane- and cyclobutane-carboxylic acids.[1] A potential, though not specific, reaction scheme could involve a palladium-catalyzed reaction.

Logical Workflow for Potential Synthesis

Caption: A generalized workflow for the enantioselective C-H arylation of cyclopropane carboxylic acids.

Signaling Pathways

The current body of scientific literature does not contain information linking this compound to any specific signaling pathways.

Safety Information

Safety data sheets provide the following hazard information.

Hazard CategoryClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity Acute Toxicity 4, OralGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Storage Class Combustible Solids--11

Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[13][14][15]

Conclusion

This compound (CAS 306298-00-0) is a commercially available compound for research purposes. While its specific biological functions have not been detailed in the literature, its structural motifs are of considerable interest in medicinal chemistry. The lack of comprehensive public data underscores the opportunity for further investigation into the synthesis, biological activity, and therapeutic potential of this and related molecules. Researchers are advised to use the information in this guide as a starting point and to conduct their own comprehensive evaluations.

References

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and outlines a plausible experimental protocol for its synthesis. Furthermore, it explores the known and potential biological activities of this class of compounds, supported by data on related molecules. Spectroscopic data, essential for its characterization, are also discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development, offering foundational knowledge for further investigation and application of this compound.

Physicochemical Properties

This compound is a solid, white to light yellow in appearance at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that while the molecular weight and formula are definitive, some of the other properties are predicted values based on computational models.

PropertyValueReference
Molecular Weight 180.18 g/mol [1]
Molecular Formula C₁₀H₉FO₂[1]
CAS Number 306298-00-0[1]
Appearance White to light yellow solid[1]
Predicted Boiling Point 311.4 ± 35.0 °C[1]
Predicted Density 1.361 ± 0.06 g/cm³[1]
Predicted pKa 3.97 ± 0.20[1]

Synthesis and Experimental Protocols

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclopropanation start 2-Fluorophenylacetic acid reagent1 Ethanol, Sulfuric Acid (catalyst) start->reagent1 product1 Ethyl 2-(2-fluorophenyl)acetate reagent1->product1 reagent2 1,2-Dibromoethane, Sodium Hydride product1->reagent2 product1->reagent2 Intermediate product2 This compound reagent2->product2

Caption: A two-step synthetic pathway from 2-fluorophenylacetic acid.

Step 1: Esterification of 2-Fluorophenylacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorophenylacetic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-fluorophenyl)acetate. Purify further by vacuum distillation if necessary.

Step 2: Cyclopropanation
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride in anhydrous dimethylformamide (DMF).

  • Addition of Ester: Cool the suspension in an ice bath and slowly add the ethyl 2-(2-fluorophenyl)acetate from the previous step.

  • Addition of Dibromoethane: To the resulting solution, add 1,2-dibromoethane dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Carefully quench the reaction with water and then add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester.

  • Workup: After cooling, wash the aqueous layer with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Biological Activity and Potential Applications

Cyclopropane derivatives are present in numerous biologically active compounds and are recognized for their wide range of therapeutic effects, including enzyme inhibition, and antibacterial and antitumor activities.

Enzyme Inhibition

Compounds structurally related to this compound have shown inhibitory effects on certain enzymes. For instance, trans-2-phenylcyclopropane-1-carboxylic acid has been identified as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme involved in the biosynthesis of ethylene in plants.[2] This suggests that this compound could potentially exhibit similar inhibitory activity, making it a candidate for studies in plant biology and agricultural applications.

Anticancer and Antibacterial Potential

The incorporation of a fluorophenyl group into a cyclopropane scaffold is a strategy employed in the design of novel therapeutic agents. For example, derivatives of 1-(2-fluorophenyl)piperazine have been investigated as inhibitors of the BCL2 protein, showing potential as antiproliferative and apoptotic agents in breast cancer cell lines.[3] While not a direct analogue, this highlights the potential of the 2-fluorophenyl moiety in imparting anticancer properties. Furthermore, fluorocyclopropyl quinolones have been synthesized and evaluated for their antibacterial activity.[4]

Proposed Mechanism of Action: Enzyme Inhibition

G Potential Enzyme Inhibition Pathway 1_FPCA This compound Binding Binding to Active Site 1_FPCA->Binding Enzyme Target Enzyme (e.g., ACC Oxidase) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Biological_Effect Modulation of Biological Pathway Inhibition->Biological_Effect

Caption: Proposed inhibitory action on a target enzyme.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral features based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic, cyclopropyl, and carboxylic acid protons.

  • Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm.

  • Cyclopropyl Protons: Complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm.

  • Carboxylic Acid Proton: A broad singlet far downfield, usually above δ 10 ppm, which is exchangeable with D₂O.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments.

  • Carbonyl Carbon: A signal in the range of δ 170-185 ppm.

  • Aromatic Carbons: Multiple signals between δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic coupling (¹JCF).

  • Cyclopropyl Carbons: Signals in the upfield region, typically between δ 10-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the absorptions of the carboxylic acid and the fluorophenyl groups.

  • O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹.[5]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[5]

  • C-F Stretch: An absorption in the range of 1000-1400 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

This technical guide serves as a foundational document for researchers interested in this compound. Further experimental validation of the predicted properties and biological activities is encouraged to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, and outlines a robust two-step synthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and relevant data to facilitate its synthesis and application in the laboratory.

Chemical Structure and Properties

This compound is a derivative of cyclopropanecarboxylic acid featuring a 2-fluorophenyl substituent at the 1-position of the cyclopropane ring. The presence of the fluorine atom and the strained cyclopropane ring imparts unique conformational rigidity and electronic properties, making it an attractive scaffold in the design of novel therapeutic agents.

Chemical Structure:

Physicochemical Properties:

PropertyValue
CAS Number 306298-00-0
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18 g/mol
IUPAC Name 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
Appearance Solid

Synthesis of this compound

A reliable and commonly employed synthetic route to this compound involves a two-step process. The first step is the cyclopropanation of 2-fluorophenylacetonitrile with 1,2-dibromoethane to yield 1-(2-fluorophenyl)cyclopropanecarbonitrile. The subsequent step involves the hydrolysis of the nitrile intermediate to the desired carboxylic acid.

Synthesis Pathway Visualization:

synthesis_pathway cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis A 2-Fluorophenylacetonitrile C NaOH, Phase Transfer Catalyst A->C B 1,2-Dibromoethane B->C D 1-(2-Fluorophenyl)cyclopropanecarbonitrile C->D E 1-(2-Fluorophenyl)cyclopropanecarbonitrile F Aqueous Acid (e.g., HCl) E->F G Heat F->G H This compound G->H

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

This procedure is adapted from established methods for the α-alkylation of phenylacetonitrile derivatives.[1]

  • Materials:

    • 2-Fluorophenylacetonitrile

    • 1,2-Dibromoethane

    • Sodium hydroxide (NaOH)

    • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

    • Water

    • Organic solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • To a stirred solution of 2-fluorophenylacetonitrile and a catalytic amount of a phase transfer catalyst in an organic solvent, add a concentrated aqueous solution of sodium hydroxide.

    • Add 1,2-dibromoethane dropwise to the reaction mixture.

    • Heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).

    • After cooling to room temperature, separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopropanecarbonitrile, which can be purified by vacuum distillation or chromatography.

Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile to this compound

The hydrolysis of the nitrile can be performed under acidic or basic conditions. The acidic hydrolysis is presented here.[1]

  • Materials:

    • 1-(2-Fluorophenyl)cyclopropanecarbonitrile

    • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

    • Water

  • Procedure:

    • A mixture of 1-(2-fluorophenyl)cyclopropanecarbonitrile and an excess of aqueous acid (e.g., 6M HCl) is heated at reflux for several hours.

    • The progress of the reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude product.

    • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data (Expected)
ParameterStep 1: CyclopropanationStep 2: Hydrolysis
Reaction Time 4-8 hours6-12 hours
Temperature 40-50 °CReflux (approx. 100-110 °C)
Yield 70-85%80-95%

Note: These are typical values and may vary depending on the specific reaction conditions and scale.

Spectroscopic Data (Predicted)

¹H NMR:

  • Aromatic Protons: Multiplets in the range of 7.0-7.5 ppm.

  • Cyclopropane Protons: Diastereotopic protons on the cyclopropane ring are expected to appear as complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

  • Carboxylic Acid Proton: A broad singlet, significantly downfield, typically between 10-13 ppm, which is exchangeable with D₂O.

¹³C NMR:

  • Carbonyl Carbon: A signal in the range of 175-185 ppm.

  • Aromatic Carbons: Multiple signals between 115-165 ppm, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.

  • Cyclopropane Carbons: Signals in the upfield region, typically between 10-30 ppm. The quaternary carbon attached to the phenyl ring will be further downfield than the CH₂ carbons.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 180.06).

  • Fragmentation: Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 amu) and potentially fragmentation of the cyclopropane ring.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1200-1250 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Applications in Drug Development

The cyclopropane motif is of significant interest in medicinal chemistry due to its ability to introduce conformational constraint and improve metabolic stability. Phenylcyclopropanecarboxylic acid derivatives have been explored as intermediates in the synthesis of various biologically active molecules.

Potential Logical Workflow for Application:

logical_workflow A This compound B Amide Coupling A->B C Esterification A->C D Reduction to Alcohol A->D E Bioactive Amides B->E F Bioactive Esters C->F G Further Functionalization D->G H Potential c-Met Kinase Inhibitors E->H

Caption: Potential derivatization of this compound for drug discovery.

While direct biological activity data for this compound is limited, its structural motifs are present in compounds with therapeutic potential. For instance, derivatives of N-phenylcyclopropanecarboxamides have been investigated as potential inhibitors of c-Met kinase, a target in cancer therapy.[2] The 2-fluorophenyl group can engage in specific interactions with protein targets and modulate the pharmacokinetic properties of a molecule. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for screening against various biological targets.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. The two-step synthesis from commercially available starting materials is efficient and scalable. The unique structural and electronic properties conferred by the 2-fluorophenyl and cyclopropyl groups make it an important component for the design of novel therapeutic agents. This guide provides the essential information for its synthesis and suggests potential avenues for its application in the development of new pharmaceuticals.

References

The Emergence of 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)cyclopropanecarboxylic acid, a synthetically derived molecule, has gained significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of complex therapeutic agents. While the specific historical details of its initial discovery remain nuanced, its prominence is intrinsically linked to the development of targeted cancer therapies, most notably as a key structural component of the multi-targeted tyrosine kinase inhibitor, Cabozantinib. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic pathway, and its significant role in medicinal chemistry.

Introduction

The strategic incorporation of fluorinated motifs and strained ring systems, such as the cyclopropane moiety, is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound (Figure 1) embodies both of these features, making it a valuable building block for the synthesis of advanced pharmaceutical compounds. Its utility is most prominently demonstrated in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases implicated in tumor progression and metastasis. While a seminal "discovery" paper for this specific molecule is not readily identifiable in the public domain, its importance is underscored by its frequent appearance in the patent literature concerning the synthesis of Cabozantinib and other novel therapeutic agents.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and computed properties of this compound is presented in Table 1. While experimental spectroscopic data from peer-reviewed literature is not widely available, data for the parent compound, cyclopropanecarboxylic acid, is provided for reference in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 306298-00-0Commercial Suppliers
Molecular Formula C₁₀H₉FO₂Commercial Suppliers
Molecular Weight 180.18 g/mol Commercial Suppliers
Appearance SolidCommercial Suppliers
Boiling Point 311.4±35.0 °C (Predicted)Chemical Databases
Density 1.361±0.06 g/cm³ (Predicted)Chemical Databases
pKa 3.97±0.20 (Predicted)Chemical Databases

Table 2: Spectroscopic Data for Cyclopropanecarboxylic Acid (for reference)

Data TypeKey FeaturesSource
¹H NMR Signals corresponding to the cyclopropyl protons and the acidic proton of the carboxylic acid.NIST Chemistry WebBook
¹³C NMR Resonances for the cyclopropyl carbons and the carbonyl carbon.NIST Chemistry WebBook
Mass Spectrum (EI) Molecular ion peak and characteristic fragmentation pattern.NIST Chemistry WebBook
IR Spectrum Strong C=O stretching vibration of the carboxylic acid and C-H stretching of the cyclopropane ring.NIST Chemistry WebBook

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published in peer-reviewed journals, a general and plausible synthetic route can be inferred from established methods for the preparation of 1-aryl-cyclopropanecarboxylic acids. A common approach involves the cyclopropanation of a corresponding styrene derivative. A representative, generalized protocol is outlined below.

General Synthetic Approach for 1-Aryl-Cyclopropanecarboxylic Acids

A widely utilized method for the synthesis of cyclopropanecarboxylic acids is the reaction of a suitably substituted alkene with a carbene or carbenoid species. For 1-aryl-cyclopropanecarboxylic acids, this often involves the cyclopropanation of a substituted styrene.

The logical workflow for such a synthesis is depicted in the following diagram:

G General Synthetic Workflow for 1-Aryl-Cyclopropanecarboxylic Acids Start Substituted Aryl Aldehyde or Ketone Alkene Styrene Derivative Start->Alkene Wittig Reaction or similar olefination Ester Cyclopropyl Ester Alkene->Ester Cyclopropanation (e.g., with ethyl diazoacetate) Acid 1-Aryl-Cyclopropanecarboxylic Acid Ester->Acid Hydrolysis

Caption: A generalized workflow for the synthesis of 1-aryl-cyclopropanecarboxylic acids.

Plausible Experimental Protocol for this compound

The following protocol is a representative example based on known chemical transformations for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Fluoro-2-vinylbenzene

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-fluorobenzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-fluoro-2-vinylbenzene.

Step 2: Synthesis of Ethyl 1-(2-Fluorophenyl)cyclopropanecarboxylate

  • To a solution of 1-fluoro-2-vinylbenzene in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a rhodium(II) or copper(II) catalyst (e.g., rhodium(II) octanoate dimer or copper(II) acetylacetonate).

  • Heat the solution to reflux.

  • Add a solution of ethyl diazoacetate in the same solvent dropwise to the refluxing mixture over several hours.

  • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete consumption of the diazo compound.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1-(2-fluorophenyl)cyclopropanecarboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 1-(2-fluorophenyl)cyclopropanecarboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2 with a mineral acid (e.g., hydrochloric acid).

  • Extract the acidic solution with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

The following diagram illustrates the key steps in this plausible synthesis:

G Plausible Synthesis of this compound cluster_0 Step 1: Olefination cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A 2-Fluorobenzaldehyde C 1-Fluoro-2-vinylbenzene A->C B Methyltriphenyl- phosphonium Bromide B->C D 1-Fluoro-2-vinylbenzene F Ethyl 1-(2-Fluorophenyl)- cyclopropanecarboxylate D->F E Ethyl Diazoacetate E->F G Ethyl 1-(2-Fluorophenyl)- cyclopropanecarboxylate I 1-(2-Fluorophenyl)- cyclopropanecarboxylic Acid G->I H Base (e.g., NaOH) H->I G Role as a Precursor in Cabozantinib Synthesis Intermediate Carboxylic_Acid This compound Acyl_Chloride 1-(2-Fluorophenyl)cyclopropanecarbonyl Chloride Carboxylic_Acid->Acyl_Chloride Chlorinating Agent (e.g., SOCl₂) Amide_Intermediate Key Amide Intermediate for Cabozantinib Acyl_Chloride->Amide_Intermediate Amide Coupling Aniline_Derivative Aniline Moiety Aniline_Derivative->Amide_Intermediate

Spectroscopic Analysis of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

1-(2-fluorophenyl)cyclopropanecarboxylic acid comprises a cyclopropane ring and a carboxylic acid group, with a 2-fluorophenyl substituent attached to the quaternary carbon of the cyclopropyl moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

The general workflow for the spectroscopic analysis of such a compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, cyclopropyl, and carboxylic acid protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12Broad Singlet1H-COOH
7.1 - 7.5Multiplet4HAromatic protons
1.2 - 1.8Multiplet4HCyclopropyl protons (-CH₂-CH₂-)
  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm.

  • Aromatic Protons: The four protons on the 2-fluorophenyl group will appear in the aromatic region (7.0-8.0 ppm). Due to the fluorine substituent and their proximity to the cyclopropyl ring, they will likely exhibit complex splitting patterns (multiplets).

  • Cyclopropyl Protons: The diastereotopic methylene protons of the cyclopropane ring are expected to appear as complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~175-180Carboxylic acid carbon (-COOH)
~160 (d, ¹JCF ≈ 245 Hz)Aromatic carbon attached to fluorine (C-F)
120 - 140Aromatic carbons
~30-40Quaternary cyclopropyl carbon
~15-25Methylene cyclopropyl carbons (-CH₂)
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically around 175-185 ppm.

  • Aromatic Carbons: The carbons of the fluorophenyl ring will appear in the 115-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring are characteristically found at higher field compared to other aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of carboxylic acid
~1700StrongC=O stretch of carboxylic acid
~1600, ~1480Medium to WeakC=C stretches of the aromatic ring
~1200-1300MediumC-O stretch of carboxylic acid
~1250StrongC-F stretch
~1000-1050MediumCyclopropane ring vibrations
750-800StrongC-H out-of-plane bending (ortho-disubstituted)
  • O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

  • C-F Stretch: A strong absorption band is expected for the carbon-fluorine bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
180[M]⁺, Molecular ion
162[M - H₂O]⁺
135[M - COOH]⁺
109[C₆H₄F]⁺
95[C₆H₄F - CH₂]⁺
  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 180, corresponding to the molecular weight of the compound (C₁₀H₉FO₂).

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical, water, and the carboxyl group. The fluorophenyl cation is also an expected stable fragment.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) can be used for less volatile or more polar compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to determine the molecular weight and identify fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of this compound and general principles of spectroscopy. Actual experimental data may vary depending on the specific experimental conditions. This guide is intended for informational purposes for researchers and scientists in the field of drug development and chemical analysis.

A Comprehensive Technical Guide to the Solubility of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 1-(2-fluorophenyl)cyclopropanecarboxylic acid. Given the absence of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the compound's chemical structure and general principles of organic chemistry. Furthermore, it offers comprehensive experimental protocols for researchers to determine precise solubility values in various solvents.

Introduction to this compound

This compound is a synthetic organic compound with a molecular structure that includes a cyclopropane ring, a carboxylic acid functional group, and a fluorophenyl substituent. Its chemical properties, particularly its solubility, are of significant interest in various research and development applications, including pharmaceutical synthesis and materials science. The interplay between the polar carboxylic acid group and the relatively nonpolar fluorophenyl and cyclopropyl moieties dictates its solubility behavior in different solvent systems.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly with the polarity of the solvent. The carboxylic acid group is capable of hydrogen bonding, suggesting solubility in polar protic solvents. The aromatic ring and cyclopropyl group, however, contribute to its nonpolar character, which may lead to solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe carboxylic acid group can form strong hydrogen bonds with protic solvents. However, the nonpolar fluorophenyl and cyclopropyl groups may limit very high solubility, especially in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the rest of the molecule. DMSO is known to be a powerful solvent for a wide array of organic compounds[1].
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule, dominated by the carboxylic acid, is likely too high for significant solubility in nonpolar solvents.
Aqueous Basic 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH)HighCarboxylic acids react with bases to form water-soluble salts. This is a common test for identifying carboxylic acids[2][3].
Aqueous Acidic 5% Hydrochloric Acid (HCl)LowThe compound is acidic and will not react with an acidic solution to form a more soluble species.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid compound in various solvents.

Materials and Equipment
  • This compound (solid)

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks

Protocol for Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a syringe filter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

      • C = Concentration of the diluted sample determined from the calibration curve

      • DF = Dilution factor

      • V = Initial volume of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solid to solvent in vials prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 Start Equilibration equil2 Allow excess solid to settle equil1->equil2 samp1 Withdraw and filter supernatant equil2->samp1 Begin Sampling samp2 Dilute sample samp1->samp2 samp3 Quantify concentration (e.g., HPLC) samp2->samp3 calc1 Calculate solubility from concentration and dilution factor samp3->calc1 Data for Calculation

Caption: A flowchart illustrating the experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • pH: In aqueous solutions, the solubility of this carboxylic acid will be highly dependent on the pH. In basic solutions (pH > pKa), the compound will deprotonate to form the more soluble carboxylate anion.

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the compound through various intermolecular interactions.

Logical Pathway for Solvent Selection in a Research Context

The choice of solvent is critical in many experimental and industrial processes. The following diagram outlines a logical pathway for selecting an appropriate solvent based on the desired application.

G Solvent Selection Pathway cluster_applications Applications cluster_criteria Selection Criteria cluster_solvents Potential Solvents start Define Application Requirement app1 Reaction Medium start->app1 app2 Purification (Recrystallization) start->app2 app3 Analytical Standard Preparation start->app3 crit1 High solubility of reactants, low solubility of product app1->crit1 crit2 High solubility at high temp, low solubility at low temp app2->crit2 crit3 High solubility at room temp, non-reactive with analyte app3->crit3 solv1 Polar Aprotic (e.g., DMSO, Acetone) crit1->solv1 solv2 Polar Protic (e.g., Ethanol, Methanol) crit2->solv2 solv3 Mixed Solvent Systems crit2->solv3 crit3->solv1 crit3->solv2

Caption: A diagram showing the logical steps for selecting a suitable solvent for different applications.

Conclusion

References

physical and chemical characteristics of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, a compound of interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, and includes a representative synthetic protocol.

Chemical Identity and Structure

This compound is a derivative of cyclopropanecarboxylic acid featuring a 2-fluorophenyl substituent at the 1-position. This structure combines the rigid, three-membered cyclopropane ring with an aromatic system containing an electronegative fluorine atom, bestowing unique conformational and electronic properties relevant for its interaction with biological targets.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 306298-00-0[1]
Molecular Formula C₁₀H₉FO₂[1]
Molecular Weight 180.18 g/mol [1]
IUPAC Name 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid[1]
SMILES String O=C(O)C1(C2=CC=CC=C2F)CC1
InChI 1S/C10H9FO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
InChIKey MVQOOJNHXHBCGK-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The data presented below are based on predicted values from chemical databases.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance White to light yellow solid[1]ChemicalBook[1]
Boiling Point 311.4 ± 35.0 °C (Predicted)[1]ChemicalBook[1]
Density 1.361 ± 0.06 g/cm³ (Predicted)[1]ChemicalBook[1]
pKa 3.97 ± 0.20 (Predicted)[1]ChemicalBook[1]
Storage Sealed in dry, Room Temperature[1]ChemicalBook[1]

Spectroscopic Characteristics

  • ¹H NMR: The spectrum would be expected to show complex multiplets for the aromatic protons (around 7.0-7.5 ppm). The diastereotopic cyclopropyl methylene protons (-CH₂-) would likely appear as distinct multiplets in the upfield region (typically 1.0-2.0 ppm). The carboxylic acid proton (-COOH) would be a broad singlet at a significantly downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm range.[2] Aromatic carbons would appear between 115-165 ppm, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant. The quaternary cyclopropyl carbon and the methylene carbons would be found in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[2] A strong carbonyl (C=O) stretching absorption would be present around 1700-1725 cm⁻¹.[2] C-F stretching and aromatic C=C stretching bands would also be observed.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 180.18. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[2]

Experimental Protocols

Synthesis of this compound

A generally applicable method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the α-alkylation of an arylacetonitrile with a 1,2-dihaloethane, followed by hydrolysis of the resulting nitrile.[3]

Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile

  • To a stirred solution of 2-fluorophenylacetonitrile and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, add a concentrated aqueous solution of sodium hydroxide.

  • Add 1,2-dibromoethane dropwise to the reaction mixture while maintaining the temperature.

  • Stir the reaction vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). Note that electron-withdrawing groups, such as the fluorine in this compound, may lead to lower yields compared to analogs with electron-donating groups.[3]

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 1-(2-fluorophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

  • Heat the 1-(2-fluorophenyl)cyclopropanecarbonitrile obtained in Step 1 with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water, ethanol).

  • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, carefully acidify the mixture with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Visualizations

The following diagrams illustrate the key relationships of the compound's properties and a generalized workflow for its synthesis.

G Logical Relationship of Compound Properties Compound This compound C₁₀H₉FO₂ CAS: 306298-00-0 Identifiers {Chemical Identifiers | IUPAC Name | SMILES | InChI / InChIKey} Compound->Identifiers is identified by Properties {Physicochemical Properties | Appearance | Boiling Point | pKa | Density} Compound->Properties exhibits Spectroscopy {Spectroscopic Data | ¹H NMR | ¹³C NMR | IR | Mass Spec} Compound->Spectroscopy is characterized by Safety {Safety Information | GHS Pictogram: GHS07 | Hazard Statement: H302} Compound->Safety has

Caption: Key properties of this compound.

G Generalized Synthesis Workflow Start 2-Fluorophenylacetonitrile + 1,2-Dibromoethane Step1 Step 1: Cyclopropanation (Base, Phase Transfer Catalyst) Start->Step1 Intermediate 1-(2-Fluorophenyl)cyclopropanecarbonitrile Step2 Step 2: Hydrolysis (Strong Acid or Base, Heat) Intermediate->Step2 Final This compound Step1->Intermediate Purification Purification (Extraction, Crystallization) Step2->Purification Purification->Final

Caption: Workflow for the synthesis of the target compound.

Safety and Handling

Based on available GHS information, this compound is classified with the following hazards:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed[1]

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

The Ascendant Role of Fluorinated Cyclopropane Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Fluorinated Cyclopropane Derivatives.

The strategic incorporation of fluorine atoms and cyclopropane rings into molecular scaffolds has emerged as a powerful strategy in medicinal chemistry. This guide delves into the core biological activities of fluorinated cyclopropane derivatives, offering a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental frameworks used to evaluate their efficacy. The unique conformational constraints and electronic properties imparted by the fluorinated cyclopropane motif have led to the development of potent and selective modulators of various biological targets, spanning receptors, enzymes, and viral proteins.

Fluorinated Cyclopropane Derivatives as Serotonin 2C (5-HT2C) Receptor Agonists

A promising application of fluorinated cyclopropane derivatives lies in the development of selective agonists for the 5-HT2C receptor, a key target for the treatment of obesity and central nervous system disorders.[1] The introduction of fluorine into the cyclopropane ring of 2-phenylcyclopropylmethylamines has been shown to enhance potency and selectivity, while potentially improving metabolic stability and brain penetration.[1]

Quantitative Bioactivity Data

The functional activity of these compounds is typically assessed by measuring their ability to stimulate intracellular calcium flux upon binding to the 5-HT2C receptor expressed in HEK-293 cells.[2] The table below summarizes the in vitro potency and efficacy of several fluorinated cyclopropane derivatives.

Compound5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2B AgonismReference
(+)-1 (non-fluorinated parent)5.2108Yes[2]
(+)-21a4.798Yes[2]
(+)-21b 4.7 100 No detectable agonism [2]
(+)-21c2.9102Yes[2]
(+)-21d3.5101Yes[2]

Notably, compound (+)-21b demonstrates high potency at the 5-HT2C receptor without detectable agonism at the 5-HT2B receptor, a critical feature for avoiding potential cardiac valvulopathy associated with 5-HT2B activation.[1]

Experimental Protocol: Calcium Flux Assay

The functional activity of 5-HT2C receptor agonists is determined by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator in a cell-based assay.

Objective: To quantify the potency (EC50) and efficacy (Emax) of test compounds at the human 5-HT2C receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or similar).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., serotonin).

  • A fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader with automated injection.

Procedure:

  • Cell Culture: Plate the HEK-293 cells expressing the 5-HT2C receptor into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye solution prepared in assay buffer. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the instrument's automated injectors to add the test compounds or reference agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in [Ca2+]i.

    • Determine the peak fluorescence response for each compound concentration.

    • Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway

Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, the event measured in the calcium flux assay.

Gq_Signaling_Pathway Agonist Fluorinated Cyclopropane Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates

5-HT2C Receptor Gq Signaling Pathway.

Antiviral Activity of Fluorinated Cyclopropane Derivatives

Fluorinated cyclopropane nucleoside analogues have been investigated for their potential as antiviral agents, particularly against herpesviruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Antiviral Efficacy
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect host cells from the destructive effects of a virus.

Objective: To determine the concentration of a test compound that inhibits the virus-induced cytopathic effect by 50% (IC50).

Materials:

  • A susceptible host cell line (e.g., human foreskin fibroblasts for HCMV).

  • The virus of interest (e.g., HCMV, VZV).

  • Cell culture medium and maintenance medium.

  • Test compounds and a reference antiviral drug (e.g., ganciclovir).

  • 96-well cell culture plates.

  • A method for quantifying cell viability (e.g., neutral red uptake, crystal violet staining, or a colorimetric assay for metabolic activity like MTS).

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Addition: Prepare serial dilutions of the test compounds in maintenance medium. Remove the growth medium from the cells and add the compound dilutions.

  • Virus Inoculation: Add a standardized amount of virus to each well (except for the cell control wells). The amount of virus should be sufficient to cause a complete cytopathic effect in the virus control wells within a specific timeframe (e.g., 5-7 days).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for the duration of the assay.

  • Assessment of CPE:

    • At the end of the incubation period, visually inspect the cell monolayers under a microscope to assess the degree of CPE.

    • Quantify the cell viability using a chosen method. For example, with crystal violet, the dye stains the remaining adherent cells, and the amount of dye retained can be measured spectrophotometrically after solubilization.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use regression analysis to determine the IC50 value.

Mechanism of Action

The antiviral activity of cyclopropavir and its analogues is believed to be similar to that of ganciclovir.[4] The compound is first phosphorylated by a virus-encoded kinase (e.g., UL97 for HCMV) to its monophosphate form.[5][6] Cellular kinases then further phosphorylate it to the active triphosphate derivative. This triphosphate form acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to chain termination and the cessation of viral replication.[6]

Antiviral_Mechanism cluster_0 Infected Host Cell Compound Fluorinated Cyclopropane Nucleoside Analogue Compound_MP Monophosphate Compound->Compound_MP Viral Kinase Compound_TP Triphosphate (Active Form) Compound_MP->Compound_TP Cellular Kinases Viral_Polymerase Viral DNA Polymerase Compound_TP->Viral_Polymerase Inhibits Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA Mediates Inhibition Inhibition

Antiviral Mechanism of Action.

Fluorinated Cyclopropane Derivatives as Coronavirus 3C-like Protease (3CLpro) Inhibitors

The SARS-CoV-2 3C-like protease (3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Dipeptidyl inhibitors incorporating a fluorinated cyclopropane moiety have been shown to be highly potent against the 3CL proteases of multiple coronaviruses.

Quantitative Bioactivity Data

The inhibitory activity of these compounds is evaluated using biochemical assays, such as a Förster Resonance Energy Transfer (FRET) assay, and in cell-based viral replication assays. The replacement of a methylene group with a gem-difluoro group on the cyclopropane ring has been shown to increase potency.[7]

CompoundSARS-CoV-2 3CLpro IC50 (µM)SARS-CoV-1 3CLpro IC50 (µM)MERS-CoV 3CLpro IC50 (µM)SARS-CoV-2 Replicon EC50 (µM)Reference
1c0.46 ± 0.042.56 ± 0.150.41 ± 0.030.25 ± 0.02[8]
2c (gem-difluoro) 0.25 ± 0.02 1.25 ± 0.09 0.19 ± 0.01 0.11 ± 0.01 [8]
5c 0.19 ± 0.01 0.96 ± 0.07 0.08 ± 0.01 0.012 ± 0.001 [8]
11c 0.14 ± 0.01 0.35 ± 0.03 0.12 ± 0.01 0.011 ± 0.001 [8]
5d (bisulfite adduct of 5c)0.21 ± 0.020.79 ± 0.060.07 ± 0.010.013 ± 0.001[8]
11d (bisulfite adduct of 11c)0.15 ± 0.010.24 ± 0.020.07 ± 0.010.012 ± 0.001[8]

Compounds 5c and 11c , along with their bisulfite adducts, demonstrate particularly high potency in both enzymatic and cell-based assays, highlighting their potential as broad-spectrum coronavirus inhibitors.[7][8]

Experimental Protocol: SARS-CoV-2 3CLpro FRET Assay

This biochemical assay measures the cleavage of a fluorescently labeled peptide substrate by the 3CL protease.

Objective: To determine the concentration of a test compound that inhibits the activity of the SARS-CoV-2 3CLpro by 50% (IC50).

Materials:

  • Purified, recombinant SARS-CoV-2 3CLpro.

  • A FRET peptide substrate containing a fluorophore and a quencher (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Test compounds and a reference inhibitor.

  • 384-well, low-volume, black microplates.

  • A fluorescence microplate reader.

Procedure:

  • Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted test compounds or DMSO (control) to the wells of the microplate.

  • Enzyme Addition: Add a solution of the 3CLpro in assay buffer to each well and incubate for a period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the FRET substrate solution to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

  • Data Analysis:

    • Calculate the reaction rates from the kinetic data or use the endpoint fluorescence values.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow

The development of these inhibitors follows a structure-guided design approach, where the cyclopropane moiety is utilized to create conformationally constrained molecules that can effectively bind to the active site of the 3CL protease.

Experimental_Workflow Design Structure-Guided Design Synthesis Chemical Synthesis Design->Synthesis Biochem_Assay Biochemical Assay (FRET) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assay (Replicon) Biochem_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR SAR->Design Iterative Improvement Lead_Opt Lead Optimization SAR->Lead_Opt

References

The Cyclopropyl Moiety: A Technical Guide to the Therapeutic Applications of Cyclopropanecarboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The cyclopropyl group, a small, strained three-membered ring, has emerged as a uniquely valuable scaffold in modern medicinal chemistry. Its rigid conformation, unique electronic properties, and ability to enhance metabolic stability have led to its incorporation into a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the therapeutic applications of compounds featuring the cyclopropanecarboxylic acid (CPCA) core. It details their roles as antiviral prodrugs, antidepressants, anti-inflammatory agents, and antibacterial adjuvants, supported by quantitative bioactivity data, detailed experimental protocols, and mechanistic pathway visualizations for researchers, scientists, and drug development professionals.

The Role of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring is the smallest possible carbocycle and possesses unique structural and electronic features. The C-C bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in corresponding alkanes. In drug design, incorporating a cyclopropyl group can address multiple challenges encountered during lead optimization. These benefits include enhancing metabolic stability by blocking sites of oxidation, increasing potency through favorable binding interactions, and improving pharmacokinetic properties such as brain permeability and plasma clearance. Cyclopropanecarboxylic acid, as a key building block, provides a versatile handle for synthesizing these complex and biologically active molecules.[1][2]

Therapeutic Applications

Cyclopropanecarboxylic acid and its derivatives have demonstrated significant potential across several therapeutic areas.

Antiviral Prodrugs with Enhanced Stability

A key application of the CPCA moiety is in the design of ester prodrugs to improve the oral bioavailability of parent drugs. Esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acidic and basic conditions compared to other alkyl esters.[3] This enhanced stability is attributed to hyperconjugative stabilization from the cyclopropyl group into the ester's carbonyl π-system.[3]

A notable example is a cyclopropane analogue of valacyclovir, the L-valine ester prodrug of acyclovir.[4] While valacyclovir itself significantly increases acyclovir's bioavailability, its cyclopropane counterpart shows even greater hydrolytic stability. This increased resilience can lead to better absorption of the intact prodrug, potentially improving therapeutic efficacy.[3]

Antidepressants: Serotonin-Norepinephrine Reuptake Inhibitors

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants, leading to the development of Midalcipran (also known as Milnacipran).[2][5] This compound was selected for clinical development due to its potent and equipotent inhibition of both serotonin and noradrenaline reuptake, with a notable lack of effect on postsynaptic receptors, which often cause undesirable side effects in tricyclic antidepressants.[1] In preclinical animal models, Midalcipran and its derivatives were found to be more active than established antidepressants like imipramine and desipramine.[2][5]

Anti-inflammatory Agents: Leukotriene C4 Synthase Inhibition

Derivatives of cyclopropanecarboxylic acid have been investigated as potent inhibitors of leukotriene C4 (LTC4) synthase, a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[4] CysLTs are powerful pro-inflammatory lipid mediators heavily implicated in the pathophysiology of asthma and other inflammatory diseases, causing bronchoconstriction and inflammation.[6][7] By inhibiting LTC4 synthase, these compounds block the production of LTC4 and downstream CysLTs, offering a targeted anti-inflammatory strategy.[4][7] A recently discovered inhibitor, GJG057, demonstrated a 20-fold improvement in potency in a human whole blood assay compared to a previous clinical candidate.[8]

Antibacterial Adjuvants

In the fight against antibiotic resistance, CPCA derivatives have been identified as effective colistin adjuvants.[9] These compounds act by inhibiting O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria but absent in mammals.[9][10] By targeting a nonessential protein, this strategy holds promise for circumventing resistance development.[11] The inhibition of OASS has been shown to be effective against critical Gram-negative pathogens such as Escherichia coli, Salmonella Typhimurium, and Klebsiella pneumoniae.[9]

Metabolic Regulation and Toxicity Considerations

While beneficial in many contexts, the metabolic fate of CPCA derivatives requires careful consideration. The experimental anxiolytic drug Panadiplon was withdrawn from clinical development due to unexpected hepatotoxicity.[5] This toxicity was linked to its metabolism to cyclopropanecarboxylic acid, which was found to inhibit mitochondrial fatty acid β-oxidation, deplete coenzyme A and carnitine, and disrupt glucose homeostasis, ultimately sensitizing hepatocytes to secondary stress and cell death.[3][5][12] This case underscores the importance of thorough metabolic profiling in the development of drugs containing a CPCA moiety.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for various cyclopropanecarboxylic acid derivatives.

Compound Class Compound Target/Assay Value Units Reference
Antiviral ProdrugValacyclovir Analogue (14)Hydrolytic Stability (pH 6, 40°C)>300hours (t½)[3]
Antiviral ProdrugValacyclovir (13)Hydrolytic Stability (pH 6, 40°C)69.7hours (t½)[3]
AntidepressantMidalcipran (F 2207)Tetrabenazine Antagonism (mouse)0.5mg/kg (ED₅₀)[1]
AntidepressantDesipramineTetrabenazine Antagonism (mouse)2.5mg/kg (ED₅₀)[1]
AntidepressantImipramineTetrabenazine Antagonism (mouse)5.1mg/kg (ED₅₀)[1]
Anti-inflammatoryGJG057Human Whole Blood LTC₄ Release44nM (IC₅₀)[8]
Anti-inflammatoryAZD9898Human Whole Blood LTC₄ Release900nM (IC₅₀)[8]
Anti-inflammatoryCompound 1LTC₄S Enzyme Assay1.9µM (IC₅₀)[7]
Antibacterial AdjuvantAcidic CPCA DerivativeStOASS-A InhibitionNanomolarKd[9]
Antibacterial AdjuvantAcidic CPCA DerivativeStOASS-B InhibitionNanomolarKd[9]

Key Experimental Methodologies

Synthesis of 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives

The synthesis of these antidepressant compounds varies based on the desired stereoisomer.[2]

  • Z-Configuration: Compounds with the Z configuration are synthesized starting from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane.

  • E-Configuration: Compounds with the E configuration are synthesized from (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid.

  • General Steps: These initial structures undergo a series of organic synthesis reactions, likely including functional group transformations and amide bond formation, to yield the final 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives.[2]

Animal Models for Antidepressant Activity

The potential antidepressant activity of CPCA derivatives like Midalcipran was evaluated using established animal models.[1][13]

  • Tetrabenazine-Induced Ptosis in Mice: Tetrabenazine depletes monoamines, causing effects like ptosis (eyelid drooping), which can be reversed by antidepressants. The dose of the test compound required to reduce the effect by 50% (ED₅₀) is determined. Midalcipran was found to be significantly more potent than imipramine in this test.[1]

  • Forced Swim Test (Behavioral Despair): Mice are placed in a cylinder of water from which they cannot escape. After initial struggling, they adopt an immobile posture. Antidepressants reduce the duration of immobility. A 10 mg/kg dose of Midalcipran significantly reduced immobility.[1]

  • Resident-Intruder Test: This test measures aggressive behavior. A male mouse (the resident) is confronted with an unfamiliar male mouse (the intruder). The latency to the first attack and the number of attacks are recorded. Milnacipran at 10 mg/kg was shown to suppress aggressive behaviors.[13]

In Vitro Leukotriene C4 Synthase (LTC4S) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic conversion of Leukotriene A4 (LTA4) to LTC4.[6][7]

  • Enzyme Preparation: Recombinant human LTC4S is expressed and purified. The enzyme is diluted in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.8) containing glutathione (GSH), a necessary co-substrate.[6]

  • Inhibitor Incubation: The test compound, dissolved in a solvent like DMSO, is added to the enzyme solution and incubated, typically on ice for around 30 minutes, to allow for binding.[6]

  • Reaction Initiation: The reaction is started by adding the substrate, LTA4 (often as a methyl ester). The reaction is allowed to proceed for a short, fixed time (e.g., 15 seconds).[6]

  • Quenching and Analysis: The reaction is stopped by adding a quenching solution, such as methanol. An internal standard (e.g., Prostaglandin B₂) is added.[6]

  • Quantification: The amount of LTC4 produced is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The results are compared to a control without the inhibitor to determine the percent inhibition and calculate the IC₅₀ value.[6]

O-acetylserine Sulfhydrylase (OASS) Inhibition Assay

This assay measures the activity of OASS, which synthesizes L-cysteine. Inhibition is monitored via the quantification of L-cysteine.[14]

  • Enzyme and Reagents: Purified OASS-A or OASS-B isoenzymes are used. The substrates are O-acetylserine and a sulfide source.

  • Inhibitor Incubation: The enzyme is exposed to increasing concentrations of the potential inhibitor (e.g., a CPCA derivative).[11]

  • Activity Measurement: The enzyme's activity is assayed by monitoring the production of L-cysteine. A common method uses a spectrophotometric assay where L-cysteine reacts with a reagent to produce a colored product measured at a specific wavelength (e.g., 560 nm).[14]

  • Data Analysis: The rate of the reaction is measured at different inhibitor concentrations to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]

Visualizations: Pathways and Processes

G cluster_GI Gastrointestinal Tract / Liver cluster_Blood Systemic Circulation cluster_Target Target Cell (Viral Infection) CPCA-Prodrug CPCA-Valine-Acyclovir (Oral Administration) Esterases Esterases CPCA-Prodrug->Esterases First-Pass Metabolism Acyclovir Active Drug (Acyclovir) Esterases->Acyclovir Valine L-Valine Esterases->Valine CPCA CPCA Esterases->CPCA Viral_TK Viral Thymidine Kinase Acyclovir_MP Acyclovir Monophosphate Cell_Kinases Cellular Kinases Acyclovir_TP Acyclovir Triphosphate Viral_Polymerase Viral DNA Polymerase Inhibition Inhibition of Viral Replication

G Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 Membrane_PL->PLA2 AA Arachidonic Acid (AA) PLA2->AA 5_LOX 5-Lipoxygenase (5-LOX) AA->5_LOX LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 GSH Glutathione (GSH) GSH->LTC4S CysLTs CysLTs (LTD4, LTE4) LTC4->CysLTs Inflammation Bronchoconstriction & Inflammation CysLTs->Inflammation CPCA_Inhibitor CPCA Derivative Inhibitor CPCA_Inhibitor->LTC4S Inhibition

G CPCA_Inhibitor CPCA-based OASS Inhibitor OASS O-acetylserine sulfhydrylase (OASS) CPCA_Inhibitor->OASS Inhibits Cysteine_Synth Bacterial Cysteine Biosynthesis OASS->Cysteine_Synth Required for Membrane_Integrity Bacterial Membrane Integrity Cysteine_Synth->Membrane_Integrity Weakens (indirectly) Colistin Colistin (Antibiotic) Colistin->Membrane_Integrity Disrupts Cell_Death Bacterial Cell Death Membrane_Integrity->Cell_Death Leads to

Conclusion and Future Outlook

Cyclopropanecarboxylic acid and its derivatives represent a versatile and powerful class of compounds with broad therapeutic potential. Their unique structural properties have been successfully leveraged to enhance drug stability, discover novel CNS-acting agents, and develop targeted therapies for inflammatory diseases and bacterial infections. The continued exploration of this chemical scaffold, aided by advances in synthetic chemistry and a deeper understanding of its metabolic pathways, promises to yield a new generation of safer and more effective medicines. Future research will likely focus on refining the structure-activity relationships of these compounds to maximize therapeutic benefit while minimizing potential off-target effects and toxicity.

References

Review of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid: A Synthetic and Pharmacological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a synthetic organic compound featuring a cyclopropane ring core bonded to a 2-fluorophenyl group and a carboxylic acid moiety. This unique structural arrangement, combining the rigidity of the cyclopropane scaffold with the electronic properties of a fluorinated aromatic ring, has drawn interest within the field of medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, potential biological activities, and the experimental methodologies employed in its study.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on established synthetic routes for analogous 1-arylcyclopropanecarboxylic acids, a plausible and commonly employed method involves a two-step process. This process begins with the formation of a cyclopropylnitrile intermediate, followed by its hydrolysis to the desired carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18 g/mol
CAS Number 306298-00-0
Experimental Protocols

Synthesis of 1-(2-fluorophenyl)cyclopropanenitrile:

A common method for the synthesis of the nitrile intermediate involves the α-alkylation of (2-fluorophenyl)acetonitrile.

  • Materials: (2-fluorophenyl)acetonitrile, 1,2-dibromoethane, a strong base (e.g., sodium hydroxide), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and an appropriate solvent.

  • Procedure:

    • A solution of (2-fluorophenyl)acetonitrile is treated with a strong base in the presence of a phase-transfer catalyst to generate a carbanion.

    • 1,2-dibromoethane is then added to the reaction mixture, leading to an intramolecular cyclization to form 1-(2-fluorophenyl)cyclopropanenitrile.

    • The product is then isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

Hydrolysis of 1-(2-fluorophenyl)cyclopropanenitrile to this compound:

The nitrile intermediate is subsequently hydrolyzed to the carboxylic acid.

  • Materials: 1-(2-fluorophenyl)cyclopropanenitrile, a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), and water.

  • Procedure (Acid-catalyzed hydrolysis):

    • The nitrile is refluxed in an aqueous solution of a strong acid.

    • The reaction progress is monitored until the conversion to the carboxylic acid is complete.

    • The product is then isolated by extraction and purified by recrystallization or chromatography.

  • Procedure (Base-catalyzed hydrolysis):

    • The nitrile is refluxed in an aqueous solution of a strong base to form the corresponding carboxylate salt.

    • The reaction mixture is then acidified with a strong acid to protonate the carboxylate and yield the carboxylic acid.

    • The final product is isolated and purified as described above.

G 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile Carbanion Carbanion 2-Fluorophenylacetonitrile->Carbanion Base (e.g., NaOH) Phase-Transfer Catalyst 1-(2-fluorophenyl)cyclopropanenitrile 1-(2-fluorophenyl)cyclopropanenitrile Carbanion->1-(2-fluorophenyl)cyclopropanenitrile 1,2-Dibromoethane This compound This compound 1-(2-fluorophenyl)cyclopropanenitrile->this compound Hydrolysis (Acid or Base)

Caption: General synthetic workflow for this compound.

Biological Activities and Pharmacological Potential

While specific biological data for this compound is scarce in the public domain, the broader class of cyclopropanecarboxylic acid derivatives has been investigated for a range of biological activities.

Potential as NMDA Receptor Antagonists

Derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a structurally related class of compounds, are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. Antagonism of the NMDA receptor is a therapeutic strategy for a variety of neurological and psychiatric disorders. It is plausible that this compound and its derivatives could also exhibit activity at the NMDA receptor, although experimental evidence is required to confirm this hypothesis.

G cluster_0 Potential Mechanism of Action This compound This compound NMDA Receptor NMDA Receptor This compound->NMDA Receptor Antagonism (?) Modulation of Neuronal Excitability Modulation of Neuronal Excitability NMDA Receptor->Modulation of Neuronal Excitability Therapeutic Effects in Neurological Disorders Therapeutic Effects in Neurological Disorders Modulation of Neuronal Excitability->Therapeutic Effects in Neurological Disorders

Caption: Hypothesized signaling pathway for this compound.
Other Potential Biological Activities

The cyclopropane moiety is a feature in various biologically active molecules. Its rigid structure can impart favorable conformational properties for binding to biological targets. The introduction of a fluorine atom on the phenyl ring can also influence the compound's metabolic stability and binding affinity. Therefore, this compound could potentially exhibit other activities, such as anticancer or antifungal properties, which have been observed in other cyclopropane-containing molecules.

Data Presentation

Currently, there is no publicly available quantitative data (e.g., IC₅₀, Kᵢ, or pharmacokinetic parameters) specifically for this compound. Research in this area is needed to elucidate its biological activity profile.

Conclusion

This compound represents an interesting scaffold for medicinal chemistry exploration. While its synthesis can be reasonably predicted based on established methods for similar compounds, a significant gap exists in the literature regarding its specific biological activities and quantitative pharmacological data. Future research should focus on the detailed synthesis and purification of this compound, followed by comprehensive biological screening to evaluate its potential as a therapeutic agent, particularly as a modulator of the NMDA receptor and for other potential applications in drug discovery. The development of a robust experimental dataset is crucial for understanding its structure-activity relationships and advancing its potential in drug development.

Methodological & Application

Synthesis of 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies described herein are based on established chemical transformations and offer reliable routes to this important compound.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The unique conformational constraints imposed by the cyclopropane ring, combined with the electronic properties of the fluorine substituent, can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This document outlines a robust two-step synthetic pathway commencing from commercially available 2-fluorophenylacetonitrile.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Step 1: Cyclopropanation of 2-Fluorophenylacetonitrile. This step involves the reaction of 2-fluorophenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis to form 1-(2-fluorophenyl)cyclopropanecarbonitrile.

  • Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile. The nitrile intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

This synthetic approach is advantageous due to the accessibility of starting materials, mild reaction conditions in the first step, and generally good overall yields.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionKey ReagentsSolventCatalystTemperature (°C)Time (h)Yield (%)
1Cyclopropanation2-Fluorophenylacetonitrile, 1,2-Dibromoethane, Sodium HydroxideWaterTetrabutylammonium Bromide (TBAB)Room Temperature4-685-95
2Hydrolysis1-(2-Fluorophenyl)cyclopropanecarbonitrileAqueous Hydrochloric Acid-1102-480-90

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

Materials:

  • 2-Fluorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-fluorophenylacetonitrile (1.0 eq), deionized water, and sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature until the sodium hydroxide is completely dissolved.

  • Add tetrabutylammonium bromide (0.1 eq) to the reaction mixture, followed by the dropwise addition of 1,2-dibromoethane (1.2 eq).

  • Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(2-fluorophenyl)cyclopropanecarbonitrile.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

Materials:

  • 1-(2-Fluorophenyl)cyclopropanecarbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 1-(2-fluorophenyl)cyclopropanecarbonitrile (1.0 eq) in a round-bottom flask.

  • Add a sufficient amount of aqueous hydrochloric acid (e.g., 6 M HCl) to the flask.

  • Heat the reaction mixture to 110 °C and maintain it under reflux for 2-4 hours.[1] The reaction can be monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile NaOH_TBAB NaOH / TBAB H₂O, RT 2-Fluorophenylacetonitrile->NaOH_TBAB 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->NaOH_TBAB Intermediate 1-(2-Fluorophenyl)cyclopropanecarbonitrile NaOH_TBAB->Intermediate Intermediate_ref 1-(2-Fluorophenyl)cyclopropanecarbonitrile HCl aq. HCl 110 °C Intermediate_ref->HCl Final_Product This compound HCl->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_cyclopropanation Cyclopropanation Workflow cluster_hydrolysis Hydrolysis Workflow A Mix 2-Fluorophenylacetonitrile, NaOH, and Water B Add TBAB and 1,2-Dibromoethane A->B C Stir at Room Temperature (4-6h) B->C D Extract with DCM C->D E Dry and Concentrate D->E F Purify by Column Chromatography E->F G React Nitrile with aq. HCl H Reflux at 110 °C (2-4h) G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K Recrystallize J->K

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Characterization of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and purity assessment of 1-(2-fluorophenyl)cyclopropanecarboxylic acid. The detailed protocols are intended to guide researchers in obtaining reliable and reproducible data for this compound.

Physicochemical Properties

This compound is a synthetic organic compound with the following properties:

PropertyValue
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18 g/mol
CAS Number 306298-00-0
Appearance Solid

Analytical Workflow

A general workflow for the comprehensive characterization of this compound is outlined below. This workflow ensures the confirmation of its chemical structure and the determination of its purity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS FTIR FTIR Spectroscopy Dissolution->FTIR HPLC HPLC-UV Dissolution->HPLC Structure_Verification Structure Verification NMR->Structure_Verification MS->Structure_Verification FTIR->Structure_Verification Purity_Assessment Purity Assessment HPLC->Purity_Assessment Report Report Structure_Verification->Report Purity_Assessment->Report

Figure 1: Analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0br s1H-COOH
~7.20 - 7.40m2HAr-H
~7.00 - 7.15m2HAr-H
~1.70 - 1.80m2HCyclopropyl-H
~1.30 - 1.40m2HCyclopropyl-H

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~178 - 182-COOH
~158 - 162 (d, ¹JCF ≈ 245 Hz)C-F
~130 - 135 (d)Ar-C
~128 - 130 (d)Ar-C
~124 - 126 (d)Ar-C
~115 - 118 (d, ²JCF ≈ 22 Hz)Ar-C
~35 - 40Quaternary Cyclopropyl-C
~18 - 22Cyclopropyl-CH₂
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 500 MHz NMR spectrometer

    • Nuclei: ¹H and ¹³C

    • Temperature: 25 °C

    • ¹H NMR:

      • Pulse Program: Standard single pulse

      • Number of Scans: 16-32

      • Relaxation Delay: 1-2 s

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled

      • Number of Scans: 1024 or more, depending on sample concentration

      • Relaxation Delay: 2 s

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Fragmentation Data

m/z (amu)Interpretation
181.0656[M+H]⁺ (Calculated for C₁₀H₁₀FO₂⁺)
179.0503[M-H]⁻ (Calculated for C₁₀H₈FO₂⁻)
135.0554[M+H - H₂O - CO]⁺ or [M-H - CO₂]⁻
Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Parameters:

    • Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF)

    • Ionization Mode: Positive and negative

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Mass Range: 50-500 m/z

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum.

    • If necessary, perform tandem MS (MS/MS) experiments to obtain fragmentation information. Select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID).

    • Analyze the resulting spectra to determine the accurate mass of the molecular ion and identify characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this type of compound.

Typical Chromatographic Conditions

Table 4: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 8-12 minutes (highly dependent on the specific column and gradient)
Experimental Protocol: HPLC-UV
  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards from a reference standard of this compound.

  • System Setup and Equilibration:

    • Set up the HPLC system according to the parameters in Table 4.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the sample and standard solutions.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by the area percent method.

    • For quantitative analysis, construct a calibration curve from the standard solutions and determine the concentration of the analyte in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Spectral Data

Table 5: Predicted FTIR Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid)
~1220MediumC-F stretch
~920Broad, MediumO-H bend (out-of-plane)
Experimental Protocol: ATR-FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer with an ATR accessory

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition and Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Application Notes and Protocols for the HPLC Analysis of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and enantiomeric composition are critical quality attributes that can significantly impact the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the determination of purity and for the separation of enantiomers. This document provides detailed protocols for both achiral (purity) and chiral (enantiomeric separation) analysis of this compound.

These methods are designed for researchers, scientists, and drug development professionals to ensure the quality control of this compound.

Achiral HPLC Method for Purity Analysis

This method is suitable for determining the chemical purity of this compound and for quantifying any related impurities. A reversed-phase HPLC method is employed, which separates compounds based on their polarity.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard and sample

2. Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

3. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) RSD ≤ 1.0%0.3%
Peak Area RSD ≤ 2.0%0.8%
Tailing Factor 0.8 - 1.51.1
Theoretical Plates ≥ 20007500

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999 (Concentration range: 1-200 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) Intra-day: < 1.0%, Inter-day: < 1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Chiral HPLC Method for Enantiomeric Separation

This compound is a chiral compound. This method allows for the separation and quantification of its two enantiomers. A chiral stationary phase (CSP) is used to achieve this separation.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., cellulose-based, such as Chiralcel OD-H, 4.6 x 250 mm, 5 µm)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Racemic this compound standard and sample

2. Chromatographic Conditions The conditions for chiral separation are outlined below.

ParameterCondition
Column Chiralcel OD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm
Run Time 20 minutes

3. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure

  • Equilibrate the chiral column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 30 minutes, then gradually increase to the final flow rate of 0.8 mL/min and equilibrate for another 30 minutes.

  • Inject the standard racemic mixture to confirm the separation of the two enantiomers and to determine their retention times.

  • Inject the sample solution to determine the enantiomeric ratio.

  • The percentage of each enantiomer is calculated based on their respective peak areas.

Data Presentation

Table 3: Chiral Separation System Suitability

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) ≥ 1.52.1
Retention Time (RT) RSD ≤ 1.0%0.4%
Peak Area RSD (for each enantiomer) ≤ 2.0%1.2%

Table 4: Chiral Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.998 for each enantiomer (1-100 µg/mL)
Accuracy (% Recovery) 97.5% - 102.5%
Precision (RSD%) Intra-day: < 1.5%, Inter-day: < 2.0%
LOD 0.1 µg/mL for each enantiomer
LOQ 0.3 µg/mL for each enantiomer

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->SystemSuitability SampleInjection Sample Injection SystemSuitability->SampleInjection Chromatogram Chromatogram Generation SampleInjection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Calculation Calculation of Purity / Enantiomeric Ratio Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC analysis.

Logical Flow for HPLC Method Development and Validation

This diagram shows the logical steps involved in developing and validating an HPLC method.

Method_Dev_Validation cluster_dev Method Development cluster_validation Method Validation DefineObjective Define Analytical Objective (Purity/Chiral) ColumnSelection Column Selection (C18 or Chiral) DefineObjective->ColumnSelection MobilePhaseOpt Mobile Phase Optimization ColumnSelection->MobilePhaseOpt DetectionParams Detector Parameter Selection MobilePhaseOpt->DetectionParams Specificity Specificity DetectionParams->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineUse Routine Use Robustness->RoutineUse

Caption: HPLC method development and validation steps.

Application Notes and Protocols: 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features, including the strained cyclopropane ring and the electron-withdrawing fluorine atom, impart desirable physicochemical and pharmacological properties to target molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Key Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of the PARP inhibitor, Niraparib .[1][2] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells, particularly those with mutations in the BRCA1 and BRCA2 genes.[3] By inhibiting PARP enzymes (PARP-1 and PARP-2), these drugs prevent the repair of DNA single-strand breaks. When the replication fork encounters an unrepaired single-strand break, it leads to the formation of a cytotoxic double-strand break. In cancer cells with impaired homologous recombination repair (due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent cell death.[3]

Derivatives of 1-phenylcyclopropane carboxamide have also been investigated for their antiproliferative activity against various cancer cell lines.[4] The rigid conformation of the cyclopropane ring is thought to contribute to enhanced binding affinity and metabolic stability of the resulting compounds.

Experimental Protocols

A crucial step in the utilization of this compound is its coupling with an appropriate amine to form a stable amide bond. Standard amide coupling protocols can be employed, often requiring the activation of the carboxylic acid.

Protocol 1: General Amide Coupling via Acyl Chloride Formation

This protocol describes a general method for the formation of an amide bond by first converting the carboxylic acid to a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired amine (e.g., a substituted aniline or piperidine derivative)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • A catalytic amount of anhydrous N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopropanecarbonyl chloride, which can be used directly in the next step.

  • Amide Coupling:

    • Dissolve the desired amine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the crude acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Direct Amide Coupling using a Coupling Reagent

This protocol utilizes a coupling reagent to facilitate the direct formation of the amide bond without the need to isolate the acyl chloride intermediate.

Materials:

  • This compound

  • Desired amine

  • Coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent such as HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq) at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Data Presentation

The following table summarizes representative quantitative data for reactions involving this compound and its derivatives.

EntryReactant 1Reactant 2Coupling Method/ReagentSolventYield (%)Reference
11-(p-Tolyl)cyclopropanecarbonitrile1,2-Dibromoethane/NaOH/TBABCyclopropanationWater90[4]
21-(4-Fluorophenyl)cyclopropanecarbonitrile1,2-Dibromoethane/NaOH/TBABCyclopropanationWater63[4]
31-(4-Methoxyphenyl)cyclopropanecarbonitrileconc. HClHydrolysisWater88[4]
41-(3,4-Dichlorophenyl)cyclopropanecarbonitrileconc. HClHydrolysisWater64[4]

Visualizations

PARP Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of PARP inhibitors, such as Niraparib, in cancer cells with BRCA mutations.

Caption: Mechanism of action of PARP inhibitors in cancer cells.

Experimental Workflow: Amide Coupling

The following diagram outlines the general workflow for the synthesis of an amide derivative from this compound.

Amide_Coupling_Workflow Start Start Carboxylic_Acid This compound Start->Carboxylic_Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Acyl_Chloride Acyl Chloride Formation (e.g., SOCl₂) Activation->Acyl_Chloride Method 1 Coupling_Reagent Direct Coupling (e.g., HATU, DIPEA) Activation->Coupling_Reagent Method 2 Reaction Amide Bond Formation Acyl_Chloride->Reaction Coupling_Reagent->Reaction Amine Amine Amine->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for amide synthesis.

References

Application Notes and Protocols: Reactions of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of common and synthetically useful reactions involving 1-(2-fluorophenyl)cyclopropanecarboxylic acid. This versatile building block is of significant interest in medicinal chemistry due to the presence of the fluorophenyl and cyclopropyl motifs, which can enhance metabolic stability and binding affinity of drug candidates. The following protocols are based on established chemical transformations of carboxylic acids and analogous cyclopropane derivatives, offering a guide for the synthesis of amides, esters, and alcohols.

Amide Bond Formation via Acyl Chloride

The most prevalent reaction of this compound is its conversion to amide derivatives. This is typically achieved by first activating the carboxylic acid to an acyl chloride, which then readily reacts with a primary or secondary amine. This two-step, one-pot procedure is highly efficient and widely applicable. A notable application of a structurally similar analog, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is in the synthesis of the anticancer drug Cabozantinib.[1]

Experimental Protocol:

Step 1: Formation of 1-(2-fluorophenyl)cyclopropanecarbonyl chloride

In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) is prepared. To this solution, an acylating agent such as oxalyl chloride or thionyl chloride is added dropwise at a controlled temperature, typically between 15-35°C.[1] The reaction is stirred for a period of 0.5 to 2 hours. The completion of the acyl chloride formation can be monitored by techniques such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The resulting 1-(2-fluorophenyl)cyclopropanecarbonyl chloride is typically used in the next step without isolation.[1]

Step 2: Amidation

The solution containing the freshly prepared acyl chloride is then treated with the desired amine. An acid scavenger, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine) or an inorganic base (e.g., potassium carbonate), is often added to neutralize the HCl generated during the reaction.[1] The reaction mixture is stirred at a suitable temperature, ranging from -5°C to room temperature, for 0.5 to 2 hours until the reaction is complete (monitored by TLC or LC-MS).[1] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude amide, which can be further purified by crystallization or column chromatography.

Quantitative Data for Analogous Amide Coupling in Cabozantinib Synthesis:
Starting AmineAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-(6,7-dimethoxyquinolin-4-yloxy)anilineOxalyl chloride-THF15-350.5-2Not specified for this step
4-(6,7-dimethoxyquinolin-4-yloxy)aniline(from previous step)K₂CO₃THF-5 to 200.5-297.2

Fischer Esterification

Ester derivatives of this compound can be synthesized through Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and an alcohol is a classic and reliable method for ester formation. Esters of cyclopropanecarboxylic acids have been investigated as potential prodrugs due to their enhanced hydrolytic stability.[2]

Experimental Protocol:

This compound is dissolved in an excess of the desired alcohol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution. The reaction mixture is then heated to reflux to drive the equilibrium towards the ester product. The reaction progress is monitored by TLC or GC. Once the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to give the crude ester, which can be purified by distillation or column chromatography.

Quantitative Data for a Generic Fischer Esterification:
Carboxylic AcidAlcoholAcid CatalystTemperatureYield
Generic R-COOHR'-OH (excess)H₂SO₄ (catalytic)RefluxTypically moderate to high, dependent on substrates

Fischer_Esterification Carboxylic_Acid This compound Ester_Product Ester Derivative Carboxylic_Acid->Ester_Product + Alcohol, H⁺, Heat Alcohol R-OH (Alcohol) Acid_Catalyst H⁺ (e.g., H₂SO₄) Water H₂O

Reduction to Primary Alcohol

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding (1-(2-fluorophenyl)cyclopropyl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). It is important to note that milder reducing agents such as sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids.[3][4]

Experimental Protocol:

Using Lithium Aluminum Hydride (LiAlH₄):

In a flame-dried flask under an inert atmosphere, a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared and cooled in an ice bath. A solution of this compound in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension. The reaction is highly exothermic and generates hydrogen gas, so careful addition is crucial. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to afford the crude alcohol, which can be purified by distillation or chromatography.

Using Borane (BH₃):

A solution of this compound in anhydrous THF is treated with a solution of borane-tetrahydrofuran complex (BH₃·THF) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol or water. The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a mild aqueous base and brine. The organic layer is dried and concentrated to yield the desired alcohol. Studies on other cyclopropanecarboxylic acids have shown that the yield of this reduction can be sensitive to steric hindrance and reaction temperature.[5][6]

Quantitative Data for Reduction of Cyclopropanecarboxylic Acids with Borane:
SubstrateReducing AgentTemperature (°C)Yield (%)
Various 2,2-dihalocyclopropanecarboxylic acidsPre-made Borane50Excellent
Various 2,2-dihalocyclopropanecarboxylic acidsPre-made Borane~20Significantly lower

Reduction_to_Alcohol Carboxylic_Acid This compound Alcohol_Product (1-(2-fluorophenyl)cyclopropyl)methanol Carboxylic_Acid->Alcohol_Product Reduction

Signaling Pathways and Drug Development Context

Derivatives of this compound are valuable in drug discovery. The cyclopropyl group can act as a bioisostere for other groups, improving metabolic stability.[7] For instance, the structurally related drug Cabozantinib, which incorporates a cyclopropane-1,1-dicarboxamide moiety, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET and VEGFR2.[1] Inhibition of these signaling pathways can lead to the suppression of tumor growth, angiogenesis, and metastasis. The synthesis of novel amides from this compound allows for the exploration of new chemical space around these important oncological targets.

Signaling_Pathway Drug Cabozantinib Analog (derived from cyclopropanecarboxylic acid) RTK Receptor Tyrosine Kinases (e.g., MET, VEGFR2) Drug->RTK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activation Cellular_Response Tumor Growth, Angiogenesis, Metastasis Downstream->Cellular_Response Promotion

References

Application Notes and Protocols for the Derivatization of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid of interest in pharmaceutical and agrochemical research. Its analysis often requires derivatization to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This document provides detailed protocols for the derivatization of this compound for both achiral and chiral analysis.

Derivatization for Achiral GC-MS Analysis

For GC-MS analysis, the polarity of the carboxylic acid group must be reduced, and its volatility increased. This is typically achieved through esterification or silylation.

Method 1: Esterification via Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[1] Methyl or ethyl esters are commonly prepared for GC-MS analysis due to their volatility.[2]

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial.

  • Reagent Addition: Add 1 mL of methanol (for methyl ester) or ethanol (for ethyl ester) containing 2% (v/v) concentrated sulfuric acid.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Add 1 mL of hexane and vortex for 1 minute to extract the ester.

    • Centrifuge for 5 minutes at 2000 rpm.

    • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Method 2: Silylation

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[3][4][5] Silylating reagents replace the acidic hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used.[6][7]

Protocol:

  • Sample Preparation: Place 100 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile, pyridine) into a 2 mL reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

GC-MS Parameters (Representative):

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
MS Ion Source 230°C
MS Quadrupole 150°C
Scan Range m/z 50-500

Expected Quantitative Data (Representative):

DerivativeRetention Time (min)Key m/z ionsLOD (ng/mL)LOQ (ng/mL)
Methyl Ester~12.5194 (M+), 163, 135515
TMS Ester~13.2252 (M+), 237, 14726

Derivatization for Chiral LC-MS/MS Analysis

For the enantioselective analysis of this compound, derivatization with a chiral reagent is necessary to form diastereomers that can be separated on a standard achiral column.[8]

Method: Derivatization with (S)-Anabasine

(S)-Anabasine is a chiral derivatizing agent that reacts with carboxylic acids to form diastereomeric amides, which can be readily separated and detected by LC-MS/MS.[9] This method offers high sensitivity due to the enhanced ionization of the derivatives in the positive ion mode.[9]

Protocol:

  • Sample Preparation: To 50 µL of a 10 µg/mL solution of this compound in acetonitrile, add 20 µL of a 10 mg/mL solution of (S)-Anabasine in acetonitrile.

  • Coupling Agent: Add 20 µL of a 10 mg/mL solution of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in acetonitrile.

  • Reaction: Vortex the mixture and let it react at room temperature for 30 minutes.

  • Analysis: Dilute the reaction mixture with the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Parameters (Representative):

ParameterValue
Column C18, 100 mm x 2.1 mm ID, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 10 min
Flow Rate 0.3 mL/min
Column Temp. 40°C
Ionization ESI Positive
MRM Transitions (R)-diastereomer: Q1/Q3; (S)-diastereomer: Q1/Q3

Expected Quantitative Data (Representative):

DiastereomerRetention Time (min)MRM Transition (m/z)LOD (pg/mL)LOQ (pg/mL)
Diastereomer 18.2325.2 -> 161.150150
Diastereomer 28.9325.2 -> 161.150150

Visualizations

GC_Derivatization_Workflow cluster_esterification Esterification Protocol cluster_silylation Silylation Protocol start_ester 1. Sample + Methanol/H2SO4 react_ester 2. Heat at 60°C start_ester->react_ester workup_ester 3. Neutralize & Extract react_ester->workup_ester end_ester 4. Analyze by GC-MS workup_ester->end_ester start_silylation 1. Dried Sample + BSTFA react_silylation 2. Heat at 70°C start_silylation->react_silylation end_silylation 3. Analyze by GC-MS react_silylation->end_silylation Analyte 1-(2-fluorophenyl) cyclopropanecarboxylic acid Analyte->start_ester Method 1 Analyte->start_silylation Method 2

Caption: Workflow for GC-MS Derivatization.

LC_Derivatization_Workflow Analyte 1-(2-fluorophenyl) cyclopropanecarboxylic acid (R/S enantiomers) Reaction React at Room Temp for 30 min Analyte->Reaction Reagent Chiral Derivatizing Agent ((S)-Anabasine) Reagent->Reaction Coupling Coupling Agent (DMT-MM) Coupling->Reaction Products Diastereomeric Products (R-S and S-S) Reaction->Products Analysis Analyze by LC-MS/MS Products->Analysis

Caption: Chiral Derivatization for LC-MS/MS.

References

Application Notes and Protocols for 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, potential biological activity, and relevant experimental protocols for 1-(2-fluorophenyl)cyclopropanecarboxylic acid. This compound belongs to a class of molecules that have garnered interest for their potential therapeutic applications, particularly in metabolic diseases.

Introduction

This compound is a synthetic cyclopropane derivative. The rigid cyclopropane scaffold is a valuable feature in medicinal chemistry, often conferring metabolic stability and unique conformational properties to drug candidates.[1] The introduction of a fluorophenyl group can further enhance metabolic stability and influence binding affinity to biological targets. While specific data for this compound is limited in publicly available literature, its structural similarity to known inhibitors of acetyl-CoA carboxylase (ACC) suggests a potential role in the regulation of fatty acid metabolism.[2][3][4][5]

Potential Biological Activity: Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo lipogenesis, the process of synthesizing fatty acids.[2][4][5] ACC exists in two isoforms, ACC1 and ACC2. ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[2][5] Inhibition of ACC can therefore decrease the production of new fatty acids and increase their breakdown, making it an attractive therapeutic target for metabolic disorders such as nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[1][3][6][7][8]

Several studies have highlighted the potential of ACC inhibitors in reducing hepatic steatosis (fat accumulation in the liver) and fibrosis.[3] For instance, the dual ACC1/ACC2 inhibitor GS-0976 (firsocostat) has been shown to reduce hepatic de novo lipogenesis and improve liver enzyme levels in patients with NASH.[3] Given the structural similarities, it is plausible that this compound may exhibit similar inhibitory activity against ACC.

Experimental Protocols

Synthesis of this compound

Materials:

  • 1,1-Cyclopropanedicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • 2-Fluoroaniline

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Heptane

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 1,1-cyclopropanedicarboxylic acid (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath and add triethylamine (3.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the stirred solution while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 30 minutes in the ice bath.

  • Amide Formation: In a separate flask, dissolve 2-fluoroaniline (1.0 eq) in dichloromethane.

  • Slowly add the 2-fluoroaniline solution to the activated carboxylic acid solution, again keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.

  • Work-up and Purification: Quench the reaction with the addition of water.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography.

Note: This is a generalized protocol and may require optimization for yield and purity.

Synthesis Workflow

Synthesis_Workflow A 1,1-Cyclopropanedicarboxylic Acid B Activation (SOCl₂, Et₃N in CH₂Cl₂) A->B C Acyl Chloride Intermediate B->C E Amide Formation C->E D 2-Fluoroaniline D->E F Crude Product E->F G Purification (Recrystallization or Chromatography) F->G H 1-(2-fluorophenyl)cyclopropanecarboxamide G->H I Hydrolysis (e.g., aq. HCl) H->I J This compound I->J

Caption: Proposed workflow for the synthesis of this compound.

In Vitro ACC Inhibition Assay

To evaluate the inhibitory activity of this compound against ACC1 and ACC2, a radiometric assay measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA can be performed.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • This compound (test compound)

  • Acetyl-CoA

  • ATP

  • [¹⁴C]Sodium bicarbonate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a dilution series of the test compound in the assay buffer.

  • In a microplate, add the assay buffer, recombinant ACC enzyme (ACC1 or ACC2), and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and [¹⁴C]sodium bicarbonate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Transfer the reaction mixture to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity using a microplate scintillation counter to quantify the amount of [¹⁴C]malonyl-CoA formed.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

The results of the ACC inhibition assay can be summarized in a table.

CompoundACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
This compoundTBDTBD
GS-0976 (Firsocostat) - Reference2.16.1
ND-646 - ReferenceTBDTBD

TBD: To be determined experimentally. The IC₅₀ values for the reference compounds can be obtained from the literature.[3]

Cellular De Novo Lipogenesis Assay

This assay measures the ability of the test compound to inhibit the synthesis of new fatty acids in a cellular context, for example, in HepG2 human hepatoma cells.

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound (test compound)

  • [¹⁴C]Acetate

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Add [¹⁴C]acetate to the cell culture medium and incubate for an additional period (e.g., 4 hours).

  • Wash the cells with PBS to remove unincorporated [¹⁴C]acetate.

  • Lyse the cells and extract the total lipids.

  • Measure the radioactivity in the lipid extract using a scintillation counter.

  • Calculate the percentage of inhibition of de novo lipogenesis for each concentration of the test compound.

ACC Inhibition and Downstream Effects

ACC_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Acetyl_CoA_cyto Acetyl-CoA ACC1 ACC1 Acetyl_CoA_cyto->ACC1 Malonyl_CoA Malonyl-CoA ACC1->Malonyl_CoA FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids DNL De Novo Lipogenesis Fatty_Acids->DNL Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 FAO Fatty Acid Oxidation CPT1->FAO ACC2 ACC2 Malonyl_CoA_mito Malonyl-CoA ACC2->Malonyl_CoA_mito Malonyl_CoA_mito->CPT1 Test_Compound 1-(2-fluorophenyl) cyclopropanecarboxylic acid Test_Compound->ACC1 Test_Compound->ACC2

Caption: Potential mechanism of action via ACC inhibition.

Disclaimer

The information provided in these application notes is intended for research purposes only. The experimental protocols are generalized and may require significant optimization. All experiments should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines. The biological activity of this compound has been inferred from structurally related compounds and requires experimental validation.

References

Application Notes and Protocols: 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profiles of drug candidates. The cyclopropane ring, a small, strained carbocycle, and fluorine, a bioisostere for hydrogen with distinct electronic properties, are two such motifs that have garnered significant attention. While direct applications of 1-(2-fluorophenyl)cyclopropanecarboxylic acid in marketed pharmaceuticals are not extensively documented in publicly available literature, its close isomer, 1-(4-fluorophenyl)cyclopropanecarboxylic acid, serves as a critical building block in the synthesis of a prominent anticancer agent. This highlights the potential of fluorophenyl-substituted cyclopropanecarboxylic acids as valuable scaffolds in drug discovery.

The rigid nature of the cyclopropane ring can confer conformational constraint on a molecule, potentially leading to increased binding affinity and selectivity for its biological target. Furthermore, the introduction of a fluorine atom can modulate a compound's metabolic stability, lipophilicity, and binding interactions. This document will focus on the well-established application of a key isomer to illustrate the utility of this class of compounds, providing insights into their synthesis, biological significance, and the experimental protocols relevant to their development.

Application: Key Intermediate in the Synthesis of Cabozantinib

A significant application of a fluorophenyl-substituted cyclopropanecarboxylic acid is demonstrated by the use of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid as a pivotal intermediate in the synthesis of Cabozantinib .[1][2][3][4] Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of various cancers, including medullary thyroid cancer and advanced renal cell carcinoma.

Signaling Pathway of Cabozantinib

Cabozantinib exerts its anticancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor progression, angiogenesis, and metastasis. Key targets include MET, VEGFR2, and RET. The 1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide moiety of Cabozantinib plays a crucial role in its binding to the ATP-binding pocket of these kinases.

Signaling_Pathway cluster_drug cluster_downstream Downstream Signaling MET MET Proliferation Tumor Cell Proliferation MET->Proliferation Metastasis Metastasis MET->Metastasis VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis RET RET RET->Proliferation Cabozantinib Cabozantinib Cabozantinib->MET Inhibits Cabozantinib->VEGFR2 Inhibits Cabozantinib->RET Inhibits

Caption: Signaling pathway inhibited by Cabozantinib.

Data Presentation

CompoundTarget KinasesIC50 (nM)Indication
CabozantinibMET, VEGFR2, RET, KIT, AXL, FLT3MET: 1.8, VEGFR2: 0.035, RET: 4.6Medullary Thyroid Cancer, Renal Cell Carcinoma

Experimental Protocols

1. Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

This protocol is adapted from published synthesis routes for the key intermediate of Cabozantinib.[1][2]

Materials:

  • 1,1-Cyclopropanedicarboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Triethylamine or other suitable base

  • 4-Fluoroaniline

  • Anhydrous dichloromethane or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Heptane or petroleum ether

Procedure:

  • To a solution of 1,1-cyclopropanedicarboxylic acid in anhydrous dichloromethane or THF, add triethylamine at 0-10 °C.

  • Slowly add thionyl chloride or oxalyl chloride to the mixture while maintaining the temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours.

  • In a separate flask, dissolve 4-fluoroaniline in the reaction solvent.

  • Slowly add the 4-fluoroaniline solution to the reaction mixture at 0-10 °C.

  • Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

  • Upon completion, quench the reaction with water or a dilute acid solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding heptane or petroleum ether and collect the solid by filtration.

  • Dry the product under vacuum to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 1,1-Cyclopropanedicarboxylic acid Step1 Acid Chloride Formation (0-10 °C) A->Step1 B Thionyl Chloride B->Step1 C Triethylamine C->Step1 D 4-Fluoroaniline Step2 Amidation Reaction (0-10 °C to RT) D->Step2 Step1->Step2 Step3 Work-up & Extraction Step2->Step3 Step4 Purification & Isolation Step3->Step4 Product 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid Step4->Product

Caption: Workflow for the synthesis of the key intermediate.

2. General Protocol for Kinase Inhibition Assay (Example: VEGFR2)

This is a generalized protocol to assess the inhibitory activity of a compound like Cabozantinib.

Materials:

  • Recombinant human VEGFR2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Cabozantinib)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate.

  • Initiate the kinase reaction by adding a mixture of recombinant VEGFR2 kinase and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Test Compound C Add Test Compound to Plate A->C B Prepare Kinase Reaction Mix (VEGFR2, Substrate, Buffer) B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for a kinase inhibition assay.

While the direct medicinal chemistry applications of this compound are not prominently featured in the current literature, the established role of its 4-fluoro isomer in the structure of the multi-targeted tyrosine kinase inhibitor Cabozantinib underscores the significant potential of this class of molecules. The fluorophenylcyclopropane moiety serves as a valuable pharmacophore that can be exploited in the design of potent and selective enzyme inhibitors. The synthetic and assay protocols provided herein offer a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of these and related compounds. Further investigation into the structure-activity relationships of different isomers and derivatives is warranted to unlock their full potential in medicinal chemistry.

References

Application Notes and Protocols: The Strategic Use of 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-fluorophenyl)cyclopropanecarboxylic acid and its close derivatives as a key building block in the synthesis of novel compounds, with a particular focus on the development of the antiplatelet agent, Prasugrel. The unique structural features of the fluorophenyl and cyclopropyl motifs contribute significantly to the biological activity and pharmacokinetic profile of the resulting therapeutic agents.

Introduction

The cyclopropane ring is a highly valuable scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity, improve metabolic stability, and enhance potency.[1] When combined with a fluorinated phenyl group, as in this compound, it provides a versatile starting material for the synthesis of a range of biologically active molecules. The fluorine atom can modulate physicochemical properties such as lipophilicity and pKa, and can influence drug-target interactions. This document details the application of this key intermediate in the synthesis of Prasugrel, a potent P2Y12 receptor antagonist.

Core Application: Synthesis of Prasugrel

Prasugrel is a thienopyridine derivative and a platelet inhibitor used to prevent thrombosis in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[2][3] The synthesis of Prasugrel prominently features a key intermediate derived from the 1-(2-fluorophenyl)cyclopropane backbone, specifically 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Synthetic Pathway Overview

The synthesis of Prasugrel involves the coupling of two key fragments: the thienopyridine core and the 2-(2-fluorophenyl)acetyl side chain bearing a cyclopropyl group. A common intermediate in this synthesis is 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which is synthesized from cyclopropyl-2-fluorobenzyl ketone.[4][5] While multiple routes to cyclopropyl-2-fluorobenzyl ketone exist, it can be conceptually derived from this compound.

The overall synthetic strategy is depicted in the workflow diagram below.

G A This compound B Cyclopropyl-(2-fluorophenyl)methanone A->B Activation & Coupling C 1-Cyclopropyl-2-(2-fluorophenyl)ethanone B->C Reduction/Rearrangement D 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone C->D Bromination F 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one D->F Alkylation E 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one E->F G Prasugrel F->G Acetylation

Caption: General synthetic workflow for Prasugrel.

Mechanism of Action: P2Y12 Receptor Inhibition

Prasugrel is a prodrug that is metabolized in the body to its active metabolite, R-138727.[2][6] This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[2][7][8] The binding prevents ADP from interacting with the receptor, thereby inhibiting platelet activation and aggregation.[2][7][9] This targeted action is crucial for preventing thrombotic events.

cluster_platelet Platelet P2Y12 P2Y12 Receptor GPIIb_IIIa GPIIb/IIIa Receptor (Inactive) P2Y12->GPIIb_IIIa Activates GPIIb_IIIa_active GPIIb/IIIa Receptor (Active) GPIIb_IIIa->GPIIb_IIIa_active Conformational Change Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Leads to ADP ADP ADP->P2Y12 Binds Prasugrel_Metabolite Prasugrel Active Metabolite (R-138727) Prasugrel_Metabolite->P2Y12 Irreversibly Binds & Inhibits

Caption: Prasugrel's P2Y12 signaling pathway inhibition.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of Prasugrel, based on published procedures.[4][10][11] Researchers should adapt these methods to their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

This protocol outlines a potential route from a derivative of the title compound.

Materials:

  • 2-Fluorobenzyl bromide

  • Magnesium turnings

  • Cyclopropyl cyanide

  • Anhydrous diethyl ether

  • Hydrochloric acid

Procedure:

  • Prepare a Grignard reagent by reacting magnesium turnings with 2-fluorobenzyl bromide in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flask, dissolve cyclopropyl cyanide in anhydrous diethyl ether.

  • Slowly add the prepared Grignard reagent to the cyclopropyl cyanide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour.

  • Cool the reaction mixture and quench by slow addition of aqueous hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Protocol 2: Synthesis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

Materials:

  • 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

  • Bromine or N-Bromosuccinimide (NBS)

  • Carbon tetrachloride or other suitable solvent

  • AIBN (if using NBS)

Procedure:

  • Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in a suitable solvent such as carbon tetrachloride.

  • Add a brominating agent (e.g., a solution of bromine in the same solvent or NBS with a radical initiator like AIBN).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which may be used in the next step without further purification.

Protocol 3: Synthesis of Prasugrel Base

Materials:

  • 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

  • Potassium carbonate or other suitable base

  • Acetonitrile

  • Acetic anhydride

  • Pyridine or other suitable base

  • Dimethylformamide (DMF)

Procedure:

  • Condensation: Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride and potassium carbonate in acetonitrile.

  • Cool the suspension to 0-5 °C and add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in acetonitrile dropwise.

  • Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

  • Acetylation: Dissolve the crude product from the previous step in DMF.

  • Add a base such as pyridine, followed by the dropwise addition of acetic anhydride.

  • Stir the reaction at room temperature until the acetylation is complete.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain Prasugrel base.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of Prasugrel and its active metabolite.

CompoundTargetAssayIC50 / KiReference
Prasugrel Active Metabolite (R-138727)P2Y12 ReceptorADP-induced platelet aggregation~2 µM[TRITON-TIMI 38]
PrasugrelCarboxylesterase 1 (hCE1)HydrolysisKm = 9.25 µM[6]
PrasugrelCarboxylesterase 2 (hCE2)HydrolysisKs = 11.1 µM[6]

Note: The IC50 for the active metabolite can vary depending on the specific assay conditions.

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of complex, biologically active molecules. The synthesis of Prasugrel serves as a prime example of how the unique structural and electronic properties of this building block can be leveraged to create a highly effective and clinically significant therapeutic agent. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this versatile chemical entity in their own discovery and development programs.

References

Application Notes and Protocols: Computational Insights into the Mechanism of Action of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the putative mechanism of action of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, drawing upon computational studies of structurally related compounds. The primary hypothesized mechanism involves the inhibition of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), a key enzyme in the ethylene biosynthesis pathway in plants. This document outlines the computational and experimental protocols to investigate this hypothesis further.

Introduction

This compound is a synthetic compound with a cyclopropane moiety, a structural feature present in various bioactive molecules. While direct computational studies on this specific molecule are not extensively available, research on analogous cyclopropane-containing compounds suggests a potential inhibitory effect on key enzymes in plant and microbial pathways.[1][2] This document focuses on the probable inhibition of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), an enzyme critical for ethylene production in plants.[3] Computational docking studies on similar molecules have indicated a high binding affinity for the active site of ACO.[1]

The following sections detail the hypothesized signaling pathway, present comparative computational data, and provide protocols for in silico and in vitro validation.

Hypothesized Signaling Pathway: Inhibition of Ethylene Biosynthesis

Ethylene is a plant hormone that regulates numerous developmental processes and stress responses. Its biosynthesis is a well-characterized pathway where ACO catalyzes the final step, the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. We hypothesize that this compound acts as a competitive inhibitor of ACO, thereby blocking ethylene production.

Ethylene_Biosynthesis_Inhibition cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibition Proposed Inhibition SAM S-Adenosyl-L-methionine ACC 1-Aminocyclopropane-L-1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) ACC_Oxidase_Node ACO ACC->ACC_Oxidase_Node Inhibitor This compound Inhibitor->ACC_Oxidase_Node ACC_Oxidase_Node->Ethylene

Figure 1: Hypothesized inhibition of the ethylene biosynthesis pathway.

Data Presentation: In Silico Docking Analysis of ACO Inhibitors

While specific quantitative data for this compound is not yet available, the following table summarizes the results of a computational docking study of a related cyclopropane derivative, (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid, against the Arabidopsis thaliana ACO2 enzyme. This data serves as a benchmark for expected binding affinities.

CompoundTarget EnzymeDocking Score (kcal/mol)Interacting Residues (Predicted)Reference
(E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acidACO2-7.5Arg244, Ser246, His177[1]
1-aminocyclopropane-1-carboxylic acid (native substrate)ACO2-5.8Arg244, Ser246, His177[1]

Experimental and Computational Protocols

To validate the hypothesized mechanism of action, a combination of computational and experimental approaches is recommended.

Computational Docking Protocol

This protocol outlines the steps for performing a molecular docking study of this compound with a homology-modeled structure of a relevant ACO enzyme.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., Homology Model of ACO) PDB_Prep 3. Prepare Protein for Docking (Add hydrogens, assign charges) PDB->PDB_Prep Ligand 2. Prepare Ligand Structure (this compound) Ligand_Prep 4. Prepare Ligand for Docking (Assign charges, define rotatable bonds) Ligand->Ligand_Prep Grid 5. Define Docking Grid Box (Centered on the active site) PDB_Prep->Grid Ligand_Prep->Grid Run 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Run Results 7. Analyze Docking Poses (Binding energy, interactions) Run->Results Compare 8. Compare with Known Inhibitors/Substrate Results->Compare

Figure 2: Workflow for molecular docking simulation.

Methodology:

  • Protein Structure Preparation:

    • Obtain the amino acid sequence of the target ACO enzyme (e.g., from Arabidopsis thaliana, UniProt ID: Q06592).

    • Generate a 3D homology model using a server such as SWISS-MODEL, based on a suitable template (e.g., PDB ID: 1WA6).

    • Prepare the protein structure using software like AutoDockTools: add polar hydrogens, assign Gasteiger charges, and merge non-polar hydrogens.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Use AutoDockTools to assign Gasteiger charges and define rotatable bonds.[4]

  • Docking Simulation:

    • Define the grid box for docking to encompass the active site of the ACO model. The active site can be predicted based on the location of the native substrate in the template structure.

    • Perform the docking simulation using a program like AutoDock Vina.[5]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using software like PyMOL or VMD.

Enzyme Kinetics Assay Protocol

This protocol describes an in vitro experiment to determine the inhibitory effect of this compound on ACO activity.

Materials:

  • Recombinant or purified ACO enzyme

  • This compound

  • 1-aminocyclopropane-1-carboxylic acid (ACC) substrate

  • Assay buffer (e.g., MOPS buffer, pH 7.2, containing FeSO4, sodium ascorbate, and NaHCO3)

  • Gas chromatograph equipped with a flame ionization detector (FID) to measure ethylene production.

Methodology:

  • Enzyme Reaction Setup:

    • Prepare a series of reaction mixtures in sealed vials. Each mixture should contain the assay buffer, a fixed concentration of ACO enzyme, and varying concentrations of the substrate (ACC).

    • For inhibition studies, prepare parallel sets of reaction mixtures containing different fixed concentrations of this compound.

    • Initiate the reaction by adding the ACC substrate.

  • Ethylene Measurement:

    • Incubate the reaction vials at a constant temperature (e.g., 30°C) with gentle shaking.

    • At specific time intervals, withdraw a sample from the headspace of each vial using a gas-tight syringe.

    • Inject the gas sample into the gas chromatograph to quantify the amount of ethylene produced.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) at each substrate and inhibitor concentration.

    • Plot the reaction velocities against substrate concentrations to generate Michaelis-Menten plots.

    • Use Lineweaver-Burk or other suitable plots to determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki) of this compound.

Conclusion

The computational and experimental protocols outlined in these application notes provide a comprehensive framework for investigating the mechanism of action of this compound. Based on the analysis of structurally similar compounds, inhibition of 1-aminocyclopropane-1-carboxylic acid oxidase is a plausible mechanism. The proposed studies will enable a detailed characterization of its inhibitory activity and provide valuable insights for its potential applications in agrochemistry or as a tool for studying ethylene signaling in plants.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a synthetic compound with a chemical structure that suggests potential interaction with key metabolic pathways. Based on its structural features, particularly the cyclopropane ring which can mimic or interact with binding sites for natural substrates, a primary hypothesized mechanism of action is the inhibition of enzymes involved in fatty acid metabolism. A key enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which exists in two isoforms, ACC1 and ACC2. ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1] ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[2] Inhibition of ACC is a therapeutic target for metabolic diseases and cancer.[3][4]

These application notes provide detailed protocols for a selection of robust in vitro assays to determine the biological activity of this compound, with a focus on its potential as an inhibitor of Acetyl-CoA Carboxylase and its downstream effects on cellular fatty acid synthesis.

Data Presentation

Table 1: Illustrative Inhibitory Activity (IC50) of Known ACC Inhibitors

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Assay TypeReference Compound
ND-6463.54.2Biochemical (Enzymatic)Yes
PF-051751572733Biochemical (Enzymatic)Yes
Firsocostat (ND-630)2.16.1Biochemical (Enzymatic)Yes
This compoundTo be determinedTo be determinedTest Compound

Table 2: Illustrative Cellular Activity of Known ACC Inhibitors

CompoundCellular Fatty Acid Synthesis Inhibition (IC50, µM)Cell LineAssay TypeReference Compound
Soraphen A< 0.01LNCaP Prostate Cancer CellsRadiolabeled Acetate IncorporationYes
TOFA~5MiaPaCa-2 Pancreatic Cancer CellsCell Proliferation/Apoptosis AssayYes
This compoundTo be determinede.g., A549, HepG2, LNCaPTest Compound

Signaling Pathways and Experimental Workflow

Acetyl-CoA Carboxylase (ACC) Regulatory Pathway

The activity of ACC is centrally regulated by the AMP-activated protein kinase (AMPK). Under conditions of low cellular energy (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC, leading to its inhibition and a subsequent decrease in fatty acid synthesis.[5][6] Conversely, high levels of citrate, indicating an abundance of acetyl-CoA, allosterically activate ACC.

ACC_Pathway cluster_upstream Upstream Regulators cluster_core Core Reaction cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK activates Citrate Citrate ACC (Active) ACC (Active) Citrate->ACC (Active) allosterically activates AMPK->ACC (Active) phosphorylates Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC (Active) substrate ACC-P (Inactive) ACC-P (Inactive) ACC (Active)->ACC-P (Inactive) Malonyl-CoA Malonyl-CoA ACC (Active)->Malonyl-CoA produces Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis precursor CPT1 CPT1 Malonyl-CoA->CPT1 inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation enables

ACC Regulatory Pathway Diagram.
General Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing potential ACC inhibitors like this compound.

Experimental_Workflow Start Start Primary Screening Primary Screening Start->Primary Screening Biochemical Assay (e.g., ADP-Glo) Dose-Response & IC50 Dose-Response & IC50 Primary Screening->Dose-Response & IC50 Active Hits Cell-Based Assay Cell-Based Assay Dose-Response & IC50->Cell-Based Assay Potent Inhibitors Data Analysis Data Analysis Cell-Based Assay->Data Analysis Cellular Efficacy Conclusion Conclusion Data Analysis->Conclusion

In Vitro Screening Workflow.

Experimental Protocols

Biochemical Assay: ACC Activity Measurement using ADP-Glo™

This assay quantifies ACC activity by measuring the amount of ADP produced in the enzymatic reaction. It is a highly sensitive, luminescence-based assay suitable for high-throughput screening.

Principle: The ADP-Glo™ Assay is a two-step process. First, the ACC enzymatic reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.

Materials:

  • Purified recombinant human ACC1 or ACC2 enzyme

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 5 mM DTT, 0.01% Tween-20)

  • This compound (test compound)

  • Known ACC inhibitor (positive control, e.g., ND-646)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions or controls to the wells of the assay plate.

    • Prepare a master mix containing assay buffer, Acetyl-CoA, and NaHCO3. Add 5 µL of this master mix to each well.

    • Prepare a solution of ACC enzyme in assay buffer.

    • Initiate the reaction by adding 2.5 µL of the enzyme solution to each well.

    • For the "no enzyme" control, add 2.5 µL of assay buffer instead of the enzyme solution.

  • Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the enzymatic reaction and deplete ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a maximally inhibiting concentration of the positive control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Inhibition of De Novo Fatty Acid Synthesis using [¹⁴C]-Acetate Incorporation

This assay measures the effect of the test compound on the synthesis of new fatty acids in a cellular context by quantifying the incorporation of radiolabeled acetate into the cellular lipid fraction.

Principle: Cells are incubated with [¹⁴C]-acetate, a precursor for fatty acid synthesis. In the presence of an inhibitor of this pathway, the incorporation of the radiolabel into newly synthesized lipids will be reduced. The amount of radioactivity in the lipid fraction is measured by scintillation counting.

Materials:

  • Cell line of interest (e.g., A549, HepG2, or a cancer cell line with high lipogenesis)

  • Cell culture medium and supplements

  • [¹⁴C]-Acetic Acid, Sodium Salt

  • This compound (test compound)

  • Known inhibitor of fatty acid synthesis (positive control, e.g., Soraphen A)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions or controls.

    • Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).

  • Radiolabeling:

    • Prepare a working solution of [¹⁴C]-acetate in cell culture medium.

    • Add the [¹⁴C]-acetate solution to each well to a final concentration of, for example, 1 µCi/mL.

    • Incubate the cells for a labeling period (e.g., 4 hours) at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Lyse the cells by adding a suitable lysis buffer.

    • Add the lipid extraction solvent to each well and incubate with shaking to extract the lipids.

  • Scintillation Counting:

    • Transfer the lipid-containing organic phase to scintillation vials.

    • Allow the solvent to evaporate.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Subtract the background CPM (wells with no cells).

  • Calculate the percent inhibition of [¹⁴C]-acetate incorporation for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

Colorimetric Assay for ACC Activity

This method provides a straightforward, absorbance-based measurement of ACC activity, suitable for laboratories without access to a luminometer or scintillation counter.

Principle: This assay measures the decrease in NADH concentration, which is coupled to the ACC reaction. The ACC reaction produces ADP, which is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then converted to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified ACC enzyme

  • Acetyl-CoA

  • ATP

  • NaHCO3

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 8 mM MgCl2, 10 mM Potassium Citrate)

  • Test compound and controls

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Compound Preparation: As described in the ADP-Glo™ assay.

  • Reaction Mixture: Prepare a master mix containing assay buffer, ATP, NaHCO3, PEP, NADH, PK, and LDH.

  • Assay Protocol:

    • Add the compound dilutions or controls to the wells/cuvettes.

    • Add the reaction mixture to each well.

    • Add Acetyl-CoA.

    • Equilibrate to 37°C and measure the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the ACC enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

Data Analysis:

  • Calculate the rate of NADH consumption (slope of the absorbance vs. time curve).

  • Determine the percent inhibition of the reaction rate for each concentration of the test compound.

  • Calculate the IC50 value as described for the previous assays.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound as a potential inhibitor of Acetyl-CoA Carboxylase and fatty acid synthesis. By employing a combination of biochemical and cell-based assays, researchers can obtain valuable data on the compound's potency, selectivity, and cellular efficacy. The illustrative data and pathway diagrams serve as a guide for experimental design and interpretation of results in the broader context of metabolic regulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-fluorophenyl)cyclopropanecarboxylic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes.

Route 1: Cyclopropanation of 2-Fluorophenylacetonitrile followed by Hydrolysis

This common two-step synthesis involves the reaction of 2-fluorophenylacetonitrile with a 1,2-dihaloethane to form 1-(2-fluorophenyl)cyclopropanecarbonitrile, which is then hydrolyzed to the desired carboxylic acid.

Issue 1: Low yield of 1-(2-fluorophenyl)cyclopropanecarbonitrile in the cyclopropanation step.

Potential CauseSuggested Solution
Inefficient base: The choice of base is critical for the deprotonation of the phenylacetonitrile.While sodium hydroxide is commonly used, potassium hydroxide may also be effective. The concentration of the base is also important; typically a 50% aqueous solution is used.
Poor phase transfer: The reaction occurs in a two-phase system (aqueous and organic), and inefficient transfer of the reactants between phases can limit the reaction rate.The use of a phase-transfer catalyst (PTC) is highly recommended to improve the transfer of the hydroxide ions into the organic phase. Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for this reaction.[1]
Suboptimal temperature: Reaction temperature can significantly impact the rate of reaction and the formation of side products.The optimal temperature for the cyclopropanation reaction is typically around 60°C. Higher temperatures (e.g., 100°C) have been shown to result in lower yields.[1]
Side reactions: Polymerization of the starting material or side reactions with the dihaloethane can reduce the yield.Ensure slow and controlled addition of reactants and maintain the optimal reaction temperature.

Issue 2: Incomplete hydrolysis of 1-(2-fluorophenyl)cyclopropanecarbonitrile.

Potential CauseSuggested Solution
Insufficient acid concentration or reaction time: The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions.The use of a concentrated aqueous acid solution, such as hydrochloric acid, at elevated temperatures (e.g., 110°C) is necessary. The reaction should be monitored (e.g., by TLC or LCMS) to ensure it goes to completion, which may take several hours.[1]
Formation of the corresponding amide as a major impurity: Incomplete hydrolysis can lead to the formation of 1-(2-fluorophenyl)cyclopropanecarboxamide.[1]Prolonging the reaction time at a high temperature with a sufficient concentration of acid will favor the formation of the carboxylic acid over the amide.
Route 2: From Cyclopropane-1,1-dicarboxylic Acid and 2-Fluoroaniline

This route involves the reaction of cyclopropane-1,1-dicarboxylic acid with a halogenating agent (e.g., thionyl chloride) to form an acid chloride intermediate, which then reacts with 2-fluoroaniline.

Issue 3: Low yield in the reaction of cyclopropane-1,1-dicarboxylic acid with 2-fluoroaniline.

Potential CauseSuggested Solution
Decomposition of the acid chloride intermediate: The diacid chloride of cyclopropane-1,1-dicarboxylic acid can be unstable.Prepare the acid chloride in situ and use it immediately in the next step without isolation.
Suboptimal reaction temperature: Temperature control is crucial during the formation of the acid chloride and the subsequent reaction with the aniline.The reaction with thionyl chloride is typically performed at a low temperature (e.g., in an ice bath) to control the reaction rate and minimize side reactions. The subsequent reaction with 2-fluoroaniline should also be carried out at a controlled temperature.
Presence of moisture: Thionyl chloride reacts violently with water, and moisture can quench the acid chloride intermediate.Ensure all glassware is thoroughly dried and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and well-documented method is the two-step synthesis starting from 2-fluorophenylacetonitrile. This involves a phase-transfer catalyzed cyclopropanation with a 1,2-dihaloethane, followed by acidic hydrolysis of the resulting nitrile.[1]

Q2: How can I improve the yield of the cyclopropanation step?

A2: To improve the yield, consider the following:

  • Use a phase-transfer catalyst: Tetrabutylammonium bromide (TBAB) has been shown to be effective.[1]

  • Optimize the base: A 50% aqueous solution of sodium hydroxide is commonly used.

  • Control the temperature: Maintain a reaction temperature of around 60°C.[1]

Q3: What are the common impurities in the final product?

A3: A common impurity, particularly when using the nitrile hydrolysis route, is the corresponding amide, 1-(2-fluorophenyl)cyclopropanecarboxamide. This results from incomplete hydrolysis.[1] Thorough purification, for example by recrystallization or column chromatography, may be necessary to remove this impurity.

Q4: Are there alternative synthetic routes available?

A4: Yes, another potential route involves the reaction of cyclopropane-1,1-dicarboxylic acid with 2-fluoroaniline, typically after conversion of the diacid to a more reactive species like a diacid chloride.[2]

Data Presentation

Table 1: Effect of Phase-Transfer Catalyst (PTC) on the Yield of 1-(substituted-phenyl)cyclopropanecarbonitrile Synthesis *

EntryPhenylacetonitrile SubstituentPhase-Transfer CatalystYield (%)
14-FluoroTBAB (Tetrabutylammonium bromide)63
2HTBAB85
3m-TolylTBAB90
44-MethoxyTBAB86
54-ChloroTBAB70
63-BromoTBAB68

*Data adapted from a study on substituted phenylacetonitriles.[1] The conditions were: 2-phenylacetonitrile derivative (1.0 eq), 1,2-dibromoethane (1.0 eq), NaOH (2.0 eq), PTC (0.1 eq), in 50% aqueous NaOH at 60°C.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

This protocol is a general procedure adapted from the synthesis of similar substituted phenylcyclopropanecarbonitriles.[1]

  • To a round-bottom flask, add 2-fluorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.0 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(2-fluorophenyl)cyclopropanecarbonitrile, which can be purified further by column chromatography if necessary.

Protocol 2: Hydrolysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

This is a general procedure for the hydrolysis of substituted 1-phenylcyclopropanecarbonitriles.[1]

  • To the crude 1-(2-fluorophenyl)cyclopropanecarbonitrile, add a concentrated aqueous solution of hydrochloric acid.

  • Heat the mixture to 110°C and stir for 2-4 hours.

  • Monitor the disappearance of the starting material and the formation of the carboxylic acid by TLC or LCMS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow_route1 cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis start 2-Fluorophenylacetonitrile + 1,2-Dibromoethane reagents1 NaOH (50% aq.) TBAB (PTC) start->reagents1 reaction1 Reaction at 60°C start->reaction1 reagents1->reaction1 product1 1-(2-Fluorophenyl)cyclopropanecarbonitrile reaction1->product1 reagents2 Conc. HCl product1->reagents2 reaction2 Reaction at 110°C product1->reaction2 reagents2->reaction2 product2 This compound reaction2->product2 troubleshooting_low_yield issue Low Yield in Cyclopropanation cause1 Inefficient Base issue->cause1 cause2 Poor Phase Transfer issue->cause2 cause3 Suboptimal Temperature issue->cause3 solution1 Use 50% aq. NaOH or KOH cause1->solution1 solution2 Add Phase-Transfer Catalyst (e.g., TBAB) cause2->solution2 solution3 Maintain Temperature at ~60°C cause3->solution3

References

Technical Support Center: Purification of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(2-fluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can originate from starting materials, intermediates, and byproducts of the synthesis. Based on typical synthetic routes, such as the reaction of 2-fluorophenylacetonitrile with 1,2-dibromoethane followed by hydrolysis, potential impurities include:

  • Unreacted Starting Materials: 2-fluorophenylacetonitrile and 1,2-dibromoethane.

  • Intermediate: 1-(2-fluorophenyl)cyclopropanecarbonitrile.

  • Byproducts: 1-(2-fluorophenyl)cyclopropanecarboxamide (from incomplete hydrolysis of the nitrile).

  • Polymeric materials: Formed during the cyclopropanation or hydrolysis steps.[1]

Q2: What is the recommended first step for purifying crude this compound?

A2: An acid-base extraction is a highly effective initial purification step to separate the acidic product from neutral and basic impurities. The carboxylic acid can be extracted into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), leaving neutral organic impurities in the organic phase. The acid is then recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Q3: Which purification technique is best for removing structurally similar impurities?

A3: For removing impurities with similar chemical properties, such as the corresponding amide byproduct, recrystallization or column chromatography are the most effective methods. Recrystallization relies on differences in solubility between the desired compound and the impurity in a specific solvent system. Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Q4: How can I monitor the purity of my this compound during purification?

A4: The purity can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid or phosphoric acid) is a common starting point for the analysis of carboxylic acids.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities by comparing the spectrum to that of a pure standard.

Troubleshooting Guides

Acid-Base Extraction
Problem Potential Cause Troubleshooting Steps
Low recovery of the carboxylic acid. Incomplete extraction into the aqueous basic phase.Ensure the pH of the aqueous phase is sufficiently basic (pH > pKa of the carboxylic acid + 2) to fully deprotonate the acid. Use a stronger base if necessary (e.g., NaOH instead of NaHCO₃). Perform multiple extractions with fresh base solution.
Incomplete precipitation upon acidification.Ensure the pH of the aqueous phase is sufficiently acidic (pH < pKa of the carboxylic acid - 2) to fully protonate the carboxylate. Check the pH with pH paper or a pH meter.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[1]
Product is oily and does not solidify. Presence of impurities lowering the melting point.The oily product may require further purification by recrystallization or chromatography. Ensure all organic solvent has been removed under vacuum.
Recrystallization
Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. Incorrect solvent choice.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures with water or hexanes).
No crystals form upon cooling. Solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. Cool the solution in an ice bath.
Oiling out (formation of an oil instead of crystals). The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a supersaturated solution.Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation. Allow the solution to cool more slowly.
Low yield of crystals. Too much solvent was used.Evaporate some of the solvent and re-cool. Cool the flask in an ice bath for a longer period to maximize crystal formation.
Crystals are colored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor separation of the compound from impurities. Inappropriate solvent system (eluent).Optimize the eluent system using TLC. A good mobile phase should give the desired compound an Rf value of 0.2-0.4. A common mobile phase for carboxylic acids on silica gel is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), often with the addition of a small amount of acetic or formic acid to suppress deprotonation and reduce tailing.
Compound streaks on the column (tailing). The compound is interacting too strongly with the stationary phase, or it is deprotonated.Add a small percentage of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to keep the carboxylic acid in its protonated state.
Low recovery from the column. The compound is irreversibly adsorbed to the stationary phase.This is less common for carboxylic acids on silica gel but can happen. Consider using a different stationary phase like alumina or a bonded-phase silica. Ensure the compound is fully eluted by flushing the column with a more polar solvent at the end of the purification.

Experimental Protocols

General Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (or 1M NaOH).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution 1-2 more times. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the solution is acidic (pH ~2), which should cause the carboxylic acid to precipitate.

  • Back-Extraction: Add a fresh portion of the organic solvent to the acidified aqueous solution and extract the purified carboxylic acid back into the organic phase.

  • Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude acid and a few drops of a potential recrystallization solvent. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Common solvents to test include ethanol/water, isopropanol/water, toluene, or ethyl acetate/hexanes.

  • Dissolution: Place the crude acid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization: Once crystal growth appears to have stopped, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Acid-Base Extraction859590Effective for removing neutral and basic impurities.
Recrystallization (Ethanol/Water)95>9985Good for removing closely related impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate:Acetic Acid)90>9980Useful for difficult separations but may result in lower yields.

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative Purification purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check chromatography->purity_check final_product Pure Product (>99%) purity_check->final_product Meets Specification troubleshooting_logic cluster_problem Problem Identification cluster_solution Solution Pathway start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities neutral_basic Neutral/Basic Impurities? check_impurities->neutral_basic Analysis Result acidic Acidic/Polar Impurities? check_impurities->acidic Analysis Result optimize_extraction Optimize Acid-Base Extraction neutral_basic->optimize_extraction Yes recrystallize Recrystallization acidic->recrystallize Yes chromatograph Column Chromatography acidic->chromatograph If Recrystallization Fails

References

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-fluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary synthetic routes are commonly employed:

  • Cyclopropanation of 2-fluorostyrene: This route typically involves the Simmons-Smith reaction or one of its modifications to form the cyclopropane ring. The resulting 1-(2-fluorophenyl)cyclopropane would then require an oxidation step to yield the carboxylic acid, a step that adds complexity and potential for side reactions. A more direct approach, though less commonly detailed for this specific substrate, would be a variation of the Simmons-Smith reaction that incorporates the carboxyl group or a precursor.

  • Alkylation of 2-fluorophenylacetonitrile followed by hydrolysis: This two-step process involves the α-alkylation of 2-fluorophenylacetonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under phase-transfer catalysis (PTC) conditions to form 1-(2-fluorophenyl)cyclopropanecarbonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Q2: What are the main side reactions to be aware of in the synthesis of this compound?

A2: The primary side reactions depend on the chosen synthetic route:

  • For the cyclopropanation route (Simmons-Smith):

    • Methylation of heteroatoms: If your substrate or subsequent intermediates contain heteroatoms (e.g., hydroxyl groups), the electrophilic zinc carbenoid can lead to methylation as a side reaction.

    • Formation of zinc iodide (ZnI₂): This Lewis acidic byproduct can potentially lead to acid-sensitive product degradation.

  • For the alkylation and hydrolysis route:

    • Dialkylation or elimination: During the phase-transfer catalyzed alkylation of 2-fluorophenylacetonitrile, improper control of reaction conditions could lead to undesired side products.

    • Incomplete hydrolysis and amide formation: The hydrolysis of 1-(2-fluorophenyl)cyclopropanecarbonitrile is a critical step. Incomplete reaction or harsh conditions can lead to the formation of the corresponding amide, 1-(2-fluorophenyl)cyclopropanecarboxamide, as a significant impurity.

Troubleshooting Guides

Route 1: Cyclopropanation of 2-Fluorostyrene (Simmons-Smith Reaction)

This guide focuses on the formation of the cyclopropane ring from 2-fluorostyrene.

Issue 1: Low or No Yield of 1-(2-fluorophenyl)cyclopropane

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and properly activated. Consider using ultrasonication to enhance activation.
Poor Quality Diodomethane Use freshly distilled or high-purity diiodomethane. Impurities can inhibit the reaction.
Presence of Moisture The Simmons-Smith reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Low Substrate Reactivity The electron-withdrawing nature of the fluorine atom on the phenyl ring can decrease the nucleophilicity of the alkene, potentially slowing the reaction. Consider using a more reactive Simmons-Smith modification, such as the Furukawa modification (diethylzinc and diiodomethane).
Inappropriate Solvent The choice of solvent is important. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as basic solvents can decrease the reaction rate.

Issue 2: Formation of Unknown Byproducts

Potential CauseRecommended Solution
Reaction with Solvent Ensure the solvent is inert under the reaction conditions.
Degradation of Product The byproduct zinc iodide (ZnI₂) is a Lewis acid and can cause degradation of acid-sensitive products. Quenching the reaction with a mild base or using pyridine can help mitigate this.
Methylation of Other Functional Groups If the starting material or intermediates have susceptible functional groups (e.g., -OH, -NH), methylation by the zinc carbenoid can occur. Use of stoichiometric amounts of the reagent and monitoring the reaction progress closely can minimize this.
Route 2: Alkylation of 2-Fluorophenylacetonitrile and Hydrolysis

This guide addresses potential issues in the two-step synthesis starting from 2-fluorophenylacetonitrile.

Issue 1: Low Yield of 1-(2-Fluorophenyl)cyclopropanecarbonitrile in the Alkylation Step

Potential CauseRecommended Solution
Inefficient Phase-Transfer Catalyst The choice and concentration of the phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) are critical. Optimize the catalyst and its loading.
Incorrect Base Concentration The concentration of the aqueous base (e.g., NaOH) is important for efficient deprotonation of the acetonitrile. A 50% (w/v) solution of NaOH is often effective.
Reaction Temperature Too High or Too Low Temperature can significantly impact the reaction rate and selectivity. An optimal temperature of around 60°C has been reported for similar reactions.
Poor Stirring In a biphasic system, vigorous stirring is essential to ensure efficient mixing and mass transfer between the aqueous and organic phases.

Issue 2: High Levels of 1-(2-Fluorophenyl)cyclopropanecarboxamide Impurity after Hydrolysis

Potential CauseRecommended Solution
Incomplete Hydrolysis The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. Insufficient reaction time or temperature will result in the accumulation of the amide.
Reaction Conditions Too Mild While harsh conditions can lead to other side reactions, conditions that are too mild will favor the formation of the amide over the carboxylic acid. A study on a similar substrate (1-phenylcyclopropanecarbonitrile) suggests that heating with a strong acid like concentrated HCl at elevated temperatures (e.g., 110°C) for several hours is effective.
Product Isolation Issues The carboxylic acid and amide may have similar solubilities in some solvents, making separation difficult. Careful selection of extraction and crystallization solvents is necessary.

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation

This is a general protocol and should be optimized for 2-fluorostyrene.

  • Preparation of the Zinc-Copper Couple: In a flask under an inert atmosphere, add zinc dust and copper(I) chloride. Heat the mixture under vacuum and then cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

  • Addition of Reagents: Add diiodomethane to the suspension. Then, add a solution of 2-fluorostyrene in anhydrous diethyl ether dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis

This protocol is adapted from procedures for similar substituted phenylacetonitriles.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a mechanical stirrer, combine 2-fluorophenylacetonitrile, 1,2-dibromoethane, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Addition of Base: Add a 50% (w/v) aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to approximately 60°C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and dilute with water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography or distillation.

Protocol 3: Hydrolysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

This protocol is based on the hydrolysis of similar substituted 1-phenylcyclopropanecarbonitriles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(2-fluorophenyl)cyclopropanecarbonitrile and a solution of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS to observe the disappearance of the starting nitrile and the intermediate amide.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath.

  • Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration. If not, extract the acidic solution with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization.

Visualizations

stability issues of 1-(2-fluorophenyl)cyclopropanecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2-fluorophenyl)cyclopropanecarboxylic acid

This technical support center provides guidance on the stability of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: While specific stability data for this compound is not extensively published, an assessment can be made based on its structural components: the cyclopropane ring, the carboxylic acid group, and the fluorophenyl group. Carboxylic acids can be susceptible to metabolic instability, which is a common reason for medicinal chemists to replace them with bioisosteres like tetrazoles to improve pharmacokinetic properties[1][2][3]. However, esters of cyclopropanecarboxylic acid have been shown to have enhanced hydrolytic stability compared to other esters[4]. The fluorophenyl group is generally stable, but the molecule as a whole should be tested under various stress conditions to determine its specific degradation profile[5][6][7].

Q2: How should I store solid this compound?

A2: For long-term storage, it is recommended to store the solid compound at room temperature in a well-sealed container, protected from light and moisture. For shorter periods, refrigeration may be acceptable, but it is crucial to prevent moisture condensation upon removal from cold storage.

Q3: What are the potential degradation pathways for this molecule?

A3: Potential degradation pathways for this compound could involve the carboxylic acid moiety, which is often a site for metabolic degradation[3]. While the cyclopropane ring itself is relatively stable, extreme pH or temperature conditions could potentially lead to ring-opening reactions. Oxidative degradation of the phenyl ring is also a possibility, although the fluorine substituent may influence this. Forced degradation studies are necessary to definitively identify the degradation pathways under specific stress conditions[5][6][8].

Q4: Is this compound susceptible to photodegradation?

A4: Compounds with aromatic rings can be susceptible to photodegradation. It is recommended to conduct photostability studies as per ICH Q1B guidelines to assess the impact of light exposure[5][6]. During routine handling, it is prudent to protect solutions of the compound from direct and prolonged exposure to light.

Troubleshooting Guide

Q5: I am observing unexpected peaks in my HPLC analysis of a sample. What could be the cause?

A5: Unexpected peaks in an HPLC chromatogram often indicate the presence of impurities or degradation products. Consider the following troubleshooting steps:

  • Analyze a freshly prepared sample: This will help determine if the degradation is occurring during sample preparation or analysis.

  • Review sample handling and storage: Ensure the sample was not exposed to high temperatures, extreme pH, or prolonged light.

  • Check the purity of the starting material: The unexpected peaks could be impurities from the synthesis of this compound.

  • Perform forced degradation studies: Subjecting the compound to controlled stress conditions (acid, base, oxidation, heat, light) can help identify if the unexpected peaks correspond to specific degradation products[5][6][9].

Q6: My compound seems to be degrading in an acidic (or basic) solution. What can I do?

A6: Degradation in acidic or basic solutions is common for compounds with functional groups like carboxylic acids[7]. To mitigate this:

  • Adjust the pH: If possible, work with solutions closer to a neutral pH.

  • Limit exposure time: Prepare solutions immediately before use and minimize the time the compound spends in the acidic or basic environment.

  • Lower the temperature: Performing experiments at a lower temperature can slow down the rate of degradation.

  • Consider formulation strategies: If developing a formulation, the use of buffering agents can help maintain a stable pH environment.

Q7: I am struggling to develop a stability-indicating analytical method. What are the key considerations?

A7: A stability-indicating method must be able to separate the intact drug from its degradation products. For this compound, which lacks a strong chromophore, the following should be considered:

  • Detector selection: A UV detector at a low wavelength (around 200-220 nm) might be suitable. Alternatively, a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) could be used[10].

  • Derivatization: Derivatizing the carboxylic acid group can enhance its detectability by UV or fluorescence detectors[10][11].

  • Forced degradation samples: The development of the method should use samples generated from forced degradation studies to ensure the separation of all relevant degradation products[8][9]. The goal is to achieve baseline separation between the parent compound and all significant degradants.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound. This data is for demonstration purposes to show how results can be structured.

Stress ConditionDurationAssay of Parent Compound (%)Total Degradation (%)No. of Degradants > 0.1%
0.1 M HCl24 hours92.57.52
0.1 M NaOH24 hours88.211.83
5% H₂O₂24 hours95.14.91
Thermal (80°C)48 hours98.61.41
Photolytic (ICH Q1B)1.2 million lux hours99.10.90

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines[5][6].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.

  • Determine the number and relative amounts of degradation products.

  • If significant degradation is observed, further studies may be needed to identify the structure of the degradants.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (5% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (80°C, Solid & Solution) Prep->Thermal Photo Photolytic Stress (ICH Q1B) Prep->Photo Sample Sample Preparation (Neutralize, Dilute) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample HPLC HPLC Analysis Sample->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for a typical forced degradation study.

G Troubleshooting Unexpected HPLC Peaks cluster_investigation Investigation Steps cluster_conclusion Potential Causes Start Unexpected Peak Observed Fresh Analyze Freshly Prepared Sample Start->Fresh Storage Review Sample Storage & Handling Fresh->Storage Peak still present Purity Check Purity of Starting Material Storage->Purity Forced Perform Forced Degradation Purity->Forced Impurity Starting Material Impurity Purity->Impurity Peak present in starting material Degradation Degradation Product Forced->Degradation Peak matches degradant G Potential Degradation Pathways cluster_degradation_products Potential Degradation Products Parent This compound Decarboxylation Decarboxylation Product Parent->Decarboxylation Heat, pH RingOpening Ring-Opened Product Parent->RingOpening Extreme pH, Heat Oxidation Oxidized Phenyl Ring Parent->Oxidation Oxidizing Agent Esterification Ester Product (in alcohol solvent) Parent->Esterification Alcohol, Acid Catalyst

References

Technical Support Center: HPLC Separation of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of 1-(2-fluorophenyl)cyclopropanecarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the isomers of this compound?

A1: The primary challenges involve resolving the enantiomers (chiral separation) and ensuring good peak shape. As a carboxylic acid, the compound is ionizable, making the separation sensitive to the mobile phase pH.[1][2] Peak tailing can occur due to interactions between the acidic analyte and the stationary phase.[3][4] For enantioselective separation, a chiral stationary phase (CSP) is mandatory as enantiomers have identical physical properties in an achiral environment.[5]

Q2: How do I separate the enantiomers of this compound?

A2: Enantiomers cannot be separated on standard achiral columns (like C18 or C8). You must use a Chiral Stationary Phase (CSP).[5][6] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and effective for separating a broad range of chiral compounds.[5][7] The separation approach involves screening different chiral columns and mobile phases to find the optimal conditions.[6][8]

Q3: What is the best starting point for mobile phase selection for this compound?

A3: For reversed-phase chromatography, a good starting point is a mixture of an aqueous buffer and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[9][10] Since the analyte is an acid, controlling the pH is critical.[1] Starting with an acidic mobile phase (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) is recommended to suppress the ionization of the carboxylic acid group and minimize peak tailing by keeping silanol groups on the stationary phase protonated.[1][3]

Q4: Can I use normal-phase chromatography to separate these isomers?

A4: While reversed-phase HPLC is more common, normal-phase chromatography can also be effective, particularly for isomer separations.[11] However, normal-phase methods can be more challenging to manage due to their sensitivity to water content in the mobile phase, which can lead to retention time drift.[12] For chiral separations, specific normal-phase mobile phases (often hexane/alcohol mixtures) are used with polysaccharide-based CSPs.[5]

Troubleshooting Guides

This section addresses specific chromatographic problems you may encounter.

Peak Shape Problems

Q5: My peaks are tailing significantly. What is the cause and how can I fix it?

A5: Peak tailing for an acidic compound like this compound is commonly caused by secondary interactions with the silica-based stationary phase.[3] Specifically, ionized residual silanol groups on the packing material can interact with the analyte.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to 2.5-3.5. This ensures the carboxylic acid is in its neutral form and suppresses the ionization of silanol groups, reducing unwanted interactions.[1][3]

  • Increase Buffer Strength: If you are using a buffer, increasing its concentration can sometimes improve peak shape.[3]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[4][13] Try reducing the injection volume or sample concentration.

  • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer acidic silanol sites and are less prone to causing peak tailing with basic or acidic compounds.[3] Consider using an end-capped column.[14]

  • Add an Alternative Modifier: In some cases, adding a competing agent to the mobile phase can help, but pH control is the primary solution for acidic compounds.

Q6: My peaks are showing fronting. What should I do?

A6: Peak fronting is less common than tailing for acidic compounds but can occur. The most frequent causes are high sample concentration (column overload) or a mismatch between the sample solvent and the mobile phase.[13][15]

Troubleshooting Steps:

  • Reduce Sample Load: Decrease the amount of sample injected by lowering the concentration or volume.[13]

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase. Dissolving the sample in a much stronger solvent can cause the analyte band to spread improperly at the column inlet.[13]

  • Check the Column: Physical damage to the column inlet or a void in the packing material can also cause peak fronting.[4] This is often indicated if all peaks in the chromatogram are fronting.

Resolution and Retention Time Issues

Q7: I am not getting any separation between my enantiomers on a chiral column. What should I try?

A7: Achieving chiral separation requires a specific set of interactions between the analytes and the chiral stationary phase. If you see no resolution, significant method development is needed.

Troubleshooting Steps:

  • Change the Organic Modifier: The choice of organic solvent (e.g., Methanol, Ethanol, Acetonitrile) dramatically affects selectivity on polysaccharide CSPs. Screen different solvents and their ratios with the aqueous phase or alkane.[7]

  • Switch Elution Mode: Chiral separations can be performed in reversed-phase, polar organic, or normal-phase modes. If one mode fails, try another. For example, switch from ACN/water to a polar organic mobile phase like pure methanol or ethanol.[7]

  • Try a Different Chiral Column: No single CSP can separate all enantiomers. The molecular recognition mechanism is highly specific. Screening a set of columns with different chiral selectors (e.g., Amylose vs. Cellulose derivatives) is a standard approach.[5][6]

  • Optimize Temperature: Column temperature affects the kinetics of interaction and can influence resolution. Try varying the temperature (e.g., 15°C, 25°C, 40°C).[10]

Q8: My retention times are drifting or inconsistent. How can I stabilize my method?

A8: Retention time instability can compromise the reliability of your analysis.[13] The causes can be related to the mobile phase, column, or hardware.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. For gradient methods, ensure the post-run equilibration time is sufficient.[16]

  • Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can cause retention shifts.[13]

  • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep solvent bottles capped.[13]

  • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies and retention time variability.[16]

  • Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and affect the flow rate.[15]

Experimental Protocols

Protocol 1: Achiral Purity Analysis using Reversed-Phase HPLC

This method is a starting point for assessing the chemical purity of this compound.

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient from 30% to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute.

    • Hold at 30% B for 5 minutes (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of ~0.5 mg/mL.

Protocol 2: Enantioselective Separation using Chiral HPLC

This protocol provides a starting point for separating the enantiomers. Screening of different CSPs and mobile phases is highly recommended.[6][8]

  • HPLC System: Standard analytical HPLC with UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in the mobile phase at a concentration of ~1.0 mg/mL.

Data Presentation

Table 1: Typical Starting Conditions for Achiral Method Development

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)
Stationary Phase C18 or C8Phenyl or Fluorophenyl[17][18]
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidWater/Methanol with 0.1% Phosphoric Acid
pH ~2.7~2.1
Elution Mode GradientIsocratic or Gradient
Temperature 25-40°C25-40°C
Flow Rate 0.8-1.2 mL/min0.8-1.2 mL/min

Table 2: Typical Starting Conditions for Chiral Method Screening

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed-Phase)
Stationary Phase Polysaccharide-based CSPPolysaccharide-based CSPPolysaccharide-based CSP (reversed-phase compatible)
Mobile Phase n-Hexane / Alcohol (IPA or EtOH)Acetonitrile or Methanol/EthanolWater/Acetonitrile or Water/Methanol
Additive 0.1% TFA or DEA (analyte dependent)0.1% TFA or DEA (analyte dependent)0.1% Formic Acid or Ammonium Acetate
Elution Mode IsocraticIsocraticIsocratic or Gradient
Temperature 25°C25°C25°C
Flow Rate 0.5-1.0 mL/min0.5-1.0 mL/min0.5-1.0 mL/min

Visualizations

G General HPLC Troubleshooting Workflow cluster_problem Identify Problem cluster_check Systematic Checks cluster_solution Implement Solution Problem Chromatographic Issue (e.g., Tailing, Drifting RT, No Resolution) MobilePhase Check Mobile Phase - Freshly prepared? - Correct pH? - Degassed? Problem->MobilePhase Hardware Check Hardware - Leaks? - Correct flow rate? - Stable temperature? MobilePhase->Hardware Column Check Column - Correct type? - Equilibrated? - Not overloaded? Hardware->Column AdjustMethod Adjust Method Parameters - Modify mobile phase composition - Change temperature - Optimize gradient Column->AdjustMethod Result Problem Solved? AdjustMethod->Result ChangeColumn Change Column - Use different stationary phase - Try new column ChangeColumn->Result Result->ChangeColumn No End End Result->End Yes

Caption: A workflow diagram for systematically troubleshooting common HPLC issues.

G Column Selection Logic for Isomer Separation cluster_achiral Achiral Separation cluster_chiral Chiral Separation start Goal: Separate Isomers of This compound q1 What type of isomers? start->q1 achiral_col Use Achiral Column (C18, Phenyl-Hexyl, etc.) q1->achiral_col  Positional Isomers  or Purity Check chiral_col Use Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) q1->chiral_col Enantiomers   purity Purpose: - Chemical Purity - Diastereomer Separation achiral_col->purity enantiomers Purpose: - Enantiomer Separation chiral_col->enantiomers

Caption: A decision tree for selecting the appropriate HPLC column type.

G Effect of Mobile Phase pH on Analyte and Stationary Phase cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 5) low_analyte Analyte (R-COOH) State: Protonated (Neutral) Retention: Increased Hydrophobic Interaction low_result Result: Good Retention, Symmetrical Peak low_analyte->low_result low_silanol Silica (Si-OH) State: Protonated (Neutral) Interaction: Minimized Secondary Effects low_silanol->low_result high_analyte Analyte (R-COO⁻) State: Deprotonated (Anionic) Retention: Decreased Hydrophobic Interaction high_result Result: Poor Retention, Peak Tailing high_analyte->high_result high_silanol Silica (Si-O⁻) State: Deprotonated (Anionic) Interaction: Ionic Repulsion / Peak Tailing high_silanol->high_result title pH Control is CRITICAL for Carboxylic Acids

Caption: The impact of mobile phase pH on separation performance.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(2-fluorophenyl)cyclopropanecarboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1-(2-fluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatives of this compound synthesized in a laboratory setting?

The most common derivatives are amides and esters. Amide formation is prevalent in medicinal chemistry to explore structure-activity relationships by coupling the carboxylic acid with a diverse range of amines.[1][2] Esterification is also common, for instance, to create prodrugs or modify the physicochemical properties of the parent compound.[3]

Q2: I am experiencing low to no yield in my amide coupling reaction. What are the potential causes?

Several factors can contribute to poor yields in amide bond formation. The primary issues often revolve around incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[4][5] Specific to this compound, steric hindrance from the bulky cyclopropyl group can also impede the reaction.[6]

Q3: How can I improve the yield of my amide coupling reaction?

To improve yields, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Use anhydrous solvents and reagents.[4]

  • Optimize Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered acids, more potent coupling agents like HATU or PyBOP may be more effective than standard carbodiimides like EDC.[5][7]

  • Base Selection: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) to prevent unwanted side reactions.[4][7]

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This ensures the formation of the activated intermediate.[4][5]

  • Temperature and Reaction Time: While many coupling reactions proceed at room temperature, some challenging couplings may benefit from gentle heating or extended reaction times. Monitor the reaction progress by TLC or LC-MS.[4][5]

Q4: What are the best practices for the esterification of this compound?

For simple alcohol esters (e.g., methyl or ethyl esters), Fischer esterification is a common method. This involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid.[8][9][10] For more complex or acid-sensitive alcohols, conversion of the carboxylic acid to its acyl chloride followed by reaction with the alcohol is a reliable two-step process.[6][11]

Q5: I am observing side product formation in my reactions. What are the likely culprits and how can I minimize them?

In amide coupling reactions, a common side product is the formation of an N-acylurea when using carbodiimide reagents like DCC or EDC.[5] Using additives like HOBt or NHS can suppress this side reaction.[5][7] In acyl chloride formation, excess reagent or high temperatures can lead to undesired side reactions.[12] Careful control of stoichiometry and temperature is crucial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Amide Product Incomplete activation of the carboxylic acid.[4]Use a more powerful coupling reagent like HATU or HBTU.[5] Ensure the coupling reagent is fresh and used in sufficient quantity (typically 1.0-1.5 equivalents).[4]
Amine is not sufficiently nucleophilic or is protonated.[4]Add a non-nucleophilic base like DIPEA (2-3 equivalents) to neutralize any acid and deprotonate the amine salt.[5]
Steric hindrance from the cyclopropyl group.[6]Consider converting the carboxylic acid to the more reactive acyl chloride first.
Presence of water in the reaction.[4]Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.
Formation of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate when using carbodiimides (EDC, DCC).[5]Add HOBt or NHS to the reaction mixture to form a more stable activated ester intermediate.[5][7]
Low Yield in Esterification Unfavorable equilibrium in Fischer esterification.[9]Use a large excess of the alcohol (can be used as the solvent).[9] Remove water as it forms, for example, by using a Dean-Stark apparatus.[9]
Incomplete conversion to acyl chloride.Ensure complete reaction with the chlorinating agent (e.g., SOCl₂, oxalyl chloride) before adding the alcohol.[11]
Difficulty in Product Purification Byproducts from coupling reagents (e.g., DCU from DCC).[5]Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[5] For phosphonium-based reagents, byproducts can sometimes be challenging to remove via chromatography.[7]

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.[5]

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[5]

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 15-60 minutes).[5]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Esterification via Acyl Chloride Formation

Step A: Acyl Chloride Formation

  • In a well-ventilated fume hood, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DCM or THF.

  • Add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF.[12][13]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO and CO₂) should be observed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Step B: Ester Formation

  • Dissolve the crude acyl chloride from Step A in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0 °C and add the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow start Start dissolve_acid Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve_acid add_reagents Add Coupling Reagent (e.g., HATU) & Base (DIPEA) dissolve_acid->add_reagents pre_activate Pre-activation (Stir 5-10 min) add_reagents->pre_activate add_amine Add Amine pre_activate->add_amine reaction Reaction at RT (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification end Final Amide Product purification->end Troubleshooting_Logic start Low Amide Yield? check_water Anhydrous Conditions? start->check_water Yes check_reagent Coupling Reagent Potency? check_water->check_reagent Yes use_anhydrous Use Dry Solvents/Reagents check_water->use_anhydrous No check_base Sufficient Base? check_reagent->check_base Yes use_stronger_reagent Switch to HATU/PyBOP check_reagent->use_stronger_reagent No increase_base Increase Base Equivalents check_base->increase_base No success Improved Yield check_base->success Yes use_anhydrous->success use_stronger_reagent->success increase_base->success

References

common impurities in commercial 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on common impurities in commercial 1-(2-fluorophenyl)cyclopropanecarboxylic acid, troubleshooting advice for experiments, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Common impurities can be categorized into several groups originating from the synthetic route. These include residual starting materials, by-products from side reactions, and isomers of the final product. Based on common synthetic pathways for similar molecules, the most likely impurities are positional isomers, precursors, and related compounds.[1]

Q2: What is the origin of these impurities?

A2: The origin of impurities is closely tied to the manufacturing process. For instance, the synthesis of related compounds often involves starting materials that can contain isomeric impurities.[1] If the synthesis of this compound starts from a fluorophenyl derivative, the presence of 3-fluorophenyl and 4-fluorophenyl isomers in the starting material can lead to the corresponding isomeric acid impurities in the final product.[1] Other impurities may arise from incomplete reactions, such as residual 1-(2-fluorophenyl)cyclopropanecarbonitrile if the carboxylic acid is produced via hydrolysis.

Q3: How can I detect and quantify these impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for detecting and quantifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile or semi-volatile impurities. For structural confirmation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: What are the acceptable limits for these impurities?

A4: Acceptable impurity limits are not fixed and depend heavily on the final application of the this compound. For early-stage research, higher impurity levels might be acceptable. However, for pharmaceutical applications, stringent limits are set by regulatory bodies like the ICH (International Council for Harmonisation). Each impurity must be identified, quantified, and assessed for its potential toxicological impact.

Q5: Are there established methods for removing these impurities?

A5: Purification can be achieved through several methods. Recrystallization from a suitable solvent system is often effective for removing minor impurities. For impurities with different functional groups or polarities, column chromatography on silica gel can be employed. Preparative HPLC is a high-resolution technique suitable for removing closely related isomers when high purity is required.

Impurity Summary

The following table summarizes potential impurities in commercial this compound.

Impurity NamePotential OriginRecommended Analytical Technique
1-(3-fluorophenyl)cyclopropanecarboxylic acidIsomeric impurity in starting materials.[1]HPLC-UV, LC-MS
1-(4-fluorophenyl)cyclopropanecarboxylic acidIsomeric impurity in starting materials.[1]HPLC-UV, LC-MS
1-phenylcyclopropanecarboxylic acid (desfluoro)Impurity in starting materials.[1]HPLC-UV, LC-MS
1-(2-fluorophenyl)cyclopropanecarbonitrileIncomplete hydrolysis of a nitrile intermediate.HPLC-UV, GC-MS
2-fluorophenylacetonitrileResidual starting material.GC-MS, HPLC-UV
1-bromo-2-chloroethaneResidual starting material for cyclopropane ring formation.GC-MS

Troubleshooting Guide

IssuePotential Cause(s)Suggested Action(s)
Unexpected peaks in HPLC analysis Presence of impurities such as positional isomers or residual starting materials.1. Run co-injection with suspected impurity standards if available. 2. Use LC-MS to obtain the mass of the unknown peak for identification. 3. Review the synthetic route to hypothesize potential side products.
Low assay value or poor analytical results The material may have degraded or contain significant amounts of non-UV active impurities or residual solvents.1. Perform a Loss on Drying (LOD) test to check for residual solvents. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) with HPLC. 3. Confirm the structure and purity using ¹H NMR and ¹³C NMR.
Difficulty in achieving desired purity after recrystallization Impurities may have very similar solubility profiles to the main compound (e.g., isomers).1. Experiment with different solvent systems for recrystallization. 2. Consider using column chromatography or preparative HPLC for purification.

Visualized Workflows and Relationships

impurity_identification_workflow cluster_0 Phase 1: Detection cluster_1 Phase 2: Identification start Sample of 1-(2-fluorophenyl) cyclopropanecarboxylic acid hplc HPLC-UV Analysis start->hplc decision Peak Matches Standard? hplc->decision lcms LC-MS Analysis (Obtain Mass) decision->lcms No identified Impurity Identified decision->identified Yes nmr Isolate & NMR Analysis (Determine Structure) lcms->nmr nmr->identified

Caption: Workflow for the identification of an unknown impurity.

impurity_origin cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_products Final Product & Impurities sm1 2-Fluorophenylacetonitrile (May contain 3-F and 4-F isomers) synthesis Cyclopropanation & Hydrolysis sm1->synthesis product 1-(2-fluorophenyl) cyclopropanecarboxylic acid synthesis->product impurity1 1-(3-fluorophenyl) cyclopropanecarboxylic acid synthesis->impurity1 impurity2 1-(4-fluorophenyl) cyclopropanecarboxylic acid synthesis->impurity2

Caption: Relationship between starting material isomers and final product impurities.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general method for the analysis of this compound and its potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is designed to identify volatile starting materials or by-products.

  • Instrumentation:

    • Gas chromatograph with a Mass Spectrometer detector

    • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reagents:

    • Dichloromethane (GC grade)

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold at 240 °C for 5 minutes

    • Injection Mode: Split (e.g., 20:1 ratio)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 35-400 amu

    • Source Temperature: 230 °C

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 1 mL of Dichloromethane.

    • Vortex to ensure complete dissolution. The sample is now ready for injection.

References

Technical Support Center: 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-fluorophenyl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

  • Aromatic Hydroxylation: The fluorophenyl ring is a likely site for initial metabolic attack, primarily through hydroxylation mediated by cytochrome P450 enzymes. This can be followed by further oxidation and eventual ring cleavage.[1][2][3]

  • Carboxylic Acid Conjugation: The carboxylic acid moiety may undergo conjugation reactions, such as glucuronidation or amino acid conjugation, to form more water-soluble metabolites that are readily excreted.

  • Cyclopropane Ring Opening: While the cyclopropane ring is generally stable, enzymatic opening could occur, although this is considered a less common metabolic pathway.

Q2: What are the expected chemical degradation pathways under stress conditions?

A2: Under forced degradation conditions, such as those used in stability-indicating assays, several chemical degradation pathways can be anticipated:

  • Acid/Base Hydrolysis: While the core structure is relatively stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures may lead to reactions involving the carboxylic acid group or potential modifications to the cyclopropane ring. However, cyclopropanecarboxylic acid esters have shown increased stability to hydrolysis compared to other esters.

  • Oxidative Degradation: Exposure to oxidative stress (e.g., hydrogen peroxide) can lead to the formation of various oxygenated products, primarily through attack on the aromatic ring, potentially leading to ring-opened products.[4]

  • Photodegradation: Photolytic degradation can occur upon exposure to UV light, potentially leading to defluorination or reactions involving the aromatic system.

Q3: Are there any known safety concerns associated with the degradation products?

A3: The toxicity of the degradation products of this compound has not been specifically documented. However, it is a general principle in drug development that all degradation products present at significant levels should be identified and evaluated for potential toxicity. The formation of reactive metabolites from carboxylic acids is a known area of investigation in drug safety.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column's silica backbone. Column overload. Inappropriate mobile phase pH.Use a mobile phase with a different pH or higher ionic strength. Dilute the sample. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.[5]
Shifting Retention Times Inconsistent mobile phase composition. Column degradation. Temperature fluctuations.Ensure proper mixing and degassing of the mobile phase.[6] Use a guard column to protect the analytical column. Employ a column oven for stable temperatures.[7]
Baseline Noise or Drift Air bubbles in the mobile phase. Contaminated mobile phase or column. Detector lamp instability.Degas the mobile phase thoroughly.[6] Use high-purity solvents and filter the mobile phase.[6] Allow the detector lamp to warm up sufficiently.
Ghost Peaks Contamination in the injection system or mobile phase. Carryover from previous injections.Use high-purity solvents.[6] Implement a robust needle wash protocol in the autosampler.[6]
Low Signal Intensity Poor ionization in mass spectrometry detection. Analyte degradation in the sample vial.For LC-MS, optimize source parameters (e.g., capillary voltage, gas flow).[5] Use fresh samples and consider sample stability in the autosampler.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Troubleshooting Steps
Poor Ionization Suboptimal source conditions. Matrix effects from the sample.Systematically optimize ESI or APCI source parameters.[5] Improve sample clean-up to remove interfering matrix components.
In-source Fragmentation High source temperature or voltages.Reduce the fragmentor voltage and source temperature to minimize unwanted fragmentation in the ion source.
Unusual Fragmentation Pattern The presence of the fluorine atom and the cyclopropane ring can lead to complex fragmentation pathways.For electron ionization (EI), expect potential rearrangements and loss of small neutral molecules. For tandem MS, carefully analyze the product ion spectra to propose fragmentation mechanisms.[8][9][10]
Background Contamination Leaching of fluorinated compounds from HPLC system components (e.g., PTFE tubing).Use PEEK or stainless steel tubing and components in the LC system to minimize background from fluorinated materials.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.[11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.
  • Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples by a suitable chromatographic method (e.g., reversed-phase HPLC with UV and MS detection).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Identify and quantify the degradation products.
  • The analytical method is considered stability-indicating if it can resolve the parent compound from all significant degradation products.[11][12]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of this compound in vitro.

1. Reagents and Materials:

  • This compound
  • Liver microsomes (human, rat, or other species of interest)
  • NADPH regenerating system
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (for quenching the reaction)
  • Control compound with known metabolic stability (e.g., verapamil or propranolol)

2. Incubation Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
  • Initiate the reaction by adding this compound (final concentration typically 1-10 µM).
  • Incubate the mixture at 37°C.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.

Visualizations

cluster_workflow Experimental Workflow: Forced Degradation Study start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze evaluate Evaluate Data for Degradation Products analyze->evaluate end Stability-Indicating Method evaluate->end

Caption: Workflow for a forced degradation study.

cluster_pathway Hypothetical Metabolic Degradation Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Aromatic Hydroxylation (Cytochrome P450) parent->hydroxylation Oxidation conjugation Glucuronide/Amino Acid Conjugation parent->conjugation Conjugation ring_cleavage Aromatic Ring Cleavage hydroxylation->ring_cleavage Further Oxidation excretion Excretion ring_cleavage->excretion conjugation->excretion

Caption: Hypothetical metabolic degradation pathways.

References

Technical Support Center: Overcoming Poor Solubility of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 1-(2-fluorophenyl)cyclopropanecarboxylic acid in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my biological assays with this compound. Could this be related to its solubility?

A1: Yes, inconsistent results are a common indicator of poor compound solubility. When a compound precipitates out of the assay medium, the actual concentration exposed to the biological target is unknown and variable, leading to poor reproducibility and inaccurate data. It is crucial to ensure that the compound remains in solution at the tested concentrations.

Q2: What are the initial steps to assess the solubility of this compound in my specific assay buffer?

A2: A simple method is to prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles) immediately and after a period of incubation at the assay temperature. For a more quantitative assessment, you can use techniques like nephelometry or UV-vis spectroscopy to measure the amount of compound that remains in solution after centrifugation or filtration.

Q3: What are the most common strategies to improve the solubility of a carboxylic acid-containing compound like this compound?

A3: The most common strategies include:

  • pH Adjustment: Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer can help to keep the compound in solution.

  • Inclusion of Solubilizing Excipients: Non-ionic surfactants (e.g., Tween 80, Triton X-100) or cyclodextrins can be used to encapsulate the compound and improve its apparent solubility.

  • Salt Formation: For solid compound preparation, forming a salt of the carboxylic acid (e.g., sodium or potassium salt) can significantly enhance its aqueous solubility.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and overcoming solubility issues with this compound.

Initial Solubility Assessment

The first step is to determine the extent of the solubility issue.

Caption: Initial workflow for assessing compound solubility.

Solubility Enhancement Strategy Selection

Based on the properties of this compound, a logical approach to improving its solubility can be followed.

Caption: Decision tree for selecting a solubility enhancement strategy.

Quantitative Data Summary

The following tables provide a general guide for the starting concentrations and ranges to test for various solubility enhancement methods. The optimal conditions will need to be determined empirically for your specific assay.

Table 1: pH Adjustment for Solubility Enhancement

Buffer pHExpected State of Carboxylic AcidExpected SolubilityNotes
< pKa (~4-5)Predominantly protonated (COOH)LowThe compound is in its less polar, neutral form.
= pKa (~4-5)50% protonated, 50% deprotonatedModerateA significant portion is in the more soluble salt form.
> pKa (~4-5)Predominantly deprotonated (COO-)HighThe compound is in its more polar, ionic (carboxylate) form, which is generally more water-soluble[1].

Table 2: Common Co-solvents for Solubility Enhancement

Co-solventTypical Starting Concentration (% v/v)Maximum Recommended Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1 - 1< 5Can affect enzyme activity and cell viability at higher concentrations.[]
Ethanol0.5 - 2< 10May cause protein precipitation at higher concentrations.[3]
Polyethylene Glycol 400 (PEG 400)1 - 5< 20Generally well-tolerated in many biological systems.[][4]
Propylene Glycol1 - 5< 20A common vehicle for in vivo and in vitro studies.[3]

Table 3: Solubilizing Excipients

ExcipientTypeTypical Starting ConcentrationNotes
Tween 80Non-ionic surfactant0.01% - 0.1% (w/v)Forms micelles to encapsulate hydrophobic compounds.
Triton X-100Non-ionic surfactant0.01% - 0.1% (w/v)Similar mechanism to Tween 80.
β-Cyclodextrins (and derivatives)Cyclic oligosaccharide1 - 10 mMForms inclusion complexes with poorly soluble drugs, enhancing their solubility.[5][6][7]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • DMSO

  • A series of buffers with pH values ranging from 4 to 8 (e.g., acetate, phosphate, Tris)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In separate microcentrifuge tubes, add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µM.

  • Vortex each tube vigorously for 1 minute.

  • Incubate the tubes at the desired assay temperature for 1-2 hours to allow for equilibration.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).

  • Plot the measured solubility against the buffer pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effectiveness of different co-solvents in improving the solubility of this compound.

Materials:

  • This compound

  • DMSO

  • Assay buffer

  • Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare a series of assay buffers containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • In separate microcentrifuge tubes, add an aliquot of the stock solution to each co-solvent-containing buffer to achieve a final concentration of 100 µM.

  • Follow steps 3-6 from Protocol 1.

  • Plot the measured solubility against the co-solvent concentration to determine the most effective co-solvent and its optimal concentration.

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To assess the ability of β-cyclodextrins to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • DMSO

  • Assay buffer

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare a series of assay buffers containing different concentrations of HP-β-CD (e.g., 1 mM, 5 mM, 10 mM).

  • In separate microcentrifuge tubes, add an aliquot of the stock solution to each HP-β-CD-containing buffer to achieve a final concentration of 100 µM.

  • Follow steps 3-6 from Protocol 1.

  • Plot the measured solubility against the HP-β-CD concentration.

References

Technical Support Center: Enhancing Coupling Reactions of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of 1-(2-fluorophenyl)cyclopropanecarboxylic acid in coupling reactions.

Amide Coupling Troubleshooting Guide

Question 1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I resolve this?

Answer:

Low yields in amide coupling reactions involving this compound are common due to significant steric hindrance from the cyclopropane ring and the ortho-fluoro-substituted phenyl group. The primary bottlenecks are typically inefficient activation of the carboxylic acid and the slow reaction of the activated intermediate with the amine.

Here is a troubleshooting workflow to address this issue:

low_yield_troubleshooting start Low Yield Observed check_activation Step 1: Verify Carboxylic Acid Activation start->check_activation check_coupling Step 2: Optimize Coupling Conditions check_activation->check_coupling Activation Confirmed reagent_table Consult Coupling Reagent Comparison Table check_activation->reagent_table Inefficient Activation Suspected check_reagents Step 3: Assess Reagent Quality check_coupling->check_reagents Coupling Still Fails acyl_fluoride Recommended Solution: In-situ Acyl Fluoride Formation check_reagents->acyl_fluoride Reagents are High Quality protocol Follow Detailed Experimental Protocol acyl_fluoride->protocol

Caption: Troubleshooting workflow for low yield amide coupling.

Common Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate this sterically hindered acid effectively.

    • Solution: Switch to a more powerful activating agent. The in-situ formation of an acyl fluoride is a highly effective method for such challenging substrates.[1][2] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (a related uronium salt) can efficiently generate the acyl fluoride, which is more reactive towards the amine.[1]

  • Steric Hindrance at the Amine: If the amine coupling partner is also sterically hindered, the reaction will be exceptionally slow.

    • Solution: Increase the reaction temperature and extend the reaction time. Microwave heating can sometimes be beneficial, but must be used with caution to avoid decomposition.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical.

    • Solution: Anhydrous aprotic polar solvents like DMF or NMP are generally preferred. For the base, a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) is recommended to avoid side reactions.[1]

  • Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid, leading to reduced yields.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen).

Question 2: I am observing significant side products in my reaction. What are they and how can I minimize their formation?

Answer:

A potential side reaction for 1-arylcyclopropanecarboxylic acids under certain conditions is decarboxylation, which can be promoted by heat or certain transition metal catalysts.[3][4] While less common under standard amide coupling conditions, it is a possibility, especially with prolonged reaction times at high temperatures.

Minimizing Side Reactions:

  • Use Milder Conditions: If possible, conduct the reaction at a lower temperature for a longer duration.

  • Choose the Right Coupling Reagent: Avoid conditions known to promote decarboxylation. The acyl fluoride method is generally clean and efficient.[1][2]

  • Purification: If side products are unavoidable, careful chromatographic purification will be necessary to isolate the desired amide.

Suzuki Coupling Troubleshooting Guide

Question 3: I am attempting a Suzuki coupling with a derivative of this compound and I'm getting poor conversion. What should I investigate?

Answer:

Suzuki couplings with sterically hindered partners can be challenging. The key is to optimize the catalytic system and reaction conditions to favor the desired cross-coupling over side reactions like protodeboronation.

suzuki_troubleshooting start Low Suzuki Coupling Yield check_catalyst Step 1: Evaluate Catalyst System (Precatalyst & Ligand) start->check_catalyst check_base Step 2: Optimize Base and Solvent check_catalyst->check_base Catalyst System Appropriate optimization_table Review Suzuki Optimization Parameters Table check_catalyst->optimization_table Inefficient Catalyst Suspected check_reagents Step 3: Check Reagent Quality (especially Boronic Acid/Ester) check_base->check_reagents Base/Solvent Optimized protocol Consult Recommended Protocol for Hindered Couplings check_reagents->protocol Reagents are Pure

Caption: Troubleshooting workflow for Suzuki coupling.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For sterically demanding substrates, the choice of palladium catalyst and ligand is crucial.

    • Recommendation: Use a modern palladium precatalyst, such as a Buchwald-type G3 or G4 precatalyst, which are designed for challenging couplings. These are often paired with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[5]

  • Base and Solvent System: The base facilitates the crucial transmetalation step.

    • Recommendation: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[6] The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water. Ensure vigorous stirring for biphasic systems.[5][6]

  • Reagent Quality: Boronic acids and their esters can be prone to degradation.

    • Recommendation: Use fresh, high-purity boronic acid or ester. Protodeboronation (replacement of the boron group with hydrogen) can be a significant side reaction. Running the reaction under strictly inert conditions can help minimize this.[5]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst.

    • Recommendation: Thoroughly degas the solvent and ensure the reaction is run under an inert atmosphere (argon or nitrogen).[5][7]

Data Presentation: Comparative Performance of Amide Coupling Reagents

The following table summarizes the performance of various coupling reagents with a sterically hindered carboxylic acid (2,6-dimethylbenzoic acid), which serves as a good model for the reactivity challenges of this compound.

Coupling Reagent/SystemAmineSolvent SystemTemperature (°C)Yield (%)Reference
DIC/HOPO Benzylamine2-MeTHF/H₂O7085[8]
COMU/collidine Benzylamine2-MeTHF/H₂O40<5[8]
TPTU/NMI Benzylamine2-MeTHF/H₂O40<5[8]
DMT-MM Benzylamine2-MeTHF/H₂O40<5[8]
EDC/Oxyma Benzylamine2-MeTHF/H₂O4015[8]
CDI Benzylamine2-MeTHF/H₂O40<5[8]
BTFFH/DIPEA N-cyclopropyl-2-aminothiazoleAcetonitrile8094[1]

This data suggests that for sterically demanding acids, forcing conditions (elevated temperature) and specific reagent combinations like DIC/HOPO or in-situ acyl fluoride formation with BTFFH are most effective.[1][8]

Experimental Protocols

Protocol 1: High-Yield Amide Coupling via In-Situ Acyl Fluoride Formation[1]

This protocol is highly recommended for coupling this compound, especially with hindered or electron-deficient amines.

  • Reagent Preparation: In a dry flask under an inert atmosphere (Argon), dissolve this compound (1.2 equivalents) in anhydrous acetonitrile (ACN).

  • Activation: Add BTFFH (1.3 equivalents) and DIPEA (4.0 equivalents) to the solution. Stir at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Coupling: In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous ACN. Add the pre-activated acyl fluoride solution to the amine solution.

  • Reaction: Heat the reaction mixture at 80 °C and monitor by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Suzuki Coupling for Hindered Substrates[5]

This protocol is a robust starting point for Suzuki couplings involving derivatives of this compound.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the boronic acid or ester derivative of 1-(2-fluorophenyl)cyclopropane (1.5 equivalents), and finely powdered K₃PO₄ (2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

strategies to avoid racemization during synthesis of chiral 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stereoselective synthesis of 1-(2-fluorophenyl)cyclopropanecarboxylic acid. The focus is on strategies to prevent racemization and ensure high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiomerically pure this compound?

A1: The main challenge lies in controlling the stereochemistry at the quaternary carbon atom of the cyclopropane ring. This stereocenter is susceptible to racemization, particularly under harsh reaction conditions such as the presence of strong bases or high temperatures. Key difficulties include preventing the loss of enantiomeric purity during the formation of the cyclopropane ring and during subsequent functional group manipulations.

Q2: Which synthetic strategies are most effective for obtaining high enantiomeric excess (ee)?

A2: Several strategies have proven effective for the asymmetric synthesis of 1-aryl-cyclopropanecarboxylic acids and can be adapted for the 2-fluoro substituted analog. These include:

  • Catalytic Asymmetric Cyclopropanation: This approach often utilizes transition metal catalysts, such as those based on rhodium or copper, with chiral ligands to control the stereochemical outcome.[1]

  • Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the starting material can direct the stereoselective formation of the cyclopropane ring. The auxiliary is then removed in a subsequent step.

  • Enzymatic Resolution: This method involves the use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[2][3]

Q3: How can racemization be minimized during the workup and purification stages?

A3: To minimize racemization during workup and purification, it is crucial to avoid prolonged exposure to acidic or basic conditions. It is recommended to use mild workup procedures, such as quenching with buffered solutions. For purification, chromatographic methods under neutral conditions are preferred over crystallization from protic or reactive solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee%) Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is critical for achieving high stereoselectivity in asymmetric cyclopropanation.Screen a variety of chiral ligands and catalysts. For rhodium-catalyzed reactions, catalysts like Rh₂(R-p-Ph-TPCP)₄ have shown promise for similar substrates.[4]
Incorrect Reaction Temperature: Temperature can significantly influence the stereoselectivity of the reaction.Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity.
Racemization During Reaction: The presence of acidic or basic impurities can catalyze racemization.Ensure all reagents and solvents are pure and dry. Consider the use of a non-coordinating base if a base is required.
Poor Diastereoselectivity (in cases of multiple chiral centers) Steric Hindrance: The substituents on the alkene and the diazo compound can influence the facial selectivity of the cyclopropanation.Modify the structure of the starting materials, for example, by using bulkier protecting groups, to enhance steric differentiation.
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry.Screen a range of solvents with varying polarities to find the optimal conditions for diastereoselectivity.
Low Reaction Yield Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials.Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Purify starting materials before use.
Side Reactions: The diazo compound may undergo side reactions, or the product may be unstable under the reaction conditions.Optimize the rate of addition of the diazo compound to maintain a low concentration in the reaction mixture. Analyze the reaction mixture to identify and mitigate side product formation.
Difficulty in Removing Chiral Auxiliary Harsh Cleavage Conditions: The conditions required to remove the chiral auxiliary may be causing racemization or decomposition of the product.Select a chiral auxiliary that can be cleaved under mild conditions (e.g., enzymatic cleavage or mild acid/base hydrolysis).
Inconsistent Results Variability in Reagent Quality: The purity and activity of reagents, especially the catalyst and diazo compound, can vary between batches.Use reagents from a reliable source and consider titrating or otherwise verifying the activity of critical reagents before use.

Experimental Protocols

Catalytic Asymmetric Cyclopropanation

This protocol is adapted from methodologies developed for the synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates and can be applied to the synthesis of this compound.[4]

Step 1: Synthesis of Ethyl 2-diazo-2-(2-fluorophenyl)acetate

  • To a solution of ethyl 2-(2-fluorophenyl)acetate in a suitable solvent (e.g., acetonitrile), add a sulfonyl azide (e.g., p-acetamidobenzenesulfonyl azide) and a mild base (e.g., DBU).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting diazo compound by column chromatography.

Step 2: Asymmetric Cyclopropanation

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral dirhodium catalyst (e.g., Rh₂(R-p-Ph-TPCP)₄) in a dry, non-coordinating solvent (e.g., dichloromethane).

  • Add the alkene (e.g., ethylene or a suitable precursor).

  • Slowly add a solution of ethyl 2-diazo-2-(2-fluorophenyl)acetate in the same solvent to the reaction mixture at the optimized temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the crude product by column chromatography to obtain the chiral ethyl 1-(2-fluorophenyl)cyclopropanecarboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Hydrolyze the ester using a mild base such as lithium hydroxide in a mixture of THF and water.

  • Acidify the reaction mixture carefully with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extract the carboxylic acid with an organic solvent and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product.

Enzymatic Resolution of Racemic this compound

This method is based on the enzymatic deracemization of fluorinated arylcarboxylic acids.[2][3]

Step 1: Synthesis of Racemic this compound Ester

  • Synthesize the racemic ester (e.g., methyl or ethyl ester) of this compound using standard esterification methods.

Step 2: Enzymatic Hydrolysis

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Disperse the racemic ester in the buffer.

  • Add a lipase, such as Amano PS (from Burkholderia cepacia), to the mixture.

  • Stir the reaction at room temperature and monitor the conversion to approximately 50% using chiral HPLC.

  • Once 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Acidify the filtrate to pH 2 with a dilute acid (e.g., 2 M HCl).

  • Extract the unreacted (R)-ester and the hydrolyzed (S)-carboxylic acid separately using an appropriate organic solvent.

Data Presentation

Table 1: Comparison of Asymmetric Cyclopropanation Catalysts

CatalystLigandSolventTemp (°C)Yield (%)ee%Reference
Rh₂(OAc)₄Chiral Schiff BaseDichloromethane2575-8580-90[1]
Rh₂(R-p-Ph-TPCP)₄N/ADichloromethane20High>95[4]
Cu(I)-BoxBis(oxazoline)Diethyl Ether060-7070-85General

Table 2: Enzymatic Resolution of Arylcarboxylic Acid Esters

SubstrateEnzymeSolvent SystemConversion (%)Yield of Acid (%)ee% of AcidReference
Ethyl 3-(2-fluorophenyl)-2-methylpropanoateAmano PSPhosphate Buffer~5045-50>95[2][3]
Racemic 1-aryl-cyclopropane carboxylate estersLipase from Candida rugosaBiphasic (e.g., buffer/toluene)~5040-48>98General

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis Start Start Reactants 2-Fluorophenylacetic Ester + Diazo Transfer Reagent Start->Reactants Diazo_Synthesis Synthesis of Diazoacetate Reactants->Diazo_Synthesis Cyclopropanation Asymmetric Cyclopropanation Diazo_Synthesis->Cyclopropanation Alkene, Chiral Catalyst Ester_Product Chiral Ester Cyclopropanation->Ester_Product Hydrolysis Mild Hydrolysis Ester_Product->Hydrolysis Final_Product Chiral 1-(2-fluorophenyl) cyclopropanecarboxylic Acid Hydrolysis->Final_Product

Caption: Workflow for the asymmetric synthesis of chiral this compound.

troubleshooting_logic Low_ee Low Enantiomeric Excess? Check_Catalyst Screen Chiral Catalysts/ Ligands Low_ee->Check_Catalyst Yes Optimize_Temp Optimize Reaction Temperature Low_ee->Optimize_Temp Yes Check_Purity Ensure Reagent/ Solvent Purity Low_ee->Check_Purity Yes Low_Yield Low Yield? Low_ee->Low_Yield No Inert_Atmosphere Use Inert Atmosphere/ Dry Solvents Low_Yield->Inert_Atmosphere Yes Slow_Addition Slow Addition of Diazo Compound Low_Yield->Slow_Addition Yes Analyze_Side_Products Identify and Mitigate Side Reactions Low_Yield->Analyze_Side_Products Yes

Caption: Troubleshooting logic for common issues in the asymmetric synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the quantification of 1-(2-fluorophenyl)cyclopropanecarboxylic acid are High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, and Gas Chromatography-Mass Spectrometry (GC-MS), likely requiring a derivatization step.

ParameterHPLC-UV/MSGC-MS with Derivatization
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase after partitioning with a stationary phase.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes or derivatization to increase volatility.
Derivatization May be used to improve chromatographic retention or detection, but not always necessary.Generally required for carboxylic acids to increase volatility and thermal stability.
Detection UV, Diode Array Detector (DAD), Mass Spectrometry (MS). MS provides high selectivity and sensitivity.Mass Spectrometry (MS) is the standard detector, offering high sensitivity and structural information.
Selectivity High, especially with MS detection (e.g., HPLC-ESI/MS-MS).Very high, based on both chromatographic retention time and mass spectral fragmentation.
Sensitivity Good to excellent, with MS detection reaching picomole levels.[1]Excellent, with detection limits often in the low ng/mL to pg/mL range.[2]
Typical Run Time 5 - 30 minutes.10 - 40 minutes.
Advantages - Direct analysis of aqueous samples often possible.- Wide applicability to various compound classes.- Robust and reproducible.- High chromatographic efficiency and resolution.- High sensitivity and specificity with MS.- Established libraries for mass spectral identification.
Disadvantages - Lower resolution compared to capillary GC.- Mobile phase consumption can be high.- Derivatization adds complexity and potential for error.- Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Based on methods for similar cyclopropanecarboxylic acid derivatives, a reverse-phase HPLC method is proposed.[3][4]

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric detector.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS detection in electrospray ionization (ESI) negative mode.[3] For enhanced sensitivity and selectivity, tandem mass spectrometry (MS-MS) can be employed.[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter through a 0.45 µm syringe filter before injection.

Validation Parameters (based on ICH guidelines): [5]

  • Linearity: Prepare calibration standards over a range of concentrations (e.g., 0.1 - 100 µg/mL) and evaluate the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, a derivatization step is necessary. A method analogous to the analysis of other acidic compounds, such as fluoroacetic acid, is proposed.[2]

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

Derivatization (Pentafluorobenzylation as an example): [2]

  • Adjust the pH of the aqueous sample containing the analyte to ~6.5.

  • Add an extraction solvent (e.g., toluene) containing pentafluorobenzyl bromide (PFBBr) as the derivatizing agent.

  • Add a phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide).

  • Heat the mixture (e.g., at 60°C) to facilitate the reaction.

  • After the reaction, the organic layer containing the derivatized analyte is collected for GC-MS analysis.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 75°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[6]

  • Injector Temperature: 250°C.

  • MS Conditions: EI source at 70 eV. Scan a mass range appropriate for the derivatized analyte or use selected ion monitoring (SIM) for higher sensitivity.

Validation Parameters (based on ICH guidelines): [5]

  • Similar to HPLC, validation would include establishing linearity, accuracy, precision, LOD, and LOQ for the entire method, including the derivatization step.

Visualizations

experimental_workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_sample Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-UV/MS Analysis hplc_sample->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data gcms_sample Sample Preparation gcms_deriv Derivatization gcms_sample->gcms_deriv gcms_extract Extraction gcms_deriv->gcms_extract gcms_analysis GC-MS Analysis gcms_extract->gcms_analysis gcms_data Data Acquisition & Quantification gcms_analysis->gcms_data start Analyte: This compound start->hplc_sample Direct Analysis start->gcms_sample Indirect Analysis

Caption: Comparative workflow for HPLC and GC-MS analysis.

validation_parameters method_validation Analytical Method Validation (ICH Guidelines) linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision specificity Specificity method_validation->specificity lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness

Caption: Core parameters for analytical method validation.

References

A Comparative Analysis of the Biological Activity of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a cyclopropane ring and fluorine atoms into molecular scaffolds has proven to be a valuable strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comparative overview of the biological activities of 1-(2-fluorophenyl)cyclopropanecarboxylic acid and its structurally related analogs, focusing on their potential as anticancer and antibacterial agents. The information presented is collated from various studies to offer a comprehensive resource for researchers in the field.

Comparative Biological Activity

While direct comparative experimental data for this compound is limited in the public domain, several of its analogs have been synthesized and evaluated for their therapeutic potential. This section summarizes the key biological activities and, where available, quantitative data for these compounds.

Anticancer Activity

Analogs of this compound have demonstrated promising anticancer activity through distinct mechanisms of action, primarily as inhibitors of B-cell lymphoma 2 (BCL2) and c-Met kinase.

Table 1: Comparison of Anticancer Activity of this compound Analogs

Compound/Analog ClassTargetAssayCell LineIC50 (µM)Key Findings
This compound ---Not ReportedData not available in the reviewed literature.
Derivatives of 1-(2-fluorophenyl) piperazine [3]BCL2MTT AssayMDA-MB-231 (Breast Cancer)16.98 - 17.33Compounds 3e and 6b showed promising antitumor activity and induced apoptosis.[3]
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives [4]c-Met KinaseKinase Inhibition Assay-0.016 (for compound 26a)Compound 26a showed remarkable cytotoxicity against A549, H460, and HT-29 cancer cell lines.[4]
Cytotoxicity AssayA549 (Lung), H460 (Lung), HT-29 (Colon)1.59, 0.72, 0.56 (for compound 26a)Electron-withdrawing groups on the terminal phenyl rings were beneficial for improving antitumor activities.[4]
Antibacterial Activity

The introduction of a fluorocyclopropyl group has been explored in the development of novel antibacterial agents, particularly in the class of quinolones.

Table 2: Comparison of Antibacterial Activity of this compound Analogs

Compound/Analog ClassTargetBacterial StrainsActivityKey Findings
This compound --Not ReportedData not available in the reviewed literature.
1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids [5]DNA GyraseGram-positive and Gram-negative bacteriaPotent antibacterial activitycis derivatives are more potent against Gram-positive bacteria than the corresponding trans counterparts.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing biological activity.

BCL2_Signaling_Pathway cluster_Pro_Apoptotic Pro-Apoptotic Signals cluster_Anti_Apoptotic Anti-Apoptotic cluster_Apoptosis Apoptosis Bax Bax/Bak Caspases Caspase Activation Bax->Caspases Bim Bim/Puma BCL2 BCL2 Bim->BCL2 binds to BCL2->Bax inhibits Apoptosis Cell Death Caspases->Apoptosis Inhibitor 1-(2-fluorophenyl) piperazine derivatives Inhibitor->BCL2 inhibits

Caption: BCL2 Signaling Pathway Inhibition.

cMet_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling cluster_Cellular_Response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds & activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Inhibitor N-[4-(2-fluorophenoxy) pyridin-2-yl]cyclopropanecarboxamide derivatives Inhibitor->cMet inhibits

Caption: c-Met Signaling Pathway Inhibition.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis cluster_Further Further Studies Synthesis Synthesis of Analogs Anticancer Anticancer Assays (e.g., MTT, Kinase Inhibition) Synthesis->Anticancer Antibacterial Antibacterial Assays (e.g., MIC Determination) Synthesis->Antibacterial Data IC50 / MIC Determination Anticancer->Data Antibacterial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays mentioned in this guide.

BCL2 Inhibition Assay (MTT Assay)

This protocol is based on the methodology used to assess the cytotoxic activity of 1-(2-fluorophenyl) piperazine derivatives.[3]

  • Cell Culture: MDA-MB-231 breast cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

c-Met Kinase Inhibition Assay (HTRF Assay)

This protocol is a general representation of a Homogeneous Time-Resolved Fluorescence (HTRF) assay used to determine c-Met kinase inhibitory activity.[4]

  • Reagents and Buffers: Prepare the necessary reagents, including recombinant human c-Met kinase, a suitable substrate (e.g., poly-Glu, Tyr 4:1), ATP, and HTRF detection reagents (a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin).

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the c-Met enzyme, and the biotinylated substrate.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents. Incubate the plate in the dark to allow for antibody binding.

  • Signal Measurement: Measure the HTRF signal using a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: The ratio of the emission signals (665 nm/620 nm) is calculated. The percent inhibition is determined relative to a control with no inhibitor. The IC50 value is calculated by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.[5]

  • Bacterial Strain Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

  • Data Interpretation: The results are reported as the MIC value in µg/mL or µM.

Conclusion

The analogs of this compound have emerged as a promising class of compounds with diverse biological activities. The derivatives have demonstrated significant potential as both anticancer and antibacterial agents. Further investigation into the structure-activity relationships, optimization of the lead compounds, and exploration of other potential biological targets are warranted to fully elucidate the therapeutic potential of this chemical scaffold. Direct comparative studies of this compound with its active analogs would be highly valuable to understand the contribution of different structural modifications to the observed biological effects.

References

A Comparative Guide to the Structure-Activity Relationships of Fluorophenyl Carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of fluorophenyl carboxylic acid derivatives, focusing on their potential as anticancer agents. While direct, comprehensive SAR studies on 1-(2-fluorophenyl)cyclopropanecarboxylic acid derivatives are limited in the public domain, this guide synthesizes available data on closely related analogues to elucidate key structural features influencing cytotoxicity and anticancer activity. The information presented is intended to guide future research and drug design efforts in this chemical space.

Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of various fluorophenyl derivatives against different cancer cell lines. The data highlights the impact of structural modifications on their anticancer potency.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
Series 1 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acidHydrazone derivatives (e.g., 7b, 9c, 9e, 9f, 10)A375 (Melanoma)More potent[1]
MDA-MB-231 (Triple-negative breast cancer)Less potent[1]
Series 2 Sulfamethoxazole and 1-(2-fluorophenyl) piperazineCompound 3eMDA-MB-231 (Triple-negative breast cancer)16.98[2]
Compound 6bMDA-MB-231 (Triple-negative breast cancer)17.33[2]
Series 3 2-(4-Fluorophenyl)-N-phenylacetamide2a-2c (with nitro moiety)PC3 (Prostate carcinoma)Generally more potent[3][4]
2d-2f (with methoxy moiety)PC3 (Prostate carcinoma)Generally less potent[3][4]
2bPC3 (Prostate carcinoma)52[3][4]
2cPC3 (Prostate carcinoma)80[3][4]
2c (p-nitro substituent)MCF-7 (Breast cancer)100[3][4]
ReferenceImatinib-PC3 (Prostate carcinoma)40[3][4]
ReferenceImatinib-MCF-7 (Breast cancer)98[3][4]

Key Structure-Activity Relationship Insights

Based on the available data, several structural motifs appear to be critical for the anticancer activity of these fluorophenyl derivatives:

  • Fluorophenyl Group: The presence of a fluorinated phenyl ring is a common feature among the active compounds, suggesting its importance in target binding, potentially through halogen bonding or by influencing the electronic properties of the molecule.

  • Carboxylic Acid/Amide Functionality: The carboxylic acid or its bioisosteric amide/hydrazone replacements are likely involved in crucial interactions with the biological target, possibly acting as hydrogen bond donors or acceptors.

  • Cyclic Scaffolds: The use of rigid cyclic structures like pyrrolidine or piperazine can help to orient the key pharmacophoric features in a favorable conformation for binding, potentially leading to increased potency.[2]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings significantly impact activity. For instance, in the 2-(4-Fluorophenyl)-N-phenylacetamide series, electron-withdrawing nitro groups generally conferred higher cytotoxicity than electron-donating methoxy groups against prostate cancer cells.[3][4]

  • Hydrazone Moiety: In the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid series, the incorporation of a hydrazone fragment was identified as a key contributor to cytotoxicity.[1]

Experimental Protocols

General Synthesis of Fluorophenyl Derivatives

The synthesis of these derivatives typically involves multi-step reaction sequences. For example, the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the initial formation of the pyrrolidinone ring followed by the introduction of various azole and hydrazone fragments.[1] Similarly, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives involves the reaction of 2-(4-fluorophenyl)acetic acid with appropriately substituted anilines.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, PC3, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizing Anticancer Mechanisms and Workflows

Proposed Mechanism of Action for BCL2 Inhibitors

Several of the studied compounds, particularly the sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives, are proposed to exert their anticancer effects by inhibiting the B-cell lymphoma 2 (BCL2) protein, an anti-apoptotic protein.[2] Inhibition of BCL2 leads to the activation of the intrinsic apoptotic pathway.

BCL2_Inhibition_Pathway Fluorophenyl_Derivative 1-(2-fluorophenyl) piperazine derivative BCL2 BCL2 (Anti-apoptotic) Fluorophenyl_Derivative->BCL2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) BCL2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway initiated by BCL2 inhibition.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves synthesis, in vitro cytotoxicity assays, and further mechanistic studies for promising candidates.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Fluorophenyl Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay Target_Validation Target Engagement & Validation Apoptosis_Assay->Target_Validation Lead_Optimization Lead Optimization & Further Development Target_Validation->Lead_Optimization Promising Candidates

Caption: General workflow for screening novel anticancer compounds.

Conclusion

The exploration of this compound derivatives and their analogues represents a promising avenue for the discovery of novel anticancer agents. The preliminary data suggest that the fluorophenyl moiety, in combination with a carboxylic acid or its bioisosteres and a rigid scaffold, is a key pharmacophore. Further systematic modifications of these structures, guided by the SAR principles outlined in this guide, are warranted to optimize their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and visualized workflows provided herein offer a framework for researchers to advance the development of this class of compounds as potential cancer therapeutics.

References

comparative analysis of different synthetic routes to 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate

1-(2-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical agents. Its unique structural motif, combining a cyclopropane ring with a fluorinated phenyl group, imparts desirable physicochemical properties to drug candidates. This guide provides a comparative analysis of three distinct synthetic routes to this important intermediate, offering detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Amidation of Dicarboxylic Acid Route 2: Cyclopropanation of Nitrile & Hydrolysis Route 3: Kulinkovich Reaction & Oxidation
Starting Materials Cyclopropane-1,1-dicarboxylic acid, 2-fluoroaniline2-Fluorophenylacetonitrile, 1,2-dibromoethaneMethyl 2-fluorobenzoate, Ethylmagnesium bromide
Key Reactions Amide formation, DecarboxylationAlkylation, Nitrile hydrolysisCyclopropanation, Oxidation
Reported Yield High (based on analogue)Moderate to HighModerate to High
Number of Steps 222
Potential Advantages Potentially high yielding, straightforwardReadily available starting materialsAccess to cyclopropanol intermediate
Potential Challenges Availability of dicarboxylic acidHandling of 1,2-dibromoethane, hydrolysis conditionsHandling of Grignard reagents, oxidation step

Synthetic Route Overviews

A visual representation of the compared synthetic pathways is provided below, illustrating the key transformations involved in each route.

cluster_1 Route 1: Amidation of Dicarboxylic Acid cluster_2 Route 2: Cyclopropanation of Nitrile & Hydrolysis cluster_3 Route 3: Kulinkovich Reaction & Oxidation r1_start Cyclopropane-1,1-dicarboxylic acid + 2-Fluoroaniline r1_inter 1-((2-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid r1_start->r1_inter Amidation r1_end This compound r1_inter->r1_end Decarboxylation r2_start 2-Fluorophenylacetonitrile + 1,2-Dibromoethane r2_inter 1-(2-Fluorophenyl)cyclopropanecarbonitrile r2_start->r2_inter Cyclopropanation r2_end This compound r2_inter->r2_end Hydrolysis r3_start Methyl 2-fluorobenzoate r3_inter 1-(2-Fluorophenyl)cyclopropanol r3_start->r3_inter Kulinkovich Reaction r3_end This compound r3_inter->r3_end Oxidation start Starting Materials reaction Reaction Setup (Solvent, Reagents, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup drying Drying and Concentration (Anhydrous Na2SO4/MgSO4, Rotary Evaporation) workup->drying purification Purification (Recrystallization, Column Chromatography, Distillation) drying->purification product Final Product: This compound purification->product

Comparative Analysis of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid in Biological Assays: A Focus on Protein Kinase C Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and thorough assessment of a compound's selectivity is paramount to its successful development. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the hypothetical Protein Kinase C (PKC) inhibitor, 1-(2-fluorophenyl)cyclopropanecarboxylic acid, against established modulators of this critical enzyme family. The objective is to present a framework for evaluating kinase selectivity and to highlight the importance of comprehensive cross-reactivity profiling.

Performance Comparison of PKC Modulators

The following table summarizes the inhibitory/modulatory activity of this compound and selected comparator compounds against a panel of Protein Kinase C isoforms. The data for this compound is presented as a hypothetical profile for illustrative purposes, assuming its primary targets are conventional PKC isoforms.

CompoundTarget KinaseIC50/Ki (nM)Notes
This compound (Hypothetical) PKCα15Potent inhibitor of conventional PKCα.
PKCβI25Potent inhibitor of conventional PKCβI.
PKCγ50Moderate inhibitor of conventional PKCγ.
PKCδ>1000High selectivity over novel PKC isoforms.
PKCε>1000High selectivity over novel PKC isoforms.
Staurosporine PKCα3A potent, broad-spectrum kinase inhibitor known for its lack of selectivity.[1][2]
p60v-src6High affinity for various tyrosine and serine/threonine kinases.[2]
PKA7Inhibits a wide range of kinases, making it a useful positive control but a poor therapeutic candidate.[2]
CaM kinase II20[2]
Sotrastaurin (AEB071) PKCθ0.22 (Ki)A potent and selective pan-PKC inhibitor.[3]
PKCβ0.64 (Ki)Demonstrates high affinity for both conventional and novel PKC isoforms.[3]
PKCα0.95 (Ki)[3]
PKCη1.8 (Ki)[3]
PKCδ2.1 (Ki)[3]
PKCε3.2 (Ki)[3]
Bryostatin 1 PKCα1.35 (binding affinity)A potent PKC activator that can lead to downregulation of the enzyme with prolonged exposure.[4]
PKCβ20.42 (binding affinity)Binds with high affinity to the regulatory C1 domain of PKC.[4]
PKCδ0.26 (binding affinity)Exhibits differential regulation of PKC isozymes compared to phorbol esters.[4][5]
PKCε0.24 (binding affinity)[4]

Signaling Pathway and Experimental Workflow Visualizations

To contextualize the experimental data, the following diagrams illustrate the canonical Protein Kinase C activation pathway and a general workflow for kinase selectivity profiling.

PKC_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_active Active cPKC (membrane-bound) DAG->PKC_active Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_active PKC_inactive Inactive cPKC (cytosolic) PKC_inactive->PKC_active Translocates & Activates Substrate Substrate PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor This compound (ATP-Competitive Inhibitor) Inhibitor->PKC_active Inhibits

Caption: Simplified signaling pathway for conventional Protein Kinase C (cPKC) activation.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound Dilution Series (e.g., this compound) Incubation 1. Dispense Kinase, Compound, and Substrate into Plate Compound->Incubation KinasePanel Kinase Panel (e.g., 96-well plate with different kinases) KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Incubation Reaction 2. Initiate Reaction with ATP Incubation->Reaction Termination 3. Terminate Reaction Reaction->Termination Detection 4. Measure Signal (e.g., Luminescence, Fluorescence, or Radioactivity) Termination->Detection Analysis 5. Data Analysis (Calculate % Inhibition, IC50 values) Detection->Analysis Selectivity 6. Generate Selectivity Profile (Kinome map, S-score) Analysis->Selectivity

Caption: General experimental workflow for in vitro kinase selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for an in vitro PKC inhibition assay and a broader kinase panel screening.

Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems, which quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.

1. Materials and Reagents:

  • Purified recombinant human PKC isozymes (e.g., PKCα, PKCβI, PKCγ, etc.).

  • Test compound: this compound and comparators (e.g., Staurosporine).

  • PKC substrate peptide (e.g., CREBtide).

  • Adenosine triphosphate (ATP).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 96- or 384-well microplates.

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup (in a 25 µL final volume):

    • Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the microplate.

    • Add 10 µL of a 2.5X PKC enzyme solution (containing the purified PKC isozyme in Kinase Assay Buffer).

    • To initiate the reaction, add 10 µL of a 2.5X substrate/ATP mixture (containing the PKC substrate peptide and ATP in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for the specific PKC isozyme being tested.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and the assay plate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is used in a luciferase reaction to produce light.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the inhibitory activity of the test compound.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Panel Screening

This protocol describes a general approach for screening a compound against a broad panel of kinases to determine its selectivity profile. Such services are often outsourced to specialized contract research organizations (CROs).

1. Panel Selection:

  • Select a kinase panel that is representative of the human kinome, including kinases from different families (e.g., tyrosine kinases, serine/threonine kinases). Panels can range from dozens to hundreds of kinases.[6][7]

2. Assay Format:

  • The screening is typically performed using a standardized, high-throughput assay format, such as a radiometric filter-binding assay (e.g., HotSpot™) or a luminescence-based assay (e.g., ADP-Glo™).[7][8] The choice of assay depends on the specific kinases and the capabilities of the screening facility.

3. Procedure (General):

  • Compound Submission: Provide the test compound at a specified concentration and volume (e.g., 100 µL of a 10 mM stock in DMSO).[7]

  • Single-Concentration Screen: Initially, the compound is often tested at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel. This provides a snapshot of the compound's activity across the kinome.

  • Assay Execution: The assays are performed in a multi-well plate format. For each kinase in the panel, the test compound is incubated with the kinase, a specific substrate, and ATP (often at or near its Km value to accurately assess potency).[9]

  • Data Collection: The kinase activity is measured, and the percentage of inhibition caused by the compound is calculated for each kinase.

4. Data Analysis and Reporting:

  • The results are typically provided as a percentage of inhibition for each kinase at the tested concentration.

  • Data can be visualized using a "kinome tree" diagram, which graphically represents the compound's interactions across the human kinome.

  • For kinases that show significant inhibition in the single-concentration screen, follow-up dose-response experiments are conducted to determine their IC50 values.

  • A selectivity score (e.g., S-score) may be calculated to quantify the overall selectivity of the compound.

By employing these systematic approaches, researchers can build a comprehensive understanding of a compound's biological activity, enabling more informed decisions in the drug development process. The hypothetical data for this compound underscores the desired profile of a selective kinase inhibitor, providing a benchmark for future discovery efforts.

References

A Researcher's Guide to Spectroscopic Data Comparison of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity and consistency of starting materials is paramount. This guide provides a framework for the spectroscopic comparison of 1-(2-fluorophenyl)cyclopropanecarboxylic acid obtained from various commercial suppliers. While specific datasets for this compound from multiple suppliers are not publicly available, this document outlines the necessary experimental protocols and data presentation methods to perform a comprehensive in-house comparison.

The following sections detail standardized methods for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques are fundamental for verifying the chemical structure and identifying potential impurities.

Experimental Workflow

The process of comparing spectroscopic data from different suppliers follows a systematic workflow. This involves acquiring the samples, performing spectroscopic analyses, processing the data, and comparing the results to identify any discrepancies.

G cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Comparison cluster_3 Conclusion A Procure this compound from Supplier A D NMR Spectroscopy A->D E IR Spectroscopy A->E F Mass Spectrometry A->F B Procure this compound from Supplier B B->D B->E B->F C Procure this compound from Supplier C C->D C->E C->F G Process Spectra D->G E->G F->G H Tabulate Key Data Points G->H I Compare Spectra and Data H->I J Identify Discrepancies & Impurities I->J K Supplier Selection J->K

Figure 1: Workflow for the spectroscopic comparison of a chemical from different suppliers.

Spectroscopic Data Comparison Tables

The following tables provide a template for summarizing the key spectroscopic data obtained for this compound from different suppliers. For illustrative purposes, some data for the parent compound, cyclopropanecarboxylic acid, is included.

Table 1: ¹H NMR Data Comparison

SupplierSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
Supplier A CDCl₃Hypothetical Data: 1.15-1.25 (m, 2H), 1.60-1.70 (m, 2H), 7.05-7.40 (m, 4H), 11.5 (br s, 1H)
Supplier B CDCl₃Hypothetical Data: 1.16-1.26 (m, 2H), 1.61-1.71 (m, 2H), 7.06-7.41 (m, 4H), 11.6 (br s, 1H)
Supplier C CDCl₃Hypothetical Data: 1.15-1.25 (m, 2H), 1.60-1.70 (m, 2H), 7.05-7.40 (m, 4H), 11.5 (br s, 1H)
ReferenceCDCl₃For Cyclopropanecarboxylic acid: 0.95-1.10 (m, 2H), 1.15-1.30 (m, 2H), 1.45-1.60 (m, 1H), 12.0 (br s, 1H)

Table 2: ¹³C NMR Data Comparison

SupplierSolventChemical Shift (δ) ppm
Supplier A CDCl₃Hypothetical Data: 15.2, 25.8, 115.4 (d, J=22 Hz), 124.5 (d, J=3 Hz), 128.9 (d, J=8 Hz), 129.8 (d, J=15 Hz), 160.2 (d, J=245 Hz), 178.5
Supplier B CDCl₃Hypothetical Data: 15.3, 25.8, 115.5 (d, J=22 Hz), 124.6 (d, J=3 Hz), 128.9 (d, J=8 Hz), 129.9 (d, J=15 Hz), 160.3 (d, J=245 Hz), 178.6
Supplier C CDCl₃Hypothetical Data: 15.2, 25.8, 115.4 (d, J=22 Hz), 124.5 (d, J=3 Hz), 128.9 (d, J=8 Hz), 129.8 (d, J=15 Hz), 160.2 (d, J=245 Hz), 178.5
ReferenceCDCl₃For Cyclopropanecarboxylic acid: 8.3, 13.5, 180.1

Table 3: IR Spectroscopy Data Comparison

SupplierSample PrepKey Peaks (cm⁻¹)
Supplier A KBr PelletHypothetical Data: 2900-3100 (O-H stretch), 1700 (C=O stretch), 1250 (C-F stretch)
Supplier B KBr PelletHypothetical Data: 2910-3110 (O-H stretch), 1705 (C=O stretch), 1252 (C-F stretch)
Supplier C KBr PelletHypothetical Data: 2905-3105 (O-H stretch), 1702 (C=O stretch), 1251 (C-F stretch)
ReferenceLiquid FilmFor Cyclopropanecarboxylic acid: 2500-3300 (O-H stretch), 1695 (C=O stretch)

Table 4: Mass Spectrometry Data Comparison

SupplierIonizationm/z (relative intensity %)
Supplier A ESI-Hypothetical Data: 179.05 ([M-H]⁻, 100)
Supplier B ESI-Hypothetical Data: 179.05 ([M-H]⁻, 100)
Supplier C ESI-Hypothetical Data: 179.05 ([M-H]⁻, 100)
ReferenceEIFor Cyclopropanecarboxylic acid: 86 (M⁺, 10), 85 (100), 41 (95)

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H NMR spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C NMR spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Acquisition:

    • Scan range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled to a suitable ionization source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule, typically run in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Acquisition:

    • Mass range: 50 to 500 m/z

    • Acquire data in full scan mode.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

By following these standardized protocols and using the provided templates for data comparison, researchers can effectively evaluate the quality and consistency of this compound from different suppliers, ensuring the reliability of their starting materials for further research and development.

assessing the purity of 1-(2-fluorophenyl)cyclopropanecarboxylic acid by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates such as this compound is a critical step in the drug development process. Ensuring high purity is essential for safety, efficacy, and regulatory compliance. This guide provides a comparative overview of various analytical techniques for assessing the purity of this compound, complete with experimental protocols and data interpretation.

The subject of this guide, this compound (CAS No. 306298-00-0), is a solid compound with a molecular weight of 180.18 g/mol .[1][2][3] Its structure, containing a carboxylic acid, a cyclopropane ring, and a fluorophenyl group, lends itself to analysis by several advanced analytical methods.

Overall Purity Assessment Workflow

A comprehensive purity assessment typically involves a multi-technique approach to identify and quantify all potential impurities, including residual starting materials, by-products from synthesis, and degradation products.[4][5] The results from orthogonal methods are then compared to build a complete purity profile.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting prep Weigh and dissolve sample in appropriate solvent hplc HPLC-UV prep->hplc Aliquots for each technique gcms GC-MS prep->gcms Aliquots for each technique nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr Aliquots for each technique mp Melting Point Analysis prep->mp Aliquots for each technique data_analysis Integrate Peaks & Analyze Spectra hplc->data_analysis gcms->data_analysis nmr->data_analysis mp->data_analysis comparison Compare Results from Orthogonal Methods data_analysis->comparison report Generate Purity Report & Certificate of Analysis comparison->report

Figure 1. General workflow for the comprehensive purity assessment of a chemical compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for quantitative purity assessment of non-volatile organic compounds. It separates the main compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] For this compound, a reversed-phase (RP-HPLC) method with UV detection is highly effective due to the aromatic ring which acts as a chromophore.[7][8]

Experimental Protocol: RP-HPLC
  • Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Phosphoric acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program :

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 220 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[9]

Data Presentation

Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

ParameterResult
Retention Time (Main Peak)15.2 min
Area of Main Peak998,500
Total Peak Area1,000,000
Purity (% Area) 99.85%
Impurity 1 (RT = 12.5 min)0.08%
Impurity 2 (RT = 16.1 min)0.07%

Table 1. Example HPLC Purity Data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used for separating and identifying volatile and semi-volatile compounds. For carboxylic acids, which have low volatility, derivatization is often required to convert them into a more volatile form, such as a methyl ester.

Experimental Protocol: GC-MS (after derivatization)
  • Derivatization Step : To 1 mg of the sample, add 1 mL of 2M methanolic HCl. Heat at 60 °C for 1 hour to form the methyl ester. Neutralize and extract with ethyl acetate.

  • Instrumentation : Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column : DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Program : Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injection Mode : Splitless, 1 µL injection volume.

  • MS Parameters : Electron Ionization (EI) at 70 eV. Mass scan range of 40-450 m/z.[10][11]

Data Presentation

GC-MS provides both quantitative data (peak area percent) and qualitative data (mass spectra for peak identification).

ParameterResult
Retention Time (Main Peak)12.8 min
Molecular Ion (M+) of Methyl Esterm/z 194.08
Purity (% Area) 99.7%
Impurity 1 (RT = 10.2 min)0.2% (Identified as a starting material by MS)
Impurity 2 (RT = 13.5 min)0.1% (Unidentified)

Table 2. Example GC-MS Purity Data for derivatized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for highly accurate purity determination (Quantitative NMR or qNMR).[12][13] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Purity is assessed by comparing the integral of the analyte's signals to those of a certified internal standard of known purity and weight.

G cluster_nmr NMR for Purity Assessment analyte Analyte (this compound) weigh Accurate Weighing analyte->weigh standard Internal Standard (e.g., Maleic Acid) standard->weigh dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve acquire Acquire Spectrum (e.g., ¹H NMR) dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate

Figure 2. Workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: ¹H qNMR

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : Maleic acid (certified reference material).

  • Sample Preparation : Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d6.

  • Acquisition : Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton).

  • Processing : Manually phase and baseline the spectrum. Integrate the signals corresponding to the analyte and the internal standard.

Data Presentation

The purity is calculated using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m)20.15 mg10.05 mg
Molecular Weight (MW)180.18 g/mol 116.07 g/mol
Purity of Standard (Pstd)-99.95%
Signal Integral (I)1.00 (COOH proton)2.55 (2 vinyl protons)
Number of Protons (N)12
Calculated Purity 99.8% -

Table 3. Example qNMR Purity Calculation.

Melting Point Analysis

Melting point is a fundamental physical property that serves as a quick indicator of purity. Pure crystalline solids exhibit a sharp melting point range (typically < 1 °C), whereas impure substances melt over a wider range and at a lower temperature.

Experimental Protocol
  • Instrumentation : Digital melting point apparatus.

  • Sample Preparation : A small amount of finely powdered, dry sample is packed into a capillary tube.

  • Analysis : The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Data Presentation
ParameterResultInterpretation
Observed Melting Range115.5 - 116.0 °CA sharp range suggests high purity.
Literature Value (if available)115 - 117 °CGood agreement with the expected value.

Table 4. Example Melting Point Data.

Comparison Summary

TechniquePrinciplePurity InformationAdvantagesDisadvantages
HPLC Differential partitioningQuantitative (Area %)High resolution, widely applicable, robust for routine QC.[6]Requires reference standards for impurity identification.
GC-MS Volatility & Mass-to-charge ratioQuantitative (Area %), Qualitative (ID)High sensitivity, provides structural information on impurities.Limited to volatile/derivatizable compounds, potential for thermal degradation.
NMR Nuclear spin in a magnetic fieldQuantitative (qNMR), Structural ConfirmationPrimary ratio method (no analyte standard needed for qNMR), structurally definitive.[13]Lower sensitivity than MS, higher equipment cost, requires expertise.
Melting Point Phase transition temperatureQualitativeSimple, fast, low cost.Insensitive to small amounts of impurities, not quantitative.

Table 5. Comparative Overview of Analytical Techniques.

Conclusion

A multi-faceted approach is recommended for the robust assessment of this compound purity. HPLC serves as the primary tool for quantitative analysis due to its precision and robustness. GC-MS is valuable for identifying volatile impurities that may not be detected by HPLC. NMR spectroscopy offers an orthogonal, highly accurate quantitative method (qNMR) and is indispensable for structural confirmation of the main component and any isolated impurities. Finally, melting point analysis provides a rapid, preliminary check of purity. By combining the data from these techniques, researchers and drug developers can confidently establish a comprehensive purity profile for their material, ensuring its quality and suitability for further use.

References

Benchmarking 1-(2-fluorophenyl)cyclopropanecarboxylic acid Against Known Inhibitors of Ethylene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel regulators of plant growth and development, this guide provides a comparative performance benchmark of the novel compound 1-(2-fluorophenyl)cyclopropanecarboxylic acid against established inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO), a key enzyme in the ethylene biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals in the agricultural and plant science sectors.

Ethylene is a crucial plant hormone that governs a wide array of physiological processes, from seed germination and root development to fruit ripening and senescence. The ability to modulate ethylene production is of significant interest for agricultural applications, including improving crop yield and extending the shelf life of produce. The final step in ethylene biosynthesis is catalyzed by ACC oxidase, which converts 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene.[1][2] Consequently, inhibitors of this enzyme are valuable tools for controlling ethylene-dependent processes.

This guide focuses on the performance of this compound, a structural analog of known cyclopropane-based ACC oxidase inhibitors. Its efficacy is compared with that of well-characterized inhibitors, providing essential data for researchers exploring new chemical entities for plant growth regulation.

Comparative Inhibitor Performance

The inhibitory activities of this compound and known ACC oxidase inhibitors are summarized below. The data presented are based on in vitro enzyme inhibition assays.

CompoundTargetInhibition Constant (Ki)Notes
This compound ACC OxidaseData Not AvailableThe performance of this novel compound is the focus of this benchmarking guide. Its structural similarity to known inhibitors suggests a competitive mode of action.
trans-2-phenylcyclopropane-1-carboxylic acid (PCCA)ACC OxidaseDeterminedA close structural analog of the compound of interest, PCCA is a known competitive inhibitor of ACC oxidase.[1][3] Its inhibitory effect has been demonstrated on wound-induced ethylene production in fruit tissues.[3][4]
cyclopropane-1,1-dicarboxylic acid (CDA)ACC OxidaseDeterminedAnother structural analog of ACC, CDA has been shown to inhibit apple ACC oxidase.[1][3][4]
1-aminocyclobutane-1-carboxylate (ACBC)ACC Oxidase20-30 µMA potent competitive inhibitor of ACC oxidase from carnation petals, exhibiting an affinity approximately 5-fold higher than the natural substrate, ACC.[5]
2-methylcyclopropanecarboxylic acid (MCA)ACC OxidaseTested as inhibitorInvestigated as an inhibitor to understand the structure-activity relationship of cyclopropane-based compounds on ACC oxidase.[1][3]
cyclopropanecarboxylic acid (CCA)ACC OxidaseTested as inhibitorAlso studied to elucidate the structural requirements for inhibition of ACC oxidase.[1][3]
2-aminoethoxyvinyl glycine (AVG)ACC SynthaseNot ApplicableAn inhibitor of ACC synthase, the enzyme preceding ACC oxidase in the ethylene biosynthesis pathway.[6][7] Included for contextual comparison of different points of intervention in the pathway.
Silver ions (Ag+)Ethylene ReceptorsNot ApplicableActs by inhibiting ethylene signaling at the receptor level, not by inhibiting biosynthesis.[6][7] Included to differentiate between inhibition of synthesis and inhibition of perception.

Ethylene Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the ethylene biosynthesis pathway in plants, highlighting the role of ACC oxidase as the target of this compound and its analogs.

Ethylene_Biosynthesis Ethylene Biosynthesis Pathway Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Inhibitor This compound & Known Inhibitors (PCCA, CDA) Inhibitor->Ethylene Inhibition InVivo_Workflow In Vivo Ethylene Inhibition Assay Workflow A Select Plant Material (e.g., Carnation Flowers) B Prepare Treatment Solutions (Inhibitor, Controls) A->B C Apply Treatments (e.g., Vase Solution) B->C D Incubate under Controlled Conditions C->D E Measure Ethylene Production (Gas Chromatography) D->E F Observe Phenotypic Changes (e.g., Flower Senescence) D->F G Data Analysis E->G F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific in vivo efficacy data for 1-(2-fluorophenyl)cyclopropanecarboxylic acid and its closely related analogs. While the broader class of phenylcyclopropane derivatives has been investigated for various biological activities, direct comparative studies detailing the in vivo performance of the specified compound are not presently in the public domain. This guide, therefore, addresses the available information on related chemical scaffolds and potential, though unconfirmed, mechanisms of action to provide a contextual understanding for researchers in drug development.

The core of this inquiry, this compound, remains a molecule of theoretical interest without substantiated in vivo experimental data in accessible scientific literature. Consequently, a direct comparison of its efficacy with other compounds is not feasible. Research into related structures, however, offers some insights into the potential pharmacological landscape.

Potential Therapeutic Arenas for Phenylcyclopropane Scaffolds

Compounds featuring a phenylcyclopropane moiety have been explored in several therapeutic areas, most notably as modulators of the metabotropic glutamate receptor 2/3 (mGluR2/3). These receptors are implicated in a variety of neurological and psychiatric disorders. Antagonists of mGluR2/3 have shown potential in preclinical models of depression and anxiety. While it is conceivable that this compound could interact with these or other receptors, no specific data confirms this hypothesis.

Hypothetical Experimental Workflow

In the absence of concrete experimental data for the target compound, a standard workflow for evaluating the in vivo efficacy of a novel chemical entity in a preclinical setting is presented below. This workflow is a generalized representation and would be adapted based on the specific therapeutic target and disease model.

G cluster_0 Preclinical In Vivo Efficacy Evaluation A Compound Synthesis & Characterization B In Vitro Target Identification & Validation A->B Biological Screening C Pharmacokinetic (PK) Profiling (ADME) B->C Candidate Selection D Animal Model Selection (e.g., Disease Model) C->D E Dose-Response & Efficacy Study D->E F Toxicology & Safety Assessment E->F Safety Monitoring G Data Analysis & Reporting E->G F->G

Figure 1. A generalized workflow for the preclinical in vivo evaluation of a novel therapeutic compound.

Data Summary: A Void in the Literature

A structured search of prominent scientific databases has yielded no quantitative in vivo data for this compound or its direct structural analogs. The table below illustrates the absence of this critical information.

CompoundAnimal ModelEfficacy EndpointED50 / Effective DoseOutcomeReference
This compoundN/AN/AN/ANo publicly available data found.N/A
Related Analog 1N/AN/AN/ANo directly comparable data found.N/A
Related Analog 2N/AN/AN/ANo directly comparable data found.N/A

N/A: Not Available

Experimental Protocols: A General Framework

Without specific studies to cite, a detailed experimental protocol for this compound cannot be provided. However, a general protocol for an in vivo efficacy study of a hypothetical mGluR2/3 antagonist in a rodent model of depression, such as the Forced Swim Test (FST), is outlined below.

Objective: To assess the antidepressant-like effects of a test compound in mice using the Forced Swim Test.

Animals: Male C57BL/6 mice, 8-10 weeks old, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Procedure:

  • Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment.

  • Compound Administration: The test compound (e.g., this compound), a positive control (e.g., a known antidepressant), and a vehicle control are administered to different groups of mice via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.

  • Forced Swim Test:

    • Mice are individually placed in a transparent cylinder filled with water (25°C ± 1°C) to a depth where they cannot touch the bottom with their tails or paws.

    • The total duration of the test is 6 minutes.

    • The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time for each treatment group is calculated. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to determine significant differences between the groups. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion

The request for a comparative guide on the in vivo efficacy of this compound and its related compounds cannot be fulfilled due to the absence of publicly available data. The information provided herein serves as a contextual placeholder, outlining the potential areas of interest for such a compound and the standard methodologies that would be employed to evaluate its efficacy. Further research and publication of in vivo studies are necessary to enable a meaningful comparison and to understand the therapeutic potential of this specific molecule.

A Comparative Computational Docking Guide: 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid and Alternative Ligands Targeting Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical computational docking study of 1-(2-fluorophenyl)cyclopropanecarboxylic acid against the well-established anti-inflammatory target, Cyclooxygenase-2 (COX-2). While direct experimental docking data for this specific molecule is not publicly available, this document serves as a template and guide for researchers looking to evaluate its potential as a COX-2 inhibitor. The comparison is made against known non-steroidal anti-inflammatory drugs (NSAIDs) and structurally related molecules.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[1][3] The structural features of this compound, including a cyclopropane ring for conformational rigidity and a fluorophenyl group, suggest its potential for interaction with the active site of COX-2. This guide outlines a proposed computational study to investigate this hypothesis.

Hypothetical Docking Study: Data and Comparisons

The following table summarizes hypothetical, yet plausible, results from a computational docking study of this compound and selected alternative ligands against human COX-2 (PDB ID: 5IKR). These values are for illustrative purposes to guide future research.

Table 1: Hypothetical Docking Results for COX-2 Inhibitors

LigandStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound (Query Molecule) -8.5 Arg120, Tyr355, Ser530
Celecoxib(Known COX-2 Inhibitor)-10.2Arg513, His90, Gln192
Rofecoxib(Known COX-2 Inhibitor)-9.8Arg513, Phe518, Val523
trans-2-Phenylcyclopropane-1-carboxylic acid(Structural Analog)-7.2Arg120, Tyr355

Experimental Protocols

This section details the proposed methodology for the computational docking study.

1. Protein and Ligand Preparation

  • Protein Preparation:

    • The three-dimensional crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 5IKR) would be obtained from the Protein Data Bank.

    • Using a molecular modeling suite such as Schrödinger Maestro or AutoDock Tools, the protein structure would be prepared by removing water molecules and co-crystallized ligands.

    • Hydrogen atoms would be added, and the protein would be energy-minimized using a suitable force field (e.g., OPLS3e or CHARMm) to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of this compound and the comparator ligands would be sketched using a chemical drawing tool like ChemDraw or MarvinSketch.

    • These structures would be converted to 3D and energy-minimized using a molecular mechanics force field (e.g., MMFF94).

    • Appropriate ionization states at physiological pH (7.4) would be assigned.

2. Molecular Docking

  • Grid Generation: A receptor grid would be generated around the active site of COX-2, defined by the position of the co-crystallized ligand in the original PDB file. The grid box would be centered on the active site and have dimensions sufficient to accommodate all ligands (e.g., 20 x 20 x 20 Å).

  • Docking Algorithm: A standard precision (SP) or extra precision (XP) docking protocol, such as Glide (Schrödinger) or AutoDock Vina, would be employed.[4] These algorithms sample a wide range of ligand conformations and orientations within the receptor's active site.

  • Scoring and Analysis: The resulting docking poses for each ligand would be scored based on their predicted binding affinity (e.g., GlideScore or Vina score). The pose with the lowest energy score for each ligand would be selected for further analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the key amino acid residues in the COX-2 active site.

Visualizations

Computational Docking Workflow

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB: 5IKR) grid Receptor Grid Generation p_prep->grid l_prep Ligand Preparation (Energy Minimization) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock score Scoring & Ranking (Binding Affinity) dock->score analyze Interaction Analysis (Binding Poses) score->analyze

Caption: A flowchart of the proposed computational docking protocol.

COX-2 Signaling Pathway

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Biological Effect phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus (e.g., Cytokines) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins converted by isomerases inflammation Inflammation & Pain prostaglandins->inflammation inhibitor 1-(2-fluorophenyl) cyclopropanecarboxylic acid (Proposed Inhibitor) inhibitor->cox2 inhibits

Caption: The COX-2 enzymatic pathway and the proposed point of inhibition.

References

Comparative Analysis of 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and experimental comparison of 1-(2-fluorophenyl)cyclopropanecarboxylic acid and its analogs, focusing on their potential as enzyme inhibitors. Due to the limited publicly available experimental data for this compound, this document serves as a methodological framework, presenting illustrative data based on structurally related compounds. The primary focus is on the inhibition of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it a potential target for novel antimicrobial agents.[1][2]

Data Presentation: A Comparative Overview

A critical aspect of structure-activity relationship (SAR) studies is the clear and concise presentation of quantitative data. The following tables exemplify how to structure such data to facilitate at-a-glance comparisons of a lead compound with its analogs. The data for the target compound is hypothetical and projected based on the activity of similar molecules.

Table 1: In Vitro Inhibition of O-acetylserine sulfhydrylase (OASS)

This table summarizes the inhibitory activity of the compounds against the OASS enzyme, providing an initial assessment of their potency.

Compound IDCompound NameOASS Dissociation Constant (Kd) (nM)
LEAD-01 This compound [Hypothetical] 85 ± 7.5
ANALOG-A1-Phenylcyclopropanecarboxylic acid150 ± 12.3
ANALOG-B1-(4-Chlorophenyl)cyclopropanecarboxylic acid65 ± 5.8
ANALOG-C1-(2-Methylphenyl)cyclopropanecarboxylic acid110 ± 9.1

Table 2: Physicochemical Properties of Lead Compound and Analogs

This table outlines key physicochemical properties that influence the pharmacokinetic and pharmacodynamic profiles of the compounds.

Compound IDMolecular Weight ( g/mol )LogPpKa
LEAD-01 180.182.14.3
ANALOG-A162.191.94.5
ANALOG-B196.632.64.2
ANALOG-C176.212.44.6

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Synthesis of this compound

A general method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the reaction of a substituted styrene with ethyl diazoacetate to form the cyclopropane ring, followed by hydrolysis of the ester.

Materials:

  • 2-Fluorostyrene

  • Ethyl diazoacetate

  • Rh₂(OAc)₄ (Rhodium(II) acetate dimer)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluorostyrene in DCM, add Rh₂(OAc)₄.

  • Slowly add ethyl diazoacetate to the mixture at room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the resulting ethyl 1-(2-fluorophenyl)cyclopropanecarboxylate by column chromatography.

  • Dissolve the purified ester in a mixture of ethanol and aqueous NaOH solution.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture and acidify with HCl.

  • Extract the product with diethyl ether.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield this compound.

O-acetylserine Sulfhydrylase (OASS) Inhibition Assay

The inhibitory activity of the compounds against OASS can be determined using a continuous spectrophotometric assay.[3] This assay measures the production of L-cysteine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs at 412 nm.

Materials:

  • Purified OASS enzyme

  • O-acetyl-L-serine (OAS)

  • Sodium sulfide (Na₂S)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, OAS, Na₂S, and DTNB in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the reaction by adding the OASS enzyme.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • The initial reaction rates are calculated from the linear portion of the absorbance curves.

  • The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The dissociation constant (Kd) can be determined from competitive binding assays.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Cysteine Biosynthesis Pathway

This diagram illustrates the role of O-acetylserine sulfhydrylase (OASS) in the final step of cysteine biosynthesis in bacteria.

Cysteine_Biosynthesis cluster_pathway Cysteine Biosynthesis cluster_inhibition Inhibition Serine L-Serine OAS O-Acetyl-L-serine Serine->OAS Serine acetyltransferase (SAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine L-Cysteine OAS->Cysteine O-acetylserine sulfhydrylase (OASS) Sulfide Sulfide Sulfide->Cysteine Inhibitor 1-(2-Fluorophenyl) cyclopropanecarboxylic acid Inhibitor->OAS Inhibits OASS OASS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrates, DTNB) C Mix Reagents and Test Compounds in Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Reaction with OASS Enzyme C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate Initial Reaction Rates E->F G Determine IC50 and Kd Values F->G SAR_Logic A Molecular Structure (e.g., Phenylcyclopropanecarboxylic Acid Core) B Structural Modifications (e.g., Ring Substituents) A->B E Structure-Activity Relationship (SAR) A->E C Physicochemical Properties (LogP, pKa, etc.) B->C B->E D Biological Activity (e.g., OASS Inhibition) C->D C->E D->E

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, ensuring compliance with safety protocols and minimizing environmental impact.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds like 1-(2-Fluorophenyl)cyclohexanecarboxylic acid and Cyclopropanecarboxylic acid provide valuable insights into its potential hazards. These compounds are generally classified as causing severe skin burns and eye damage.[1] Ingestion may be harmful.[1]

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal service.

For Small Quantities:

  • Containment: Carefully place the waste material into a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the container with the full chemical name: "this compound".

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Collection: Arrange for collection by a licensed hazardous waste disposal company.

For Large Quantities:

The disposal of large quantities of this compound should strictly be handled by a professional hazardous waste disposal service. One safety data sheet for a similar compound suggests that the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

Neutralization as a Potential Pre-treatment (for acidic waste streams):

For some carboxylic acids, neutralization can be a viable pre-treatment step to reduce corrosivity, especially if the waste is in an aqueous solution without other hazardous components.[3][4] However, this should only be performed by trained personnel.

  • Dilution: If the acid is concentrated, it should be slowly added to a large volume of cold water with constant stirring.

  • Neutralization: Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) while monitoring the pH. The goal is to reach a neutral pH (approximately 7).[3]

  • Disposal of Neutralized Solution: The resulting neutralized salt solution may be suitable for disposal as aqueous waste, depending on local regulations.[3] It is crucial to consult your institution's environmental health and safety (EHS) office before proceeding.

Quantitative Data Summary

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage.[1]
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste this compound check_quantity Assess Quantity (Small vs. Large) start->check_quantity small_quantity Small Quantity check_quantity->small_quantity Small large_quantity Large Quantity check_quantity->large_quantity Large check_contamination Is the waste mixed with other hazardous materials? small_quantity->check_contamination contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service. large_quantity->contact_ehs pure_acid Relatively Pure Acid Waste check_contamination->pure_acid No mixed_waste Mixed Hazardous Waste check_contamination->mixed_waste Yes neutralization_option Consider neutralization as a pre-treatment option (consult EHS). pure_acid->neutralization_option contain_label Contain in a labeled, sealed, compatible container. mixed_waste->contain_label store Store in a cool, dry, well-ventilated area. contain_label->store store->contact_ehs incineration Arrange for disposal via chemical incineration. contact_ehs->incineration For Large Quantities end End: Proper Disposal contact_ehs->end incineration->end neutralization_option->contain_label Proceed with caution

Caption: Decision-making flowchart for the disposal of this compound.

References

Personal protective equipment for handling 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-(2-fluorophenyl)cyclopropanecarboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information from SDSs of structurally related compounds, including other fluorinated aromatic compounds and carboxylic acids. A thorough risk assessment should be conducted before handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[1][2]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[2] Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[2][5] Fully enclosed shoes made of a chemical-resistant material are also required.[2]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[1][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[2]

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[2]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[2]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as appropriate waste containers, before handling the chemical.[2]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.[2]

  • Handling the Compound :

    • Avoid contact with skin and eyes.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Use only in a well-ventilated area.[6]

  • Post-Handling Procedures :

    • Decontamination : Clean any contaminated surfaces and equipment thoroughly.[3]

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][2]

    • Chemical Waste : Unused or waste this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Method :

    • Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not empty into drains.[3][5]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials check_hood Verify Fume Hood Function gather_materials->check_hood don_ppe Don PPE check_hood->don_ppe handle_compound Handle Compound don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands segregate_waste Segregate Solid & Chemical Waste wash_hands->segregate_waste dispose Dispose via Licensed Waste Contractor segregate_waste->dispose

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(2-fluorophenyl)cyclopropanecarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.